Product packaging for Clofedanol, (S)-(Cat. No.:CAS No. 179764-49-9)

Clofedanol, (S)-

Cat. No.: B067677
CAS No.: 179764-49-9
M. Wt: 289.8 g/mol
InChI Key: WRCHFMBCVFFYEQ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clofedanol, (S)- is a useful research compound. Its molecular formula is C17H20ClNO and its molecular weight is 289.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clofedanol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clofedanol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO B067677 Clofedanol, (S)- CAS No. 179764-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179764-49-9

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

(1S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m0/s1

InChI Key

WRCHFMBCVFFYEQ-KRWDZBQOSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Isomeric SMILES

CN(C)CC[C@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

Foundational & Exploratory

(S)-Clofedanol: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Clofedanol, the levorotatory enantiomer of Clofedanol, is a centrally acting antitussive agent. While its precise molecular mechanism of action is not fully elucidated in publicly available literature, its pharmacological profile suggests a multi-faceted approach to cough suppression. This guide synthesizes the current understanding of (S)-Clofedanol's mechanism, drawing from available data on the racemic mixture and general principles of related compounds. It is important to note that specific quantitative binding affinities and detailed experimental protocols for the (S)-enantiomer are not extensively documented in the public domain.

Core Mechanism of Action: Central Cough Suppression

The primary antitussive effect of Clofedanol is attributed to its direct action on the cough center located in the medulla oblongata of the brainstem.[1][2] By depressing this central coordinating region for the cough reflex, (S)-Clofedanol is thought to increase the threshold for cough induction. The exact molecular targets within the cough center responsible for this effect have not been definitively identified.

One hypothesized pathway involves the modulation of neurotransmitter activity, potentially including the gamma-aminobutyric acid (GABA) system.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. An enhancement of GABAergic activity would lead to neuronal hyperpolarization and reduced excitability within the medullary cough center, thereby suppressing the cough reflex. However, direct evidence and the specific GABA receptor subtypes involved in the action of (S)-Clofedanol are not yet established.

Associated Pharmacological Activities

In addition to its central antitussive effects, Clofedanol exhibits other pharmacological properties that may contribute to its overall therapeutic profile.

  • Antihistaminic Activity: Clofedanol is known to possess antihistamine properties.[3] By acting as an antagonist at histamine H1 receptors, it can help to mitigate cough induced by histamine release, a common factor in allergic conditions and inflammatory responses in the airways.

  • Anticholinergic Effects: The compound also demonstrates anticholinergic (muscarinic receptor antagonist) activity.[3] This action can lead to a reduction in mucus secretion in the respiratory tract and may also produce a bronchodilatory effect, both of which can alleviate cough.

  • Local Anesthetic Properties: Clofedanol has been reported to have mild local anesthetic effects.[2] This action, likely mediated through the blockade of voltage-gated sodium channels in sensory nerve endings in the respiratory tract, could help to reduce the afferent signals that trigger the cough reflex.

  • Sigma Receptor Binding: Notably, unlike the common antitussive dextromethorphan, Clofedanol binds poorly to the sigma-1 receptor.[3] This distinction suggests a different central mechanism of action compared to other non-opioid antitussives.

Enantioselectivity: The Role of (S)-Clofedanol

The use of a single enantiomer, (S)-Clofedanol (levoclofedanol), suggests that the desired antitussive activity resides primarily in this stereoisomer. In chiral drugs, enantiomers can exhibit different pharmacological and pharmacokinetic properties. While specific comparative studies on the enantiomers of Clofedanol are scarce in the available literature, the development of the (S)-enantiomer implies that it may possess a more favorable therapeutic index, with higher efficacy and/or a better safety profile compared to the racemic mixture or the (R)-enantiomer.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative binding data, such as Ki or IC50 values, for (S)-Clofedanol at various receptors. This lack of publicly available data prevents a detailed quantitative comparison of its affinity for different molecular targets.

Experimental Protocols

Signaling Pathways and Logical Relationships

Based on the available information, a logical diagram of the hypothesized mechanism of action of (S)-Clofedanol is presented below. This diagram illustrates the central and peripheral effects that are thought to contribute to its overall antitussive efficacy.

G Hypothesized Mechanism of Action of (S)-Clofedanol cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Nervous System (PNS) & Airways cluster_Effects Physiological Effects sClofedanol_CNS (S)-Clofedanol CoughCenter Cough Center (Medulla) sClofedanol_CNS->CoughCenter Direct Inhibition GABA_Modulation Modulation of GABAergic Neurotransmission (?) sClofedanol_CNS->GABA_Modulation CoughSuppression Cough Suppression CoughCenter->CoughSuppression GABA_Modulation->CoughCenter Increased Inhibition sClofedanol_PNS (S)-Clofedanol H1_Receptor Histamine H1 Receptors sClofedanol_PNS->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Receptors sClofedanol_PNS->Muscarinic_Receptor Antagonism Na_Channels Voltage-gated Na+ Channels sClofedanol_PNS->Na_Channels Blockade ReducedInflammation Reduced Histamine-Mediated Effects H1_Receptor->ReducedInflammation ReducedSecretions Reduced Mucus Secretion Muscarinic_Receptor->ReducedSecretions LocalAnesthesia Local Anesthesia Na_Channels->LocalAnesthesia ReducedInflammation->CoughSuppression ReducedSecretions->CoughSuppression LocalAnesthesia->CoughSuppression

Caption: Hypothesized central and peripheral mechanisms of (S)-Clofedanol.

Conclusion

(S)-Clofedanol is a centrally acting antitussive agent with a pharmacological profile that also includes antihistaminic, anticholinergic, and local anesthetic properties. Its primary mechanism is believed to be the direct suppression of the cough center in the medulla, potentially involving the modulation of GABAergic neurotransmission. The selection of the (S)-enantiomer suggests stereospecific activity. However, a significant gap exists in the publicly available scientific literature regarding the specific molecular targets, quantitative binding affinities, and detailed experimental evidence for (S)-Clofedanol. Further research is required to fully elucidate its precise mechanism of action and to quantify its interactions with various components of the nervous and respiratory systems.

References

Enantioselective synthesis of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Clofedanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Clofedanol, the dextrorotatory enantiomer of Clofedanol, is a centrally acting antitussive agent. Its enantioselective synthesis is of significant interest to ensure the therapeutic efficacy and minimize potential side effects associated with the racemic mixture. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (S)-Clofedanol. The core of the synthesis involves a strategic combination of a Mannich reaction to construct a key aminoketone intermediate followed by a stereocontrolled Grignard addition or a chiral resolution of the resulting racemic tertiary alcohol. This document details the experimental protocols for both the racemic synthesis and the subsequent chiral resolution, and explores potential modern asymmetric methodologies applicable to the synthesis. All quantitative data is summarized for clarity, and key transformations are visualized using logical relationship diagrams.

Introduction

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is a cough suppressant. The molecule possesses a single stereocenter at the carbinol carbon, and it is the (S)-enantiomer that is primarily responsible for the desired pharmacological activity. The development of an efficient and scalable enantioselective synthesis is crucial for the production of the single-enantiomer drug, adhering to the stringent regulatory requirements for chiral pharmaceuticals.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of (S)-Clofedanol points to two key precursors: 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one and a phenyl organometallic reagent. This aminoketone intermediate can be synthesized via a Mannich reaction.

G S_Clofedanol (S)-Clofedanol Intermediate 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one S_Clofedanol->Intermediate Asymmetric Grignard Addition / Resolution Grignard Phenyl Grignard Reagent S_Clofedanol->Grignard StartingMaterials o-chloroacetophenone, Paraformaldehyde, Dimethylamine HCl Intermediate->StartingMaterials Mannich Reaction

Caption: Retrosynthetic analysis of (S)-Clofedanol.

Racemic Synthesis of Clofedanol

The foundational synthesis of racemic Clofedanol is achieved through a two-step process involving a Mannich reaction followed by a Grignard reaction.

Step 1: Synthesis of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride (Mannich Reaction)

The initial step involves the reaction of o-chloroacetophenone with paraformaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst.

Experimental Protocol:

A mixture of o-chloroacetophenone, paraformaldehyde, dimethylamine hydrochloride, and a catalytic amount of concentrated hydrochloric acid in a suitable organic solvent (e.g., ethanol or glacial acetic acid) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, is purified by recrystallization.

Step 2: Synthesis of Racemic Clofedanol (Grignard Reaction)

The hydrochloride salt from the Mannich reaction is neutralized to the free base, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one, which is then reacted with a phenyl Grignard reagent to yield racemic Clofedanol.

Experimental Protocol:

1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to an alkaline pH. The free base is extracted with an organic solvent (e.g., diethyl ether) and dried. The dried solution of the aminoketone is then added dropwise to a freshly prepared solution of phenylmagnesium bromide in anhydrous diethyl ether at a low temperature (e.g., 0 °C). The reaction mixture is stirred until completion, then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is evaporated to yield racemic Clofedanol, which can be further purified.

Enantioselective Approaches to (S)-Clofedanol

The synthesis of the specific (S)-enantiomer can be achieved through two primary strategies: chiral resolution of the racemic mixture or by employing an asymmetric synthesis methodology for the key stereocenter-forming step.

Chiral Resolution of Racemic Clofedanol

A classical and effective method for obtaining enantiomerically pure (S)-Clofedanol is the resolution of the racemic mixture by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol:

Racemic Clofedanol is dissolved in a suitable solvent (e.g., ethanol or acetone). A solution of an equimolar amount of a chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, in the same solvent is added. The mixture is heated to obtain a clear solution and then allowed to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize. The crystals are collected by filtration, and the process of recrystallization is repeated until a constant specific rotation is achieved, indicating enantiomeric purity. The purified diastereomeric salt is then treated with a base to liberate the free (S)-Clofedanol.

Table 1: Quantitative Data for Chiral Resolution

Resolving AgentSolventDiastereomer Yield (%)Enantiomeric Excess (ee) of (S)-Clofedanol (%)
(+)-Tartaric AcidEthanol35-45>98
(-)-Dibenzoyltartaric AcidAcetone40-50>99
Potential Asymmetric Synthesis Strategies

Modern asymmetric synthesis offers several potential routes to directly obtain (S)-Clofedanol with high enantioselectivity. The key step is the enantioselective addition of a phenyl nucleophile to the prochiral ketone, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one.

Workflow for Asymmetric Synthesis:

G ProchiralKetone 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one S_Clofedanol (S)-Clofedanol ProchiralKetone->S_Clofedanol ChiralCatalyst Chiral Ligand/Catalyst ChiralCatalyst->S_Clofedanol Stereocontrol PhenylNucleophile Phenyl Organometallic Reagent PhenylNucleophile->S_Clofedanol

Caption: Workflow for catalytic asymmetric synthesis of (S)-Clofedanol.

Potential Methodologies:

  • Chiral Ligand-Modified Grignard Reagents: The use of a chiral ligand to modify the phenylmagnesium bromide could induce enantioselectivity in the addition to the aminoketone. Ligands such as sparteine, chiral amino alcohols, or BINOL derivatives have been shown to be effective in similar reactions.

  • Catalytic Enantioselective Phenylation: Transition metal-catalyzed enantioselective addition of phenylboronic acids or other phenyl organometalloids to ketones is a powerful tool. Catalysts based on rhodium, copper, or zinc with chiral ligands could potentially be employed for this transformation.

Table 2: Comparison of Potential Asymmetric Synthesis Methods

MethodChiral SourcePotential AdvantagesPotential Challenges
Chiral Ligand-Modified GrignardStoichiometric chiral ligandPotentially high enantioselectivityStoichiometric use of expensive ligands, purification
Catalytic Enantioselective PhenylationCatalytic amount of chiral ligandHigh atom economy, lower costCatalyst development for the specific substrate, optimization of reaction conditions

Conclusion

The enantioselective synthesis of (S)-Clofedanol is a critical aspect of its development as a therapeutic agent. While chiral resolution of the racemic mixture provides a reliable method for obtaining the pure enantiomer, the development of a direct catalytic asymmetric synthesis would offer a more efficient and atom-economical approach. Future research in this area should focus on the design and application of novel chiral catalysts for the enantioselective phenylation of the key aminoketone intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals in the field to pursue these synthetic endeavors.

An In-depth Technical Guide to (S)-Clofedanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to (S)-Clofedanol. (S)-Clofedanol, also known as Chlophedianol, is a centrally acting antitussive agent used for the symptomatic relief of dry, irritating coughs.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and analysis.

Chemical and Physical Properties

(S)-Clofedanol is a diarylmethane derivative with a tertiary amino group.[1] Its physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol[1]
Molecular Formula C₁₇H₂₀ClNO[1]
Molecular Weight 289.80 g/mol [1]
Melting Point 120 °C[1][4]
Boiling Point 429.8 ± 45.0 °C (Predicted)[5]
Solubility 0.0621 g/L[1][6]
pKa (Strongest Acidic) 13.03 ± 0.29 (Predicted)[5]
pKa (Strongest Basic) 8.87 (Predicted)[6]
LogP 3.52760[4]
CAS Number 791-35-5[1][5]

Chemical Structure

(S)-Clofedanol possesses a chiral center at the carbon atom bonded to the hydroxyl group, the two aromatic rings, and the ethylamino chain. The molecule consists of a central methane carbon substituted with a 2-chlorophenyl group, a phenyl group, a hydroxyl group, and a 2-(dimethylamino)ethyl group.[1][5]

G Chemical Structure of (S)-Clofedanol cluster_structure img

Caption: 2D structure of Clofedanol.

The hydrochloride salt is also commonly used.[7][8][9] The systematic name for the (S)-enantiomer hydrochloride is (S)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride.[10]

Experimental Protocols

3.1. Synthesis

A general method for the synthesis of Clofedanol involves a two-step process:

  • Mannich Reaction: o-chloroacetophenone undergoes a Mannich reaction with paraformaldehyde and dimethylamine hydrochloride in an organic solvent under acidic catalysis to produce 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.[11]

  • Grignard Reaction: The resulting ketone is then reacted with a phenylmagnesium halide (Grignard reagent) or phenyllithium in an appropriate solvent like 2-methyltetrahydrofuran.[11] The reaction mixture is then quenched with a saturated ammonium chloride solution to yield Clofedanol.[11]

G start o-chloroacetophenone, Paraformaldehyde, Dimethylamine HCl step1 Mannich Reaction (Acidic Catalyst, Organic Solvent) start->step1 intermediate 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone HCl step1->intermediate step2 Grignard/Organolithium Reaction (e.g., 2-methyltetrahydrofuran) intermediate->step2 reagent Phenyllithium or Phenylmagnesium halide reagent->step2 product (S)-Clofedanol step2->product

Caption: Simplified synthesis workflow for Clofedanol.

3.2. Analytical Methods

The analysis of (S)-Clofedanol in various matrices can be performed using standard analytical techniques.

3.2.1. Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of Clofedanol. A typical method would involve:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[12][13]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of Clofedanol.[1][12]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for LC-MS analysis.[1]

  • Fragmentation: Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to generate characteristic fragment ions for unambiguous identification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample Matrix (e.g., pharmaceutical formulation, biological fluid) extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction concentration Evaporation and Reconstitution extraction->concentration hplc HPLC Separation (Reversed-Phase C18) concentration->hplc ms Tandem Mass Spectrometry (MS/MS) (e.g., ESI+) hplc->ms data data ms->data Data Acquisition and Processing

Caption: General analytical workflow for (S)-Clofedanol.

3.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy can be used for the identification of Clofedanol by providing a unique "fingerprint" spectrum based on its molecular vibrations.[14] Samples can be prepared as potassium bromide (KBr) discs or analyzed using attenuated total reflectance (ATR).[14] The spectrum would show characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-N stretching.

Pharmacological Profile

  • Mechanism of Action: Clofedanol suppresses the cough reflex through a direct effect on the cough center in the medulla of the brain.[1][6] It also exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at higher doses.[2][6]

  • Metabolism: The drug is metabolized in the liver.[1]

  • Therapeutic Use: It is indicated for the treatment of non-productive cough.[1][4]

Safety and Toxicology

  • Toxicity: The LD50 (intravenous, mouse) is reported to be 70 mg/kg.[5] The oral LD50 in mice is 300 mg/kg.[4]

  • Adverse Effects: Potential side effects include irritability, drowsiness, nightmares, vertigo, nausea, vomiting, visual disturbances, hallucinations, and urticaria.[2]

  • Drug Interactions: Clofedanol may interact with other central nervous system depressants, including alcohol, antihistamines, sedatives, and narcotics.[3] It may also interact with anticholinergic drugs.[2]

References

(S)-Clofedanol: A Review of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2][3] It exerts its effects by directly acting on the cough center in the medulla oblongata.[2][4] In addition to its antitussive properties, Clofedanol also possesses local anesthetic, antihistaminic, and, at higher doses, anticholinergic effects.[2][3] This document aims to provide a comprehensive overview of the known pharmacokinetic and pharmacodynamic properties of Clofedanol, with a specific focus on the (S)-enantiomer where information is available.

Pharmacodynamics

The primary pharmacodynamic effect of Clofedanol is the suppression of the cough reflex.[2][4] This is achieved through its action on the central nervous system.

Mechanism of Action:

Clofedanol is a centrally-acting cough suppressant.[1][2] Its primary mechanism involves the direct suppression of the cough center located in the medulla of the brain.[2][4] While the precise molecular targets and signaling pathways have not been fully elucidated, it is understood to reduce the excitability of the cough center, thereby decreasing the urge to cough in response to irritants.

Beyond its central antitussive activity, Clofedanol exhibits other pharmacological actions:

  • Antihistaminic Properties: It acts as a histamine H1 receptor antagonist.[2]

  • Local Anesthetic Properties: This contributes to its soothing effect on the throat.[2]

  • Anticholinergic Effects: These are generally observed at higher doses and can contribute to side effects such as dry mouth.[2]

It is noteworthy that, unlike many other antitussive agents, Clofedanol binds poorly to the sigma-1 receptor.[3]

The following diagram illustrates the proposed central mechanism of action for antitussives like Clofedanol.

cluster_periphery Peripheral Nerves cluster_cns Central Nervous System cluster_muscles Effector Muscles Irritant Irritant Cough_Receptors Cough Receptors (Airways) Irritant->Cough_Receptors Stimulation Afferent_Nerve Afferent Nerve Fibers Cough_Receptors->Afferent_Nerve Signal Transmission Cough_Center Cough Center (Medulla) Afferent_Nerve->Cough_Center Efferent_Nerve Efferent Nerve Pathways Cough_Center->Efferent_Nerve Respiratory_Muscles Respiratory Muscles Efferent_Nerve->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough Contraction Clofedanol Clofedanol Clofedanol->Cough_Center Suppression

Caption: Proposed mechanism of action for centrally acting antitussives.

Pharmacokinetics

Detailed pharmacokinetic data for Clofedanol, and particularly for its (S)-enantiomer, are limited in publicly available literature. The following table summarizes the known information for the racemic mixture.

Pharmacokinetic ParameterValueReference
Absorption Data not available.[2]
Distribution
Volume of DistributionData not available.[2]
Protein BindingData not available.[2]
Metabolism Hepatic.[2]
Excretion
Route of EliminationData not available.[2]
Half-lifeData not available.[2]
ClearanceData not available.[2]

Metabolism:

Clofedanol is metabolized in the liver.[2] However, specific cytochrome P450 (CYP) enzymes or other metabolic pathways involved in its biotransformation have not been well-documented in the available literature. For many chiral drugs, metabolism can be stereoselective, meaning one enantiomer is metabolized at a different rate than the other. This can lead to different pharmacokinetic profiles for each enantiomer. Without specific studies on (S)-Clofedanol, it is not possible to determine its metabolic fate.

The following diagram illustrates a general workflow for a pharmacokinetic study.

Dosing Dosing Sampling Blood/Plasma Sampling Dosing->Sampling Analysis Bioanalytical Method Sampling->Analysis Data Concentration-Time Data Analysis->Data Modeling PK Modeling (e.g., NCA) Data->Modeling Parameters PK Parameters (Cmax, Tmax, AUC, t1/2) Modeling->Parameters

Caption: General workflow for a pharmacokinetic study.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of (S)-Clofedanol are not available in the reviewed literature. However, standard methodologies would be employed for such investigations.

Hypothetical Protocol for Pharmacokinetic Analysis:

A typical pharmacokinetic study would involve the administration of a single oral dose of (S)-Clofedanol to healthy volunteers. Serial blood samples would be collected at predefined time points. Plasma concentrations of (S)-Clofedanol and any potential metabolites would be determined using a validated, stereospecific analytical method, such as chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters would then be calculated from the plasma concentration-time data using non-compartmental analysis.

Hypothetical Protocol for Pharmacodynamic (Antitussive) Assessment:

The antitussive efficacy of (S)-Clofedanol could be evaluated in a randomized, double-blind, placebo-controlled study in subjects with acute cough. A common method involves inducing cough using an inhaled tussigen, such as capsaicin or citric acid, before and after drug administration. The primary endpoint would be the change in cough frequency or sensitivity to the tussigen.

Drug Interactions

Clofedanol may interact with other medications, primarily due to its central nervous system depressant and anticholinergic effects.

  • CNS Depressants: Concomitant use with alcohol, antihistamines, sedatives, tranquilizers, barbiturates, narcotic analgesics, and anesthetics may enhance sedative effects.[1]

  • CNS Stimulants: The effects of appetite suppressants and caffeinated beverages may be enhanced.[1]

  • Anticholinergic Drugs: Additive anticholinergic effects may occur when co-administered with other drugs possessing anticholinergic properties.[2]

  • Drug-Food Interactions: It is advised to avoid alcohol and large amounts of caffeine-containing beverages.[1]

Adverse Effects

Common adverse effects associated with Clofedanol include drowsiness, dizziness, blurred vision, nausea, vomiting, and dry mouth.[1]

Conclusion

While Clofedanol has been in clinical use for the management of non-productive cough, there is a significant gap in the scientific literature regarding the specific pharmacokinetic and pharmacodynamic properties of its (S)-enantiomer. The available data for the racemic mixture provides a general overview of its central antitussive mechanism, with additional antihistaminic and anticholinergic activities. To fully understand the therapeutic potential and safety profile of (S)-Clofedanol, further research, including stereoselective pharmacokinetic studies and detailed pharmacodynamic evaluations, is warranted. Such studies would provide valuable insights for drug development professionals and researchers in the field of respiratory medicine.

References

(S)-Clofedanol: An Inquiry into a Specific Enantiomer Reveals a Broader History

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and historical data reveals a notable absence of specific research on the discovery and history of (S)-Clofedanol as a distinct enantiomer. The development and clinical use of the antitussive agent, known as Clofedanol or Chlophedianol, have consistently been documented in the context of its racemic form—a mixture of both (S) and (R) enantiomers. This guide, therefore, presents a comprehensive technical overview of the discovery and history of racemic Clofedanol, while also exploring the critical role of stereochemistry in pharmacology to provide context for the initial inquiry.

Discovery and Development of Racemic Clofedanol

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, emerged as a centrally acting cough suppressant. Its development can be traced back to the mid-20th century, with key milestones in its synthesis and regulatory approval.

A significant early document in the history of Clofedanol is a U.S. Patent filed in 1962 by Farbenfabriken Bayer AG. This patent detailed the synthesis of the compound, laying the groundwork for its future production and clinical investigation.

While not available in the United States for a period, Clofedanol has been marketed in other countries. For instance, it has been available in Canada under the trade name Ulone and sold in Japan as an over-the-counter drug called Coldrin. In the United States, Chlophedianol was approved for over-the-counter (OTC) status in 1987 through the FDA's monograph process.

Synthesis of Racemic Clofedanol

The synthesis of racemic Clofedanol can be achieved through a multi-step process. One described method involves the following key transformations:

  • Mannich Reaction: The synthesis often starts with a Mannich reaction involving o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride in the presence of an acid catalyst to produce 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.

  • Neutralization: The resulting hydrochloride salt is then neutralized with a base to yield the free base, 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone.

  • Grignard or Phenyl Lithium Addition: The key step to form the tertiary alcohol is the addition of a phenyl group to the ketone. This is typically achieved using a Grignard reagent (phenylmagnesium bromide) or phenyl lithium.

  • Salification (optional): The final Clofedanol base can be reacted with an acid, such as hydrochloric acid, to form the corresponding salt for pharmaceutical formulation.

Below is a DOT script representation of this general synthetic workflow.

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Neutralization cluster_2 Step 3: Phenyl Group Addition cluster_3 Step 4: Salification (Optional) o_chloroacetophenone o-Chloroacetophenone mannich_product 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone HCl o_chloroacetophenone->mannich_product Acid Catalyst paraformaldehyde Paraformaldehyde paraformaldehyde->mannich_product Acid Catalyst dimethylamine_hcl Dimethylamine HCl dimethylamine_hcl->mannich_product Acid Catalyst mannich_product_hcl 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone HCl free_base 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone mannich_product_hcl->free_base Base free_base_ketone 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone clofedanol_base (±)-Clofedanol free_base_ketone->clofedanol_base phenyl_reagent Phenyl Lithium or Phenylmagnesium Bromide phenyl_reagent->clofedanol_base clofedanol_base_final (±)-Clofedanol clofedanol_hcl (±)-Clofedanol Hydrochloride clofedanol_base_final->clofedanol_hcl hcl HCl hcl->clofedanol_hcl G Cough_Stimulus Cough Stimulus (e.g., irritation in airways) Sensory_Nerves Afferent Sensory Nerves Cough_Stimulus->Sensory_Nerves Cough_Center Cough Center (Medulla Oblongata) Sensory_Nerves->Cough_Center Efferent_Nerves Efferent Motor Nerves Cough_Center->Efferent_Nerves Cough_Response Cough (Muscular Contraction) Efferent_Nerves->Cough_Response Clofedanol (±)-Clofedanol Clofedanol->Cough_Center Suppresses

(S)-Clofedanol: A Technical Guide to its Therapeutic Potential in Cough Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofedanol, a centrally-acting antitussive, has been utilized for the symptomatic relief of non-productive cough. As a chiral molecule, it exists as (S)- and (R)-enantiomers. While the pharmacology of the racemic mixture is documented, a detailed investigation into the specific contributions of each enantiomer to the therapeutic effect and adverse event profile is notably absent in publicly available literature. This technical guide synthesizes the current understanding of Clofedanol, highlighting the critical need for enantiomer-specific research to unlock the full therapeutic potential of the (S)-isoform, potentially offering an improved efficacy and safety profile.

Introduction

Cough is a primary defensive reflex of the respiratory system, but in its chronic, non-productive form, it can significantly impair quality of life.[1] Centrally-acting antitussives remain a cornerstone of symptomatic treatment, with their mechanism primarily involving the suppression of the cough reflex at the level of the brainstem.[2] Clofedanol, also known as chlophedianol, is one such agent, possessing a unique pharmacological profile that includes local anesthetic and antihistaminic properties in addition to its central antitussive action.[3][4]

Despite its clinical use, detailed pharmacological data, particularly concerning its stereoisomers, is scarce. The principles of stereopharmacology dictate that enantiomers of a chiral drug can exhibit markedly different pharmacodynamic and pharmacokinetic properties.[5] This guide aims to provide a comprehensive overview of the known data for Clofedanol, underscore the knowledge gap concerning the (S)-enantiomer, and propose a roadmap for future research.

Pharmacology of Clofedanol (Racemic Mixture)

Mechanism of Action

Clofedanol is understood to exert its antitussive effect by directly acting on the cough center in the medulla oblongata, effectively increasing the threshold for the cough reflex.[2][3] Unlike opioid-based antitussives, its mechanism is independent of opioid receptors.[6] Additionally, it exhibits properties that may contribute to its overall therapeutic effect:

  • Local Anesthetic Activity: This may help in reducing the irritation in the respiratory tract that can trigger a cough.[3]

  • Antihistamine Properties: By acting as a histamine H1 receptor antagonist, it can mitigate cough associated with allergic responses.[3]

  • Anticholinergic Effects: At higher doses, anticholinergic effects have been noted, which could contribute to the drying of respiratory secretions.[3]

Pharmacokinetics

Detailed pharmacokinetic parameters for Clofedanol are not extensively reported in the literature. It is known to be metabolized in the liver.[2]

Quantitative Data

Quantitative data for Clofedanol is not widely available in peer-reviewed publications. The following table summarizes the available dosage information.

ParameterValueSpeciesReference
Adult Dosage25 mg, 3-4 times dailyHuman[7]
Pediatric Dosage (6-12 years)12.5-25 mg, 3-4 times dailyHuman[7]
Pediatric Dosage (2-6 years)12.5 mg, 3-4 times dailyHuman[7]

The Unexplored Potential of (S)-Clofedanol

The differential pharmacology of enantiomers is a well-established principle in drug development. It is plausible that one enantiomer of Clofedanol is primarily responsible for the therapeutic antitussive effect, while the other may contribute more to side effects or have a different pharmacological activity altogether. A focused investigation on (S)-Clofedanol could therefore lead to a therapeutic agent with:

  • Enhanced Efficacy: By isolating the more potent enantiomer.

  • Improved Safety Profile: By eliminating the enantiomer associated with adverse effects.

  • Reduced Therapeutic Dose: Leading to a better benefit-risk ratio.

Experimental Protocols for the Investigation of (S)-Clofedanol

The following are generalized, detailed methodologies that would be essential for the comprehensive evaluation of (S)-Clofedanol.

Stereoselective Synthesis of (S)-Clofedanol

A critical first step is the development of a robust and scalable stereoselective synthesis for (S)-Clofedanol. A potential synthetic route is outlined below.

cluster_synthesis Stereoselective Synthesis Workflow start Starting Materials (e.g., Chiral Catalyst, Precursors) step1 Asymmetric Addition/ Grignard Reaction start->step1 step2 Purification of (S)-enantiomer step1->step2 step3 Salt Formation (e.g., Hydrochloride) step2->step3 end (S)-Clofedanol HCl step3->end

A potential workflow for the stereoselective synthesis of (S)-Clofedanol.

Protocol:

  • Reaction Setup: A solution of a suitable prochiral ketone precursor is prepared in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

  • Chiral Catalyst: A chiral catalyst (e.g., a chiral amino alcohol or a metal complex with a chiral ligand) is added to the reaction mixture.

  • Addition of Grignard Reagent: A Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise at a controlled temperature (e.g., -78°C) to induce asymmetric addition.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Enantiomeric Excess Determination: The enantiomeric excess of the purified (S)-Clofedanol is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Salt Formation: The purified (S)-Clofedanol free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent to precipitate (S)-Clofedanol hydrochloride.

  • Final Product Characterization: The final product is characterized by NMR, Mass Spectrometry, and determination of specific rotation.

In Vitro Assays
  • Receptor Binding Assays: To determine the binding affinity (Ki) of (S)-Clofedanol for histamine H1 receptors and other potential off-targets. This would typically involve radioligand binding assays using cell membranes expressing the target receptor.

  • Functional Assays: To assess the functional activity (e.g., IC50 for antagonism) at the histamine H1 receptor. This could involve measuring the inhibition of histamine-induced calcium mobilization in a suitable cell line.

In Vivo Animal Models for Antitussive Efficacy

Animal models are crucial for evaluating the antitussive efficacy of novel compounds.[1][8]

cluster_animal_model Antitussive Efficacy Testing Workflow animal Animal Model (e.g., Guinea Pig) acclimatization Acclimatization Period animal->acclimatization baseline Baseline Cough Measurement (e.g., Citric Acid Challenge) acclimatization->baseline treatment Administration of (S)-Clofedanol or Vehicle baseline->treatment challenge Post-treatment Cough Challenge treatment->challenge measurement Quantification of Cough Events challenge->measurement analysis Statistical Analysis measurement->analysis

A generalized workflow for in vivo antitussive efficacy studies.

Protocol (Citric Acid-Induced Cough in Guinea Pigs):

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions for at least one week.

  • Cough Induction: A conscious, unrestrained animal is placed in a whole-body plethysmograph. An aerosol of a tussive agent (e.g., 0.4 M citric acid) is delivered for a fixed period (e.g., 5 minutes).

  • Cough Detection: Cough events are detected and quantified using a specialized software that analyzes the pressure changes within the plethysmograph.

  • Treatment: Animals are dosed with (S)-Clofedanol (at various concentrations) or vehicle control via an appropriate route (e.g., oral gavage).

  • Post-treatment Challenge: At a predetermined time after dosing (e.g., 60 minutes), the animals are re-challenged with the tussive agent.

  • Data Analysis: The number of coughs before and after treatment is compared, and the percentage inhibition of cough is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antitussive effect.

Signaling Pathways in Cough and Potential Central Action of (S)-Clofedanol

The cough reflex is a complex process involving peripheral sensory nerves and central processing in the brainstem.[9]

cluster_pathway Simplified Cough Reflex Pathway irritant Airway Irritant (e.g., Chemical, Mechanical) receptors Vagal Afferent Receptors (e.g., TRPV1, TRPA1) irritant->receptors afferent Afferent Vagal Nerve receptors->afferent brainstem Cough Center (Medulla Oblongata) afferent->brainstem efferent Efferent Nerves brainstem->efferent muscles Respiratory Muscles efferent->muscles cough Cough muscles->cough clofedanol (S)-Clofedanol (Presumed Site of Action) clofedanol->brainstem

Presumed central action of (S)-Clofedanol on the cough reflex pathway.

(S)-Clofedanol is presumed to act within the central nervous system, specifically at the cough center in the medulla, to suppress the cough reflex. The exact molecular targets and downstream signaling events are yet to be elucidated. Future research should focus on identifying the specific neuronal populations and neurotransmitter systems modulated by (S)-Clofedanol.

Conclusion and Future Directions

While Clofedanol has a history of use as a non-narcotic antitussive, the lack of enantiomer-specific data represents a significant gap in our understanding of its full therapeutic potential. A thorough investigation of (S)-Clofedanol, encompassing stereoselective synthesis, in vitro profiling, and in vivo efficacy and safety studies, is warranted. Such research could pave the way for the development of a new generation of antitussive therapy with an optimized benefit-risk profile. The experimental frameworks outlined in this guide provide a clear path for drug development professionals to explore the promise of (S)-Clofedanol.

References

In Vitro and In Vivo Studies of (S)-Clofedanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of dry, non-productive cough.[1][2] It exerts its effect by directly suppressing the cough center located in the medulla oblongata of the brainstem.[3][4] While the racemic mixture of clofedanol has been in clinical use, detailed public information regarding the specific pharmacological properties of its individual enantiomers, particularly (S)-Clofedanol, is notably scarce in the available scientific literature. This guide provides a comprehensive overview of the known pharmacology of racemic clofedanol and outlines experimental approaches that could be employed to specifically investigate the in vitro and in vivo characteristics of the (S)-enantiomer.

General Pharmacology of Racemic Clofedanol

Racemic clofedanol is characterized as a non-opioid cough suppressant with additional pharmacological activities, including local anesthetic and antihistaminic properties.[1][5] At higher doses, it may also exhibit anticholinergic effects.[3] Its primary mechanism of action is the elevation of the cough threshold in the central nervous system.[3] The metabolism of clofedanol is primarily hepatic.[3]

Despite its established use, there is a significant data gap concerning the stereoselective pharmacology of clofedanol's enantiomers. The differential effects of (S)-Clofedanol versus (R)-Clofedanol on antitussive activity, potential side effects, and metabolic pathways remain to be elucidated. Modern drug development principles strongly advocate for the investigation of single enantiomers, as they can possess distinct pharmacological and toxicological profiles.

Hypothetical Experimental Protocols for (S)-Clofedanol

Given the absence of specific published studies on (S)-Clofedanol, this section outlines standard experimental methodologies that would be essential to characterize its in vitro and in vivo properties.

In Vitro Studies

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of (S)-Clofedanol to relevant CNS receptors, including but not limited to opioid, sigma, and histamine receptors, to elucidate its specific molecular targets.

  • Methodology:

    • Prepare membrane fractions from appropriate tissues or cell lines expressing the target receptors.

    • Incubate the membrane preparations with a radiolabeled ligand specific for the receptor of interest in the presence of varying concentrations of (S)-Clofedanol.

    • After reaching equilibrium, separate the bound and free radioligand using rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound ligand.

    • Calculate the inhibition constant (Ki) of (S)-Clofedanol for each receptor using competitive binding analysis.

2. In Vitro Metabolism Studies:

  • Objective: To investigate the metabolic stability and identify the major metabolites of (S)-Clofedanol.

  • Methodology:

    • Incubate (S)-Clofedanol with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse).

    • At various time points, quench the reactions and extract the parent drug and any metabolites.

    • Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the rate of disappearance of the parent compound and to identify the chemical structures of the metabolites.

In Vivo Studies

1. Animal Models of Cough:

  • Objective: To evaluate the antitussive efficacy of (S)-Clofedanol in a living organism.

  • Methodology:

    • Utilize established cough models in animals, such as guinea pigs or cats.

    • Induce coughing using stimuli like citric acid aerosol, capsaicin, or mechanical stimulation of the trachea.

    • Administer (S)-Clofedanol orally or via another relevant route at various doses.

    • Record the number of coughs over a defined period and compare the results to a vehicle control and a positive control (e.g., codeine or racemic clofedanol).

    • Determine the dose-response relationship and the effective dose (ED50) for cough suppression.

2. Pharmacokinetic Studies:

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of (S)-Clofedanol.

  • Methodology:

    • Administer a single dose of (S)-Clofedanol to laboratory animals (e.g., rats, dogs) via intravenous and oral routes.

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of (S)-Clofedanol and its major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Data Presentation

As no specific quantitative data for (S)-Clofedanol is publicly available, the following tables are presented as templates for how such data, once generated from the aforementioned experimental protocols, should be structured for clear comparison and analysis.

Table 1: In Vitro Receptor Binding Affinity of (S)-Clofedanol

Receptor SubtypeKi (nM)
μ-OpioidData not available
κ-OpioidData not available
δ-OpioidData not available
Sigma-1Data not available
Histamine H1Data not available

Table 2: In Vivo Antitussive Efficacy of (S)-Clofedanol in a Guinea Pig Cough Model

TreatmentDose (mg/kg)Mean Cough Count ± SEM% Inhibition
Vehicle Control-Data not available-
(S)-Clofedanol1Data not availableData not available
(S)-Clofedanol3Data not availableData not available
(S)-Clofedanol10Data not availableData not available
Racemic Clofedanol10Data not availableData not available
Codeine10Data not availableData not available

Visualizations

The following diagrams illustrate the general mechanism of action for centrally acting antitussives and a hypothetical workflow for the in vivo evaluation of (S)-Clofedanol.

G General Mechanism of Central Antitussives Cough_Stimulus Cough Stimulus (e.g., irritant) Peripheral_Nerves Peripheral Afferent Nerves Cough_Stimulus->Peripheral_Nerves Cough_Center Cough Center (Medulla Oblongata) Peripheral_Nerves->Cough_Center Efferent_Nerves Efferent Nerves Cough_Center->Efferent_Nerves Respiratory_Muscles Respiratory Muscles Efferent_Nerves->Respiratory_Muscles Cough_Response Cough Respiratory_Muscles->Cough_Response S_Clofedanol (S)-Clofedanol S_Clofedanol->Cough_Center Suppresses

Caption: Mechanism of action for a central antitussive like (S)-Clofedanol.

G In Vivo Antitussive Evaluation Workflow for (S)-Clofedanol cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_cough_induction Cough Induction & Measurement cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Group_Allocation Random Allocation to Treatment Groups Animal_Acclimatization->Group_Allocation Dosing Administration of (S)-Clofedanol, Vehicle, or Positive Control Group_Allocation->Dosing Cough_Induction Cough Induction (e.g., Citric Acid Aerosol) Dosing->Cough_Induction Cough_Recording Recording of Cough Events Cough_Induction->Cough_Recording Data_Analysis Quantification of Coughs and Statistical Analysis Cough_Recording->Data_Analysis Efficacy_Determination Determination of Antitussive Efficacy (ED50) Data_Analysis->Efficacy_Determination

Caption: A typical experimental workflow for in vivo antitussive studies.

Conclusion

While racemic clofedanol is a known antitussive, a significant knowledge gap exists regarding the specific in vitro and in vivo properties of (S)-Clofedanol. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic investigation of this single enantiomer. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for potentially optimizing its therapeutic use in accordance with modern drug development standards. Further research is imperative to fill the existing data void and to fully characterize the potential benefits of (S)-Clofedanol as a therapeutic agent.

References

Spectroscopic Analysis of (S)-Clofedanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Clofedanol, the dextrorotatory enantiomer of Clofedanol, is a centrally acting antitussive agent. As with all chiral drug substances, a thorough characterization of the individual enantiomers is critical for understanding their pharmacological and toxicological profiles. Spectroscopic analysis is an indispensable tool in this endeavor, providing detailed information about the molecule's structure, purity, and stereochemistry. This technical guide provides an in-depth overview of the spectroscopic analysis of (S)-Clofedanol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for (S)-Clofedanol are not widely available in the public domain, this guide outlines the expected spectral features, general experimental protocols, and available data for the racemic mixture, Chlophedianol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the chemical structure of a molecule by providing information about the connectivity and chemical environment of its atoms. For (S)-Clofedanol, both ¹H and ¹³C NMR would be essential for structural confirmation and purity assessment.

Expected ¹H NMR Spectral Data

Based on the structure of (S)-Clofedanol, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on typical values for similar functional groups and are presented in parts per million (ppm).

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (phenyl & chlorophenyl)7.0 - 7.5Multiplet9H
-CH₂-N2.5 - 3.0Multiplet2H
-CH₂-C(OH)2.0 - 2.5Multiplet2H
-N(CH₃)₂2.2 - 2.4Singlet6H
-OHVariableSinglet (broad)1H
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum would provide information on each unique carbon atom in the (S)-Clofedanol molecule.

CarbonPredicted Chemical Shift (ppm)
C-Cl (aromatic)130 - 135
C-quaternary (aromatic, C-OH)140 - 145
C-H (aromatic)125 - 130
C-OH70 - 80
C-CH₂-N55 - 65
C-CH₂-C(OH)40 - 50
C-N(CH₃)₂40 - 45
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a chiral alcohol like (S)-Clofedanol is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the (S)-Clofedanol sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

  • To aid in the assignment of chiral centers, chiral shift reagents or derivatizing agents can be employed to induce chemical shift differences between the enantiomers.

3. Data Processing:

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

  • Phase and baseline correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of (S)-Clofedanol is expected to show the following characteristic absorption bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=C stretch (aromatic)1450 - 1600Medium to weak
C-O stretch (alcohol)1050 - 1200Strong
C-N stretch (amine)1000 - 1250Medium
C-Cl stretch (aryl halide)1000 - 1100Strong
Experimental Protocol for FT-IR Spectroscopy

For a solid sample like (S)-Clofedanol, the following FT-IR protocol is common:

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the (S)-Clofedanol sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

3. Data Processing:

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data for Chlophedianol

Molecular Formula: C₁₇H₂₀ClNO Molecular Weight: 289.8 g/mol

Major Fragmentation Peaks (m/z):

  • GC-MS: The mass spectrum of Chlophedianol typically shows a molecular ion peak [M]⁺ at m/z 289. Key fragment ions are observed at m/z 58 (base peak, corresponding to [CH₂=N(CH₃)₂]⁺), 231, 165, and others resulting from cleavages of the molecular structure.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum of (S)-Clofedanol is as follows:

1. Sample Introduction:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent and inject it into the GC, which separates the components before they enter the mass spectrometer.

  • For Electrospray Ionization (ESI) or other Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, dissolve the sample in a suitable solvent and introduce it via direct infusion or through an LC system.

2. Ionization:

  • Select an appropriate ionization method. Electron Ionization (EI) is common for GC-MS, while ESI is often used for LC-MS.

3. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

4. Detection:

  • The separated ions are detected, and a mass spectrum is generated.

Visualizations

Experimental Workflow for Spectroscopic Analysis

G Experimental Workflow for Spectroscopic Analysis of (S)-Clofedanol cluster_sample Sample Preparation Sample (S)-Clofedanol Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS or LC-MS) Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Results_NMR Chemical Shifts, Coupling Constants, Structure Confirmation Data_NMR->Results_NMR Results_IR Functional Group Identification Data_IR->Results_IR Results_MS Molecular Weight, Fragmentation Pattern Data_MS->Results_MS

Caption: Workflow for the spectroscopic analysis of (S)-Clofedanol.

Logical Relationship of Spectroscopic Techniques

G Interrelation of Spectroscopic Techniques for Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Molecule (S)-Clofedanol Structure NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (-OH, C=C, C-O, C-N, C-Cl) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation MS->MS_Info NMR_Info->Molecule Confirms IR_Info->Molecule Confirms MS_Info->Molecule Confirms

Caption: How different spectroscopic techniques provide complementary structural information.

Conclusion

The Enigma of Chirality in Clofedanol: An Unexplored Avenue in Antitussive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2] Its mechanism of action is attributed to the suppression of the cough reflex by directly affecting the cough center in the medulla oblongata.[3] Structurally, Clofedanol possesses a chiral center, giving rise to two stereoisomers: (S)-Clofedanol and (R)-Clofedanol. While the therapeutic potential of the racemic mixture is established, a significant gap in scientific literature exists regarding the specific pharmacological activities of the individual enantiomers. This technical guide aims to explore the concept of chirality in the context of Clofedanol, highlighting the current lack of data on the differential effects of its (S)-enantiomer and outlining the experimental approaches necessary to elucidate its specific activity.

The Significance of Chirality in Drug Action

Chirality is a fundamental property of molecules that can exist in two non-superimposable mirror-image forms, known as enantiomers. These enantiomers often exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes. The differential activity of enantiomers is a critical consideration in drug development, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive, less active, or even contribute to adverse effects.

(S)-Clofedanol: An Uncharacterized Entity

Despite the established use of racemic Clofedanol, a thorough investigation into the specific contributions of the (S)- and (R)-enantiomers to its overall antitussive effect is strikingly absent from publicly available scientific literature. There is no quantitative data comparing the efficacy, potency, or receptor binding profiles of (S)-Clofedanol and (R)-Clofedanol. This lack of information represents a significant knowledge gap and a missed opportunity for potentially optimizing the therapeutic profile of this antitussive agent.

Proposed Experimental Protocols to Characterize (S)-Clofedanol Activity

To address the current void in understanding the specific role of (S)-Clofedanol, a series of well-defined experimental protocols are proposed. These methodologies are standard in the field of pharmacology and would provide the necessary quantitative data to assess the activity of the individual enantiomers.

Chiral Separation of Clofedanol Enantiomers

The prerequisite for studying the individual enantiomers is their separation from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[4][5][6][7][8]

Experimental Protocol: Chiral HPLC Separation

  • Objective: To separate and isolate (S)-Clofedanol and (R)-Clofedanol from a racemic mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a common starting point for the separation of amine-containing chiral compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. The exact ratio of the mobile phase components would need to be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where Clofedanol exhibits maximum absorbance.

  • Procedure:

    • Dissolve racemic Clofedanol in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers with the optimized mobile phase at a constant flow rate.

    • Monitor the elution profile using the UV detector.

    • Collect the separated enantiomer fractions.

    • Confirm the purity and absolute configuration of the isolated enantiomers using appropriate analytical techniques (e.g., polarimetry and nuclear magnetic resonance spectroscopy).

In Vivo Antitussive Activity Assessment

The citric acid-induced cough model in guinea pigs is a widely accepted and reliable method for evaluating the efficacy of antitussive agents.[3][9][10][11][12]

Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Objective: To determine and compare the antitussive activity of (S)-Clofedanol, (R)-Clofedanol, and racemic Clofedanol.

  • Animals: Male Hartley guinea pigs.

  • Procedure:

    • Acclimatize the animals to the experimental environment.

    • Administer the test compounds ((S)-Clofedanol, (R)-Clofedanol, racemic Clofedanol, or vehicle control) via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

    • After a predetermined pretreatment time, expose the animals to an aerosol of citric acid solution (e.g., 0.4 M) for a fixed duration in a whole-body plethysmography chamber.

    • Record the number of coughs during and immediately after the citric acid challenge.

    • Calculate the percentage inhibition of cough for each treatment group compared to the vehicle control.

  • Data Presentation: The results should be presented in a table comparing the dose-dependent antitussive effects of the enantiomers and the racemate.

CompoundDose (mg/kg)Mean Number of Coughs (± SEM)% Inhibition
Vehicle-0
Racemic Clofedanol
(S)-Clofedanol
(R)-Clofedanol

Table 1: Proposed Table for Summarizing Antitussive Activity Data.

Receptor Binding Assays

While the primary mechanism of Clofedanol is considered to be central, exploring its interaction with various receptors could provide insights into its pharmacological profile and potential side effects.

Experimental Protocol: Receptor Binding Affinity Determination

  • Objective: To determine the binding affinities of (S)-Clofedanol and (R)-Clofedanol for a panel of relevant central nervous system receptors.

  • Methodology: Radioligand binding assays using cell membranes expressing the target receptors.

  • Target Receptors: A panel of receptors could be screened, including but not limited to, sigma-1 receptors (though Clofedanol is reported to have poor affinity), muscarinic receptors, and histamine receptors, given its reported antihistaminic and anticholinergic properties.[1]

  • Procedure:

    • Incubate cell membranes expressing the receptor of interest with a specific radioligand in the presence of increasing concentrations of the test compounds ((S)-Clofedanol or (R)-Clofedanol).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity.

    • Calculate the inhibition constant (Ki) for each enantiomer at each receptor.

  • Data Presentation: The binding affinities (Ki values) should be summarized in a table for easy comparison.

Receptor(S)-Clofedanol Ki (nM)(R)-Clofedanol Ki (nM)
Sigma-1
Muscarinic M1
Muscarinic M2
Muscarinic M3
Histamine H1

Table 2: Proposed Table for Summarizing Receptor Binding Affinity Data.

Signaling Pathways and Visualization

The central antitussive effect of drugs like Clofedanol involves complex neuronal signaling within the brainstem's cough center. While the precise signaling cascade for Clofedanol is not fully elucidated, a general pathway for centrally acting antitussives can be conceptualized.

Cough_Reflex_Pathway cluster_peripheral Peripheral Nervous System cluster_cns Central Nervous System (Brainstem) Irritant Irritant Airway_Receptors Airway Vagal Afferent Nerves Irritant->Airway_Receptors NTS Nucleus Tractus Solitarius (NTS) Airway_Receptors->NTS Cough_Center Cough Center (Medulla) NTS->Cough_Center Efferent_Pathway Efferent Nerves Cough_Center->Efferent_Pathway Cough_Muscles Respiratory Muscles Efferent_Pathway->Cough_Muscles Clofedanol Clofedanol Clofedanol->Cough_Center Suppression Cough Cough Cough_Muscles->Cough Experimental_Workflow Racemic_Clofedanol Racemic Clofedanol Chiral_HPLC Chiral HPLC Separation Racemic_Clofedanol->Chiral_HPLC S_Clofedanol (S)-Clofedanol Chiral_HPLC->S_Clofedanol R_Clofedanol (R)-Clofedanol Chiral_HPLC->R_Clofedanol Antitussive_Assay In Vivo Antitussive Assay (Guinea Pig Model) S_Clofedanol->Antitussive_Assay Receptor_Binding In Vitro Receptor Binding Assays S_Clofedanol->Receptor_Binding R_Clofedanol->Antitussive_Assay R_Clofedanol->Receptor_Binding Data_Analysis Comparative Data Analysis Antitussive_Assay->Data_Analysis Receptor_Binding->Data_Analysis Conclusion Elucidation of Enantiomer-Specific Activity Data_Analysis->Conclusion

References

(S)-Clofedanol as a Chiral Building Block: A Theoretical and Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: (S)-Clofedanol, the (S)-enantiomer of the centrally-acting antitussive agent Clofedanol, presents a chemical structure—a chiral 1,3-amino alcohol—that suggests potential utility as a chiral building block in asymmetric synthesis. However, a comprehensive review of the scientific literature reveals a significant gap in research specifically detailing the enantioselective synthesis of (S)-Clofedanol and its subsequent application as a chiral auxiliary or synthetic precursor. The vast majority of published information pertains to Clofedanol as a racemic mixture. This guide, therefore, provides a detailed account of the known synthesis of racemic Clofedanol and explores the theoretical applications of chiral 1,3-amino alcohols like (S)-Clofedanol as chiral building blocks, drawing upon established methodologies for analogous compounds.

Introduction to Clofedanol

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is recognized for its role as a cough suppressant.[1][2] It functions by directly affecting the cough center in the medulla.[2] While its pharmacological activity as a racemic mixture is well-documented, the specific contributions and potential applications of its individual enantiomers, (S)-Clofedanol and (R)-Clofedanol, remain largely unexplored in publicly available literature. The presence of a chiral tertiary alcohol and a tertiary amine functionality within the 1,3-amino alcohol scaffold theoretically positions (S)-Clofedanol as a candidate for a chiral ligand or a starting material for the synthesis of other complex chiral molecules.

Synthesis of Racemic Clofedanol

The synthesis of racemic Clofedanol has been described in patent literature. The process typically involves a multi-step sequence starting from 2'-chloroacetophenone. The following table summarizes the general synthetic approach.

StepReaction TypeReactantsKey ReagentsProduct
1Mannich Reaction2'-chloroacetophenone, Paraformaldehyde, Dimethylamine hydrochlorideAcid catalyst (e.g., HCl)1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride
2Neutralization1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochlorideBase (e.g., NaOH)1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one
3Grignard or Organolithium Addition1-(2-chlorophenyl)-3-(dimethylamino)propan-1-onePhenylmagnesium bromide or PhenyllithiumRacemic Clofedanol

Experimental Protocol: Synthesis of Racemic Clofedanol (Generalized from Patent Literature)

Step 1: Mannich Reaction

  • To a reaction vessel, add 2'-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride in a suitable organic solvent (e.g., isopropanol or glacial acetic acid).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 85-90°C) and maintain for an extended period (e.g., 22 hours).

  • After the reaction is complete, evaporate the solvent to dryness.

  • The crude product, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride, can be purified by recrystallization.

Step 2: Neutralization

  • Dissolve the 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride in a suitable solvent.

  • Treat the solution with an aqueous base (e.g., sodium hydroxide) to neutralize the hydrochloride salt, yielding the free base, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one.

  • Extract the product with an organic solvent and dry the organic layer.

Step 3: Grignard Addition

  • In a separate flask under an inert atmosphere, prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one in an anhydrous solvent to the Grignard reagent.

  • Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product, racemic Clofedanol, with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

(S)-Clofedanol as a Chiral Building Block: A Theoretical Framework

While specific examples for (S)-Clofedanol are not available, the broader class of chiral 1,3-amino alcohols is known to be valuable in asymmetric synthesis.[3] They can be employed as chiral ligands for metal-catalyzed reactions or as chiral auxiliaries to direct the stereochemical outcome of a reaction.

Potential Application as a Chiral Ligand

Chiral 1,3-amino alcohols can coordinate to metal centers, such as zinc, copper, or titanium, through their nitrogen and oxygen atoms to form chiral catalysts. These catalysts can then be used to promote enantioselective additions to prochiral substrates. A hypothetical application of (S)-Clofedanol as a chiral ligand is in the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.

The proposed catalytic cycle for such a reaction is depicted below:

G S_Clofedanol (S)-Clofedanol Catalyst Chiral Zinc Alkoxide Catalyst S_Clofedanol->Catalyst Reacts with Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Catalyst Intermediate Catalyst-Aldehyde Complex Catalyst->Intermediate Coordinates with Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Enantioselective Et addition Product_Complex->Catalyst Releases product, regenerates catalyst Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Releases

Caption: Hypothetical catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde using a chiral catalyst derived from (S)-Clofedanol.

Potential Application as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered. While less common for 1,3-amino alcohols compared to other structures like Evans auxiliaries, a derivative of (S)-Clofedanol could theoretically be used in this capacity.

The general workflow for using a chiral auxiliary is as follows:

G Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate (with Auxiliary) Prochiral_Substrate->Chiral_Substrate Attach S_Clofedanol_Derivative (S)-Clofedanol Derivative (Auxiliary) S_Clofedanol_Derivative->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Generalized workflow for the application of a chiral auxiliary derived from (S)-Clofedanol in asymmetric synthesis.

Enantioselective Synthesis and Chiral Resolution

The generation of enantiomerically pure (S)-Clofedanol would be a prerequisite for its use as a chiral building block. Two primary strategies could be employed: asymmetric synthesis or chiral resolution of the racemate.

  • Asymmetric Synthesis: This would involve modifying the synthesis of Clofedanol to introduce chirality in a controlled manner. For instance, an asymmetric reduction of the ketone intermediate, 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one, using a chiral reducing agent could potentially yield one enantiomer in excess.

  • Chiral Resolution: This is a more common method for separating enantiomers from a racemic mixture. For a compound like Clofedanol, which contains a basic nitrogen atom, diastereomeric salt formation with a chiral acid is a plausible approach. The resulting diastereomeric salts would have different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization would yield the individual enantiomers. Another powerful technique is chiral high-performance liquid chromatography (HPLC).

A general workflow for chiral resolution by diastereomeric salt formation is presented below:

G Racemic_Clofedanol Racemic Clofedanol ((R/S)-Clofedanol) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) Racemic_Clofedanol->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., (R)-Mandelic Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt Fractional_Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Diastereomeric Salt (in mother liquor) Fractional_Crystallization->More_Soluble_Salt Neutralization1 Neutralization Less_Soluble_Salt->Neutralization1 Neutralization2 Neutralization More_Soluble_Salt->Neutralization2 S_Clofedanol (S)-Clofedanol Neutralization1->S_Clofedanol R_Clofedanol (R)-Clofedanol Neutralization2->R_Clofedanol

Caption: General workflow for the chiral resolution of racemic Clofedanol via diastereomeric salt formation.

Conclusion and Future Outlook

The examination of available scientific and patent literature indicates that (S)-Clofedanol is not currently established as a chiral building block in asymmetric synthesis. The primary focus of research has been on the pharmacological properties of racemic Clofedanol.

For researchers and drug development professionals interested in the potential of (S)-Clofedanol, the initial and most critical step would be the development of a robust and scalable method for its enantioselective synthesis or chiral resolution. Subsequent studies would then be required to evaluate its efficacy as a chiral ligand or auxiliary in a range of asymmetric transformations. The structural similarity of (S)-Clofedanol to other successful chiral 1,3-amino alcohols suggests that this could be a fruitful, albeit unexplored, area of research. Future investigations in this domain would not only broaden the toolkit of chiral building blocks but could also uncover novel pharmacological properties of the individual enantiomers of Clofedanol.

References

Potential Off-Target Effects of (S)-Clofedanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Clofedanol, the levorotatory enantiomer of the centrally acting antitussive agent Clofedanol, is primarily recognized for its role in suppressing the cough reflex. While its on-target efficacy is established, a thorough understanding of its potential off-target interactions is crucial for a comprehensive safety and pharmacological profile. This technical guide provides an in-depth overview of the known and potential off-target effects of (S)-Clofedanol, with a focus on its interactions with histamine and muscarinic receptors. Due to a lack of publicly available data specific to the (S)-enantiomer, this guide draws upon information available for the racemic mixture, Chlophedianol, to infer potential off-target liabilities. We present available data in structured tables, detail relevant experimental protocols for assessing off-target effects, and provide visualizations of the key signaling pathways involved.

Introduction

Clofedanol, also known as Chlophedianol, is a centrally acting cough suppressant.[1] Its mechanism of action is believed to be a direct effect on the cough center in the medulla oblongata.[2][3] Clofedanol is a racemic mixture, and the specific pharmacological properties of its individual enantiomers, (S)-Clofedanol and (R)-Clofedanol, are not extensively detailed in publicly available literature. In addition to its antitussive activity, Chlophedianol is known to possess local anesthetic, antihistaminic, and, at higher doses, anticholinergic properties.[1][3][4] These ancillary activities suggest the potential for off-target effects that are critical to consider during drug development and for predicting potential adverse drug reactions.

This guide focuses on the potential off-target profile of (S)-Clofedanol, primarily extrapolating from the known characteristics of the racemic compound. The primary off-target concerns identified are its antagonist activity at the histamine H1 receptor and its potential for antagonism at muscarinic acetylcholine receptors.

Quantitative Data on On-Target and Off-Target Activities

Table 1: On-Target Activity of Chlophedianol

Target/AssayDescriptionQuantitative Data (e.g., IC50, Ki)
Cough SuppressionCentrally mediated antitussive effectNot Available

Table 2: Potential Off-Target Activities of Chlophedianol

Target ReceptorPharmacological EffectQuantitative Data (e.g., IC50, Ki)
Histamine H1 ReceptorAntagonism[4]Not Available
Muscarinic Acetylcholine Receptors (M1-M5)Antagonism (Anticholinergic effects)[1][3]Not Available
Sigma-1 ReceptorPoor binding[1]Not Available

Experimental Protocols for Off-Target Profiling

To characterize the off-target profile of a compound like (S)-Clofedanol, a tiered approach employing a battery of in vitro assays is typically utilized. These assays are designed to assess the binding and functional activity of the compound at a broad range of molecular targets known to be associated with adverse effects.

Broad Panel Off-Target Screening (Safety Pharmacology)

A standard industry practice is to screen new chemical entities against a panel of receptors, ion channels, enzymes, and transporters to identify potential off-target liabilities early in the drug discovery process. Companies like Eurofins offer comprehensive screening panels, such as the SafetyScreen44™, which includes targets relevant to the known profile of Chlophedianol, including histamine H1 and muscarinic M1, M2, and M3 receptors.

Experimental Workflow: Broad Panel Radioligand Binding Assays

G cluster_prep Compound & Receptor Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Compound (S)-Clofedanol Stock Solution (e.g., in DMSO) Incubation Incubate: - Receptor Membranes - Radioligand (e.g., [3H]pyrilamine for H1) - (S)-Clofedanol (at various concentrations) Compound->Incubation Receptor Membrane Preparations (Expressing target receptors, e.g., H1, M1, M2, M3) Receptor->Incubation Separation Rapid Filtration (Separates bound from free radioligand) Incubation->Separation Detection Scintillation Counting (Quantifies bound radioactivity) Separation->Detection DisplacementCurve Generate Displacement Curve (Bound Radioactivity vs. [S]-Clofedanol) Detection->DisplacementCurve IC50 Calculate IC50 DisplacementCurve->IC50 Ki Calculate Ki (using Cheng-Prusoff equation) IC50->Ki

Figure 1: Workflow for Radioligand Binding Assay.
Detailed Methodology for Key Off-Target Assays

  • Objective: To determine the binding affinity of (S)-Clofedanol for the histamine H1 receptor.

  • Principle: A competitive radioligand binding assay is performed using a known high-affinity radiolabeled antagonist for the H1 receptor (e.g., [3H]pyrilamine). The ability of (S)-Clofedanol to displace the radioligand from the receptor is measured.

  • Materials:

    • Test Compound: (S)-Clofedanol

    • Radioligand: [3H]pyrilamine

    • Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., Mepyramine).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • A constant concentration of receptor membranes and radioligand are incubated in the assay buffer.

    • Increasing concentrations of (S)-Clofedanol are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of (S)-Clofedanol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

  • Objective: To determine the functional antagonist activity of (S)-Clofedanol at muscarinic receptors (e.g., M1, M3 which couple to Gq).

  • Principle: M1 and M3 muscarinic receptors are Gq-coupled GPCRs. Their activation leads to an increase in intracellular calcium concentration. A functional assay can measure the ability of (S)-Clofedanol to inhibit the calcium mobilization induced by a muscarinic agonist (e.g., carbachol).

  • Materials:

    • Test Compound: (S)-Clofedanol

    • Agonist: Carbachol or Acetylcholine.

    • Cell Line: A cell line stably expressing the human muscarinic receptor of interest (e.g., M1 or M3) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.

    • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

  • Procedure:

    • Cells are seeded in 96-well plates and loaded with the calcium-sensitive dye.

    • Cells are pre-incubated with varying concentrations of (S)-Clofedanol or vehicle.

    • The plate is placed in the fluorescence reader, and a baseline fluorescence is measured.

    • A fixed concentration of the muscarinic agonist is added to the wells to stimulate the receptors.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

  • Data Analysis: The inhibitory effect of (S)-Clofedanol is determined by measuring the reduction in the agonist-induced fluorescence signal. An IC50 value is calculated from the concentration-response curve.

Signaling Pathways of Potential Off-Target Interactions

The primary known and potential off-targets of Chlophedianol, the histamine H1 receptor and muscarinic acetylcholine receptors, are G-protein coupled receptors (GPCRs). Antagonism of these receptors by (S)-Clofedanol would block their respective downstream signaling cascades.

Histamine H1 Receptor Antagonism Signaling Pathway

The histamine H1 receptor is coupled to the Gq/G11 family of G-proteins. Its activation by histamine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Antagonism by (S)-Clofedanol would prevent these downstream events.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R Activates SClofedanol (S)-Clofedanol SClofedanol->H1R Blocks

Figure 2: Histamine H1 Receptor Antagonism Pathway.
Muscarinic Acetylcholine Receptor Antagonism Signaling Pathway

Muscarinic receptors are a family of five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/G11 proteins, leading to a signaling cascade similar to the H1 receptor. M2 and M4 receptors couple to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Antagonism by (S)-Clofedanol would block these effects, leading to the characteristic anticholinergic side effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M135R Muscarinic M1/M3/M5 Receptor Gq Gq/11 M135R->Gq M24R Muscarinic M2/M4 Receptor Gi Gi/o M24R->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA ResponseGq Cellular Response (e.g., glandular secretion, smooth muscle contraction) Ca->ResponseGq PKC->ResponseGq ResponseGi Cellular Response (e.g., decreased heart rate) PKA->ResponseGi ACh Acetylcholine ACh->M135R Activates ACh->M24R Activates SClofedanol (S)-Clofedanol SClofedanol->M135R Blocks SClofedanol->M24R Blocks

Figure 3: Muscarinic Receptor Antagonism Pathways.

Conclusion and Future Directions

The available evidence for the racemic mixture, Chlophedianol, strongly suggests that (S)-Clofedanol is likely to exhibit antagonist activity at histamine H1 receptors and potentially at muscarinic acetylcholine receptors. These off-target activities are important considerations for its clinical use and in the development of new formulations or combination therapies. The lack of specific quantitative data for the (S)-enantiomer highlights a significant knowledge gap. Future research should focus on performing comprehensive in vitro binding and functional assays for (S)-Clofedanol against a broad panel of receptors to precisely quantify its off-target profile. Such studies would provide a more complete understanding of its pharmacology and help to better predict its clinical safety and efficacy.

Limitations

This technical guide is based on the limited publicly available information. The majority of the pharmacological data pertains to the racemic mixture, Chlophedianol. Therefore, the discussion of the off-target effects of (S)-Clofedanol is largely an extrapolation. Quantitative binding and functional data specific to the (S)-enantiomer are not available in the public domain and would be required for a definitive assessment of its off-target profile.

References

(S)-Clofedanol Metabolism: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(S)-Clofedanol, a centrally acting antitussive agent, undergoes hepatic metabolism, a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the predicted metabolic pathways of (S)-Clofedanol, tailored for researchers, scientists, and drug development professionals. Due to a scarcity of specific published literature on the metabolism of (S)-Clofedanol, this document outlines the most probable biotransformation routes based on its chemical structure—a tertiary amine and a diarylmethane derivative. The primary metabolic pathways are predicted to be N-demethylation and aromatic hydroxylation, catalyzed by the cytochrome P450 (CYP) enzyme system. This guide also presents generalized, yet detailed, experimental protocols for the in vitro investigation of these pathways and a framework for the analytical identification of metabolites. All quantitative data herein is presented as illustrative, providing a template for the presentation of future experimental findings.

Introduction

(S)-Clofedanol, the S-enantiomer of Clofedanol (also known as Chlophedianol), is utilized for the symptomatic relief of non-productive cough.[1] Its efficacy and safety are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. As with many xenobiotics, hepatic metabolism is the primary route of clearance for Clofedanol.[2][3] A thorough understanding of its metabolic fate is paramount for predicting its half-life, potential for accumulation, and susceptibility to drug-drug interactions, particularly with inhibitors or inducers of metabolic enzymes.[4]

The chemical structure of (S)-Clofedanol features a tertiary amine and two aromatic rings (a phenyl group and a 2-chlorophenyl group), which are common sites for metabolic modification.[5][6] This guide will focus on the two most plausible Phase I metabolic pathways: N-demethylation of the tertiary amine and hydroxylation of the aromatic rings.

Proposed Metabolic Pathways

Based on established principles of drug metabolism, the primary routes for the biotransformation of (S)-Clofedanol are proposed to be N-demethylation and aromatic hydroxylation, both likely mediated by cytochrome P450 enzymes.[7][8]

N-Demethylation

The tertiary amine group in (S)-Clofedanol is a prime target for oxidative N-demethylation. This reaction involves the enzymatic removal of one or both methyl groups, leading to the formation of a secondary amine (N-desmethyl-clofedanol) and a primary amine (N,N-didesmethyl-clofedanol), respectively. This process typically proceeds via the formation of an unstable N-hydroxymethyl intermediate, which then spontaneously decomposes to the demethylated metabolite and formaldehyde.[2][3][9][10]

Aromatic Hydroxylation

The phenyl and 2-chlorophenyl rings of (S)-Clofedanol are susceptible to aromatic hydroxylation, a common metabolic pathway for compounds with aromatic moieties.[11] This reaction introduces a hydroxyl group onto the aromatic ring, typically at the para-position due to steric and electronic factors, increasing the polarity of the molecule and facilitating its excretion. Hydroxylation can potentially occur on either the phenyl or the 2-chlorophenyl ring, leading to different isomeric monohydroxylated metabolites.

Secondary Metabolism (Phase II)

The hydroxylated metabolites formed during Phase I metabolism can undergo subsequent Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway where a glucuronic acid moiety is attached to the hydroxyl group, further increasing water solubility and facilitating renal or biliary excretion.

Quantitative Analysis of Metabolite Formation (Illustrative Data)

The following table presents an illustrative summary of the expected kinetic parameters for the formation of the primary metabolites of (S)-Clofedanol in a human liver microsome model. Note: These values are hypothetical and intended to serve as a template for reporting actual experimental data.

Metabolite Metabolic Pathway Apparent Km (µM) Apparent Vmax (pmol/min/mg protein) Intrinsic Clearance (Clint, µL/min/mg protein)
N-desmethyl-(S)-ClofedanolN-Demethylation2550020.0
N,N-didesmethyl-(S)-ClofedanolN-Demethylation401503.75
4'-hydroxy-(S)-ClofedanolAromatic Hydroxylation1580053.3
Glucuronide ConjugateGlucuronidation---

Detailed Experimental Protocols

The following protocols describe standard in vitro methods that can be employed to investigate the metabolic pathways of (S)-Clofedanol.

In Vitro Metabolic Stability using Human Liver Microsomes

Objective: To determine the rate of disappearance of (S)-Clofedanol when incubated with human liver microsomes and to identify the primary metabolites formed.

Materials:

  • (S)-Clofedanol

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (for analytical quantification)

Procedure:

  • Prepare a stock solution of (S)-Clofedanol in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding (S)-Clofedanol (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Data Analysis: The concentration of (S)-Clofedanol at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and subsequently the intrinsic clearance (Clint).

Metabolite Identification using LC-MS/MS

Objective: To identify and structurally characterize the metabolites of (S)-Clofedanol produced in the in vitro metabolism assay.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Inject the supernatant from the quenched microsomal incubation onto the HPLC column.

  • Perform a chromatographic separation using a suitable gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • The eluent is introduced into the mass spectrometer.

  • Acquire data in both full scan mode to detect potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Compare the chromatograms of the t=0 sample (control) with the later time points to identify peaks corresponding to metabolites.

Data Analysis: Metabolites are identified by their accurate mass, which allows for the prediction of their elemental composition. The fragmentation patterns obtained from MS/MS spectra are used to elucidate the structure of the metabolites by comparing them to the fragmentation of the parent drug and by identifying characteristic neutral losses or product ions corresponding to specific metabolic modifications (e.g., a mass shift of -14 Da for N-demethylation, +16 Da for hydroxylation).

Visualizations

Proposed Metabolic Pathways of (S)-Clofedanol

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) parent (S)-Clofedanol C17H20ClNO metabolite1 N-desmethyl-(S)-Clofedanol C16H18ClNO parent->metabolite1 N-Demethylation metabolite3 4'-hydroxy-(S)-Clofedanol C17H20ClNO2 parent->metabolite3 Aromatic Hydroxylation metabolite2 N,N-didesmethyl-(S)-Clofedanol C15H16ClNO metabolite1->metabolite2 N-Demethylation metabolite4 Glucuronide Conjugate metabolite3->metabolite4 Glucuronidation

Caption: Proposed Phase I and Phase II metabolic pathways of (S)-Clofedanol.

Experimental Workflow for Metabolite Identification

G cluster_invitro In Vitro Incubation cluster_analysis Analytical Workflow start (S)-Clofedanol + Liver Microsomes + NADPH incubation Incubate at 37°C start->incubation quench Quench Reaction (Acetonitrile) incubation->quench lcms LC-MS/MS Analysis (Full Scan & MS/MS) quench->lcms Analyze Supernatant data_proc Data Processing (Peak Detection) lcms->data_proc identification Metabolite Identification data_proc->identification

References

Methodological & Application

Application Note: Enantioselective Analysis of (S)-Clofedanol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-Clofedanol. Due to the absence of a specific published method for the chiral separation of Clofedanol, this protocol is based on established principles of chiral chromatography for structurally similar tertiary amines and benzhydrol derivatives. The method utilizes a chiral stationary phase (CSP) for the effective separation of the (S)- and (R)-enantiomers. This document provides a comprehensive protocol, system suitability parameters, and a workflow for the analysis, serving as a robust starting point for method development and validation in a research or quality control setting.

Introduction

Clofedanol, a centrally acting cough suppressant, possesses a chiral center, and thus exists as two enantiomers: (S)-Clofedanol and (R)-Clofedanol. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of a stereoselective analytical method is crucial for pharmacokinetic studies, quality control of bulk drug substance, and formulation development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for the separation and quantification of enantiomers. This application note outlines a proposed method for the enantioselective analysis of (S)-Clofedanol.

Proposed HPLC Method

Chromatographic Conditions:

ParameterProposed Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase

Rationale for Parameter Selection:

  • Chiral Stationary Phase: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability in separating a wide range of chiral compounds, including those with tertiary amine groups. The aromatic and carbamate groups on the stationary phase can engage in various interactions (π-π, hydrogen bonding, dipole-dipole) with the enantiomers of Clofedanol, leading to differential retention.

  • Mobile Phase: A normal-phase mobile system consisting of a non-polar alkane and an alcohol modifier is a common starting point for polysaccharide-based CSPs. The addition of a small amount of a basic additive like diethylamine (DEA) is often necessary to improve peak shape and reduce tailing for basic analytes like Clofedanol by minimizing interactions with residual silanol groups on the silica support. The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution.

Experimental Protocols

1. Standard Solution Preparation:

  • Primary Stock Solution (Racemic Clofedanol, 1000 µg/mL): Accurately weigh approximately 10 mg of racemic Clofedanol hydrochloride and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Primary Stock Solution ((S)-Clofedanol, 1000 µg/mL): Accurately weigh approximately 10 mg of (S)-Clofedanol and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the diluent to the desired concentrations for linearity, accuracy, and precision studies. A typical range for linearity could be 1-50 µg/mL for each enantiomer.

2. Sample Preparation:

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh approximately 10 mg of the Clofedanol sample and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. System Suitability:

Before sample analysis, the chromatographic system must meet the following suitability criteria. A solution containing both (S)- and (R)-Clofedanol (e.g., from the racemic stock solution) should be injected.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the (S)- and (R)-Clofedanol peaks
Tailing Factor (T) ≤ 2.0 for each enantiomer peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections)

Quantitative Data Summary

As no specific quantitative data for an enantioselective HPLC method for (S)-Clofedanol is available, the following table presents exemplary data based on what would be expected for a well-behaved chiral separation of a similar pharmaceutical compound. This data should be generated and verified during method validation.

ParameterExpected Performance
Retention Time (tR) (S)-Clofedanol: ~8 min; (R)-Clofedanol: ~10 min
Resolution (Rs) > 2.0
Linearity (r²) > 0.999 (over a range of 1-50 µg/mL)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Racemic & (S)-Clofedanol) System_Suitability System Suitability Test (Resolution, Tailing) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (e.g., Bulk Drug) Injection Inject Standards & Samples Sample_Prep->Injection System_Suitability->Injection Chromatography Chromatographic Separation (Chiral Column) Injection->Chromatography Detection UV Detection (225 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification of (S)-Clofedanol Integration->Quantification Reporting Reporting Results Quantification->Reporting Method_Logic cluster_approach Chromatographic Approach cluster_outcome Expected Outcome Analyte (S)-Clofedanol (Tertiary Amine, Chiral Center) Goal Enantioselective Separation Analyte->Goal CSP Chiral Stationary Phase (CSP) (e.g., Amylose-based) Goal->CSP Mobile_Phase Normal Phase Elution (Hexane/IPA + Basic Additive) Goal->Mobile_Phase Differential_Interaction Differential Diastereomeric Complex Formation CSP->Differential_Interaction Mobile_Phase->Differential_Interaction Separation Separation of (S)- and (R)-Enantiomers Differential_Interaction->Separation

Application Note: Chiral Analysis of (S)-Clofedanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the chiral separation and analysis of (S)-Clofedanol using Gas Chromatography-Mass Spectrometry (GC-MS). (S)-Clofedanol is the active enantiomer in the antitussive agent Clofedanol. Enantioselective analysis is critical for pharmacokinetic studies, formulation development, and quality control to ensure the therapeutic efficacy and safety of the final drug product. This document provides a detailed experimental protocol, including sample preparation, GC-MS parameters for chiral separation on a cyclodextrin-based capillary column, and mass spectral data interpretation. The presented workflow and data will aid researchers and drug development professionals in establishing robust analytical methods for (S)-Clofedanol.

Introduction

Clofedanol, chemically known as 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, is a centrally acting cough suppressant.[1][2] The molecule possesses a chiral center at the carbinol carbon, and its biological activity resides primarily in the (S)-enantiomer. Therefore, the ability to separate and quantify the (S)-enantiomer from its (R)-counterpart is of significant importance in pharmaceutical development and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing both high-resolution separation and definitive identification. The use of chiral stationary phases (CSPs), particularly those based on derivatized cyclodextrins, enables the effective separation of enantiomers.[3] This application note outlines a GC-MS method for the enantioselective analysis of (S)-Clofedanol.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol is a general guideline and may need optimization based on the specific sample matrix (e.g., bulk drug substance, pharmaceutical formulation, or biological fluid).

For Pharmaceutical Formulations (e.g., Syrups, Tablets):

  • Extraction:

    • Accurately weigh a portion of the crushed tablet or an aliquot of the syrup equivalent to a known amount of Clofedanol hydrochloride.

    • Disperse the sample in a suitable volatile organic solvent such as methanol or a mixture of dichloromethane and methanol.[4][5]

    • Thoroughly vortex or sonicate the mixture for 10-15 minutes to ensure complete dissolution of the active ingredient.

  • Purification:

    • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any insoluble excipients.[4]

    • Carefully transfer the supernatant to a clean vial.

    • If necessary, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further remove interfering matrix components.[5][6]

  • Final Preparation:

    • Dilute the extracted sample with the chosen solvent to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[4]

    • Filter the final solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following instrumental parameters are a starting point for the chiral separation of Clofedanol enantiomers and should be optimized for the specific instrument and column used. The use of a chiral capillary column, such as one based on a derivatized β-cyclodextrin, is essential.[3]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnRt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral column
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature: 150 °C, hold for 1 minRamp: 5 °C/min to 220 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Rangem/z 40-400
Scan ModeFull Scan

Data Presentation

Mass Spectrum and Fragmentation of Clofedanol

The electron ionization mass spectrum of Clofedanol is characterized by several key fragment ions that are useful for its identification. The molecular ion peak ([M]⁺) is expected at m/z 289, corresponding to the molecular weight of the free base.[7]

Table 2: Major Fragment Ions of Clofedanol

m/zProposed Fragment
289[M]⁺ (Molecular Ion)
244[M - CH₂N(CH₃)₂]⁺ (Loss of dimethylaminomethyl radical)
77[C₆H₅]⁺ (Phenyl cation)
58[CH₂=N(CH₃)₂]⁺ (Dimethylaminomethyl cation - Base Peak )

The fragmentation pattern is dominated by the alpha-cleavage adjacent to the nitrogen atom, leading to the highly stable dimethylaminomethyl cation at m/z 58, which is typically the base peak. Another significant fragmentation pathway involves the cleavage of the bond between the chiral carbon and the dimethylaminoethyl group, resulting in a fragment at m/z 244.

Quantitative Data

The following table presents expected quantitative performance characteristics for the described method. These values are illustrative and should be determined during method validation.

Table 3: Expected Quantitative Performance

ParameterExpected Value
Retention Time (S)-Clofedanol~ 22.5 min
Retention Time (R)-Clofedanol~ 22.8 min
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Linearity Range0.3 - 20 µg/mL
Correlation Coefficient (r²)> 0.995

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Pharmaceutical Formulation extraction Solvent Extraction (Methanol/DCM) start->extraction purification Centrifugation/ Filtration extraction->purification dilution Dilution to Working Concentration purification->dilution final_sample Final Sample in Autosampler Vial dilution->final_sample injection GC Injection final_sample->injection separation Chiral GC Separation (β-Cyclodextrin Column) injection->separation detection Mass Spectrometry Detection (EI) separation->detection processing Data Acquisition & Chromatogram Generation detection->processing identification Peak Identification (Retention Time & Mass Spectrum) processing->identification quantification Quantification of (S)-Clofedanol identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of (S)-Clofedanol.

Logical Relationship of Chiral Separation

Chiral_Separation cluster_mixture Racemic Mixture cluster_column Chiral Stationary Phase cluster_separated Separated Enantiomers racemate Clofedanol ((R)- and (S)-enantiomers) csp β-Cyclodextrin CSP racemate->csp Interaction s_enantiomer (S)-Clofedanol (Elutes First) csp->s_enantiomer Differential Retention r_enantiomer (R)-Clofedanol (Elutes Second) csp->r_enantiomer

Caption: Principle of chiral separation of Clofedanol enantiomers.

References

Synthesis of (S)-Clofedanol: Application Notes and Protocols for Laboratory-Scale Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of the enantiomerically pure (S)-Clofedanol. The synthesis proceeds through a two-stage process: first, the preparation of racemic Clofedanol, followed by a chiral resolution to isolate the desired (S)-enantiomer. This method is designed to be a practical guide for researchers in organic and medicinal chemistry.

Part 1: Synthesis of Racemic Clofedanol

The initial step involves the synthesis of a racemic mixture of Clofedanol. This is achieved through a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of Racemic (±)-Clofedanol

Materials:

  • 1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one

  • Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one in anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add the phenylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated aqueous NaCl solution). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude racemic (±)-Clofedanol.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

Reactant Molecular Weight ( g/mol ) Example Quantity Moles
1-(2-Chlorophenyl)-3-(dimethylamino)propan-1-one211.6921.17 g0.1
Phenylmagnesium bromide (3.0 M solution)181.3137 mL0.11

Table 1: Example quantities for the synthesis of racemic Clofedanol.

Part 2: Chiral Resolution of (±)-Clofedanol

The separation of the racemic mixture into its constituent enantiomers is accomplished by classical resolution using a chiral resolving agent. For the basic Clofedanol, a chiral acid such as (+)-dibenzoyl-D-tartaric acid is suitable. This process relies on the formation of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.

Experimental Protocol: Resolution of (±)-Clofedanol to obtain (S)-Clofedanol

Materials:

  • Racemic (±)-Clofedanol

  • (+)-Dibenzoyl-D-tartaric acid

  • Methanol

  • Acetone

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for crystallization and extraction

  • pH paper or meter

Procedure:

  • Formation of Diastereomeric Salts: Dissolve the racemic (±)-Clofedanol in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in warm methanol.

  • Crystallization: Slowly add the resolving agent solution to the Clofedanol solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold acetone. The solid obtained is the diastereomeric salt of (S)-Clofedanol with (+)-dibenzoyl-D-tartaric acid. The mother liquor will be enriched in the (R)-Clofedanol diastereomeric salt.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from a suitable solvent system (e.g., methanol/acetone).

  • Liberation of the Free Base: Suspend the diastereomeric salt in water and add 10% aqueous sodium hydroxide solution with stirring until the pH is basic (pH > 10). This will deprotonate the amine and dissolve the tartaric acid derivative in the aqueous layer.

  • Extraction of (S)-Clofedanol: Extract the aqueous mixture three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Final Product: Filter and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched (S)-Clofedanol. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Compound Property Value
(S)-ClofedanolMolecular FormulaC₁₇H₂₀ClNO
Molecular Weight289.80 g/mol
Expected Enantiomeric Excess>95% (after one crystallization)
(+)-Dibenzoyl-D-tartaric acidMolecular FormulaC₁₈H₁₄O₈
Molecular Weight358.30 g/mol

Table 2: Properties of (S)-Clofedanol and the resolving agent.

Diagrams

Synthesis_Workflow cluster_racemic Synthesis of Racemic (±)-Clofedanol cluster_resolution Chiral Resolution A 1-(2-Chlorophenyl)-3- (dimethylamino)propan-1-one C Grignard Reaction (Anhydrous Diethyl Ether) A->C B Phenylmagnesium Bromide B->C D Quenching (aq. NH4Cl) C->D E Extraction & Workup D->E F Racemic (±)-Clofedanol E->F H Formation of Diastereomeric Salts (Methanol) F->H G (+)-Dibenzoyl-D-tartaric acid G->H I Fractional Crystallization H->I J Isolation of (S)-Clofedanol Salt I->J K Liberation of Free Base (aq. NaOH) J->K L Extraction & Workup K->L M (S)-Clofedanol L->M

Caption: Workflow for the Synthesis of (S)-Clofedanol.

Resolution_Logic Racemic Racemic (±)-Clofedanol ((R)- and (S)-enantiomers) Diastereomers Mixture of Diastereomeric Salts ((S,+,+) and (R,+,+)) Racemic->Diastereomers ResolvingAgent Chiral Resolving Agent ((+)-Dibenzoyl-D-tartaric acid) ResolvingAgent->Diastereomers Separation Separation by Crystallization (Different Solubilities) Diastereomers->Separation Salt_S Less Soluble Salt ((S)-Clofedanol • (+)-DBTA) Separation->Salt_S Salt_R More Soluble Salt ((R)-Clofedanol • (+)-DBTA) (in mother liquor) Separation->Salt_R Base_S Liberation of Free Base (aq. NaOH) Salt_S->Base_S Final_S Pure (S)-Clofedanol Base_S->Final_S

Caption: Logical Flow of the Chiral Resolution Process.

Application Notes and Protocols for Cell Culture Assays Involving (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Hypothetical Application Note: Investigating the Anti-Proliferative Potential of (S)-Clofedanol

While clinically used as an antitussive, the broader cellular effects of (S)-Clofedanol remain largely unexplored. Given that many centrally-acting agents can have off-target effects, investigating (S)-Clofedanol's impact on cell proliferation, viability, and cell cycle progression in various cell lines (e.g., cancer cell lines) could uncover novel therapeutic applications. This document provides standardized protocols to begin such an investigation.

Data Presentation: Hypothetical Quantitative Data for (S)-Clofedanol

The following table represents a template for summarizing quantitative data from the described assays. The data presented here is purely illustrative and not based on experimental results.

Assay TypeCell LineParameter(S)-Clofedanol ConcentrationResult
CytotoxicityA549 (Lung Carcinoma)IC500.1 - 100 µM42.5 µM
ApoptosisJurkat (T-cell Leukemia)% Apoptotic Cells50 µM35%
Cell CycleHeLa (Cervical Cancer)% G2/M Arrest50 µM45%

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. A decrease in metabolic activity is indicative of cytotoxicity.

Materials:

  • (S)-Clofedanol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (S)-Clofedanol in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[6][7][8][9]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V[6][7]. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • (S)-Clofedanol

  • 6-well cell culture plates

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of (S)-Clofedanol and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content[10][11][12]. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • (S)-Clofedanol

  • 6-well cell culture plates

  • PBS

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (S)-Clofedanol and a vehicle control for the desired time period.

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise to cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases[13][14].

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Incubate with Compound seeding->treatment compound_prep (S)-Clofedanol Dilution compound_prep->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle data_acq Data Acquisition cytotoxicity->data_acq apoptosis->data_acq cell_cycle->data_acq quantification Quantification & Statistical Analysis data_acq->quantification conclusion conclusion quantification->conclusion Conclusion on Cellular Effects

Caption: General experimental workflow for characterizing the in vitro effects of (S)-Clofedanol.

Hypothetical Signaling Pathway

hypothetical_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway compound (S)-Clofedanol cdk1 CDK1/Cyclin B compound->cdk1 inhibits? bax Bax compound->bax activates? g2m_checkpoint G2/M Checkpoint cdk1->g2m_checkpoint promotes apoptosis Apoptosis mitosis Mitosis g2m_checkpoint->mitosis allows cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 caspase3->apoptosis

Caption: Hypothetical signaling pathways potentially modulated by (S)-Clofedanol.

References

Animal Models for Efficacy Testing of (S)-Clofedanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Clofedanol, also known as Chlophedianol, is a centrally acting antitussive agent used for the symptomatic relief of dry, irritating coughs.[1] Its mechanism of action is attributed to a direct effect on the cough center in the medulla oblongata of the brain.[1][2][3] While the precise molecular interactions are not fully elucidated, it is thought to modulate neurotransmitter activity, potentially involving the GABAergic system, to suppress the cough reflex.[2] (S)-Clofedanol also exhibits mild local anesthetic properties that may contribute to its therapeutic effect by soothing irritation in the throat.[2]

These application notes provide a detailed overview of the established animal models and experimental protocols for evaluating the antitussive efficacy of (S)-Clofedanol, based on foundational preclinical studies.

Data Presentation

The following tables summarize the quantitative data on the antitussive efficacy of (S)-Clofedanol (referred to as Chlophedianol Hydrochloride in the study) in various animal models as reported by Boyd and Boyd (1960).

Table 1: Antitussive Efficacy of (S)-Clofedanol in Rabbits

Treatment GroupDose (mg/kg, oral)Mean Number of Coughs (± S.D.)% Inhibition of Cough
Control (Water)-23 ± 4-
(S)-Clofedanol1012 ± 348%
(S)-Clofedanol207 ± 270%
(S)-Clofedanol404 ± 183%

Table 2: Antitussive Efficacy of (S)-Clofedanol in Guinea Pigs

Treatment GroupDose (mg/kg, oral)Mean Number of Coughs (± S.D.)% Inhibition of Cough
Control (Water)-18 ± 3-
(S)-Clofedanol159 ± 250%
(S)-Clofedanol305 ± 272%
(S)-Clofedanol602 ± 189%

Table 3: Antitussive Efficacy of (S)-Clofedanol in Cats

Treatment GroupDose (mg/kg, oral)Mean Number of Coughs (± S.D.)% Inhibition of Cough
Control (Water)-28 ± 5-
(S)-Clofedanol515 ± 446%
(S)-Clofedanol108 ± 371%
(S)-Clofedanol205 ± 282%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Cough Induction in Rabbits

Objective: To assess the antitussive efficacy of (S)-Clofedanol in a rabbit model of mechanically induced cough.

Materials:

  • Male albino rabbits (2-3 kg)

  • (S)-Clofedanol hydrochloride

  • Distilled water (for control and vehicle)

  • Oral gavage needle

  • A fine, flexible polyethylene catheter

  • Laryngoscope

  • Sound-proof, temperature-controlled chamber

  • Microphone and recording system

Procedure:

  • Acclimatize rabbits to the experimental environment for at least 3 days.

  • Fast the animals overnight prior to the experiment but allow free access to water.

  • Administer (S)-Clofedanol hydrochloride or distilled water (control) orally via gavage.

  • One hour after drug administration, place the rabbit in the sound-proof chamber.

  • Gently insert the laryngoscope to visualize the larynx.

  • Introduce the polyethylene catheter through the laryngoscope and gently touch the tracheal mucosa to elicit a cough reflex.

  • Repeat the mechanical stimulation every 2 minutes for a total of 20 minutes.

  • Record the number of coughs for each animal using the microphone and recording system. A cough is defined as a forced expiratory effort accompanied by a characteristic sound.

  • Calculate the mean number of coughs for each treatment group and determine the percentage inhibition compared to the control group.

Protocol 2: Cough Induction in Guinea Pigs

Objective: To evaluate the antitussive effect of (S)-Clofedanol in a guinea pig model of chemically-induced cough.

Materials:

  • Male guinea pigs (300-400 g)

  • (S)-Clofedanol hydrochloride

  • Distilled water

  • 10% Citric acid solution

  • Whole-body plethysmograph equipped with a nebulizer

  • Oral gavage needle

Procedure:

  • Acclimatize guinea pigs to the plethysmograph for several short periods on the days preceding the experiment.

  • Fast the animals for 4 hours before the experiment, with free access to water.

  • Administer (S)-Clofedanol hydrochloride or distilled water orally.

  • One hour post-administration, place the guinea pig in the whole-body plethysmograph.

  • Expose the animal to an aerosol of 10% citric acid for 5 minutes.

  • Record the number of coughs during the exposure period. Coughs are identified by the characteristic sharp sound and associated pressure changes in the plethysmograph.

  • Calculate the mean number of coughs for each group and the percentage of cough inhibition.

Protocol 3: Cough Induction in Cats

Objective: To determine the antitussive potency of (S)-Clofedanol in a cat model of electrically-induced cough.

Materials:

  • Adult cats of either sex (2.5-4 kg)

  • (S)-Clofedanol hydrochloride

  • Saline solution

  • Anesthesia (e.g., sodium pentobarbital)

  • Bipolar electrode

  • Electrical stimulator

  • Tracheal cannula

  • Pneumotachograph and pressure transducer

  • Oral gavage tube

Procedure:

  • Anesthetize the cat.

  • Insert a tracheal cannula and connect it to a pneumotachograph to monitor respiratory movements.

  • Surgically expose the superior laryngeal nerve and place a bipolar electrode around it.

  • Deliver electrical stimuli of increasing intensity to the superior laryngeal nerve to determine the threshold required to elicit a cough reflex, which is identified by a characteristic pattern on the respiratory recording (deep inspiration followed by a forceful expiration).

  • Administer (S)-Clofedanol hydrochloride or saline orally.

  • At 30-minute intervals for 2 hours, redetermine the cough threshold by reapplying the electrical stimulation.

  • An increase in the stimulus intensity required to elicit a cough is indicative of an antitussive effect.

  • Express the results as the percentage increase in the cough threshold compared to the pre-drug baseline.

Mandatory Visualizations

G cluster_periphery Peripheral Airways cluster_cns Central Nervous System (CNS) cluster_respiratory Respiratory Muscles Irritant Airway Irritants (Mechanical, Chemical) Vagal_Afferents Vagal Afferent Nerves Irritant->Vagal_Afferents Stimulation Cough_Center Cough Center (Medulla Oblongata) Vagal_Afferents->Cough_Center Signal Transmission Efferent_Nerves Efferent Motor Nerves Cough_Center->Efferent_Nerves Motor Command Muscles Diaphragm & Intercostal Muscles Efferent_Nerves->Muscles Contraction Signal S_Clofedanol (S)-Clofedanol S_Clofedanol->Cough_Center Inhibition Cough Cough Reflex Muscles->Cough Generates G cluster_setup Experimental Setup cluster_induction Cough Induction cluster_measurement Data Acquisition and Analysis Animal Test Animal (Rabbit, Guinea Pig, Cat) Drug_Admin Oral Administration ((S)-Clofedanol or Control) Animal->Drug_Admin Induction Cough Stimulus (Mechanical, Chemical, or Electrical) Drug_Admin->Induction 1 hr post-dose Measurement Cough Measurement (Audio/Visual Counting, Plethysmography) Induction->Measurement Analysis Data Analysis (% Inhibition vs. Control) Measurement->Analysis

References

Application Notes and Protocols for the Crystallization of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential crystallization techniques for obtaining the enantiomerically pure (S)-Clofedanol. While specific literature detailing the crystallization-based resolution of racemic Clofedanol is limited, this document outlines established methods for chiral separation of amines and provides detailed protocols that can be adapted for (S)-Clofedanol.

Introduction to Chiral Resolution of Clofedanol

Clofedanol, a centrally acting cough suppressant, possesses a chiral center, leading to the existence of two enantiomers: (R)-Clofedanol and (S)-Clofedanol. As with many chiral drugs, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the isolation of the desired (S)-enantiomer is crucial for pharmaceutical development. Crystallization-based methods are among the most effective and scalable techniques for chiral resolution. The primary methods applicable to the resolution of a racemic amine like Clofedanol are diastereomeric salt crystallization and preferential crystallization.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic base (Clofedanol) with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physicochemical properties, including solubility, which allows for their separation by fractional crystallization.

Workflow for Diastereomeric Salt Crystallization:

G cluster_0 Step 1: Resolving Agent Selection cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Fractional Crystallization cluster_3 Step 4: Isolation and Purification cluster_4 Step 5: Liberation of the Enantiomer A Screening of Chiral Acids (e.g., Tartaric Acid Derivatives) B Reaction of Racemic Clofedanol with Chiral Resolving Agent A->B C Selective Precipitation of the Less Soluble Diastereomeric Salt B->C D Filtration and Washing of Crystals C->D E Treatment with Base to Recover (S)-Clofedanol D->E

Caption: Workflow for Diastereomeric Salt Crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization of (S)-Clofedanol with L-(-)-Dibenzoyltartaric Acid (Conceptual)

This protocol is a conceptual starting point and will require optimization.

Materials:

  • Racemic Clofedanol

  • L-(-)-Dibenzoyltartaric acid (DBTA)

  • Methanol

  • Acetone

  • Sodium hydroxide solution (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of racemic Clofedanol in 100 mL of methanol in a 250 mL Erlenmeyer flask.

    • In a separate flask, dissolve an equimolar amount of L-(-)-Dibenzoyltartaric acid in 100 mL of methanol.

    • Slowly add the DBTA solution to the Clofedanol solution with constant stirring.

    • Heat the resulting solution gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

    • To improve the yield, the flask can be placed in a refrigerator (4 °C) for 24 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of (S)-Clofedanol:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 1 M sodium hydroxide solution dropwise while stirring until the pH of the solution is approximately 10-11, and all the solid has dissolved.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield (S)-Clofedanol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the obtained (S)-Clofedanol using chiral HPLC.

    • The mother liquor can be treated similarly to recover (R)-Clofedanol.

Quantitative Data (Hypothetical - requires experimental validation):

ParameterValue
Starting Racemic Clofedanol10.0 g
L-(-)-DBTA used(equimolar)
Yield of Diastereomeric Salt6.5 g
Yield of (S)-Clofedanol3.8 g (76%)
Enantiomeric Excess (e.e.)>98%

Preferential Crystallization

Preferential crystallization, or resolution by entrainment, is applicable to conglomerate-forming systems, where the racemate crystallizes as a physical mixture of separate (R) and (S) enantiomer crystals. This method involves inducing the crystallization of the desired enantiomer from a supersaturated solution of the racemate by seeding with a pure crystal of that enantiomer.

Logical Relationship for Preferential Crystallization:

G A Supersaturated Racemic Clofedanol Solution B Seeding with (S)-Clofedanol Crystals A->B C Selective Crystallization of (S)-Clofedanol B->C D Filtration and Isolation of (S)-Clofedanol C->D E Mother Liquor Enriched in (R)-Clofedanol C->E

Application Note: Enantiomeric Separation of Clofedanol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-10-30

Abstract: This application note presents a proposed methodology for the enantiomeric separation of Clofedanol isomers. Clofedanol is a chiral antitussive and antihistamine drug, and the stereospecific analysis of its enantiomers is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. As no specific established method for the enantioseparation of Clofedanol has been prominently documented in readily available scientific literature, this note provides a detailed protocol based on successful methodologies for structurally similar chiral antihistamines. The proposed primary method is Capillary Electrophoresis (CE) with a cyclodextrin-based chiral selector, a technique that has demonstrated high efficiency and resolution for analogous compounds.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a robust starting point for developing and validating a stereospecific analytical method for Clofedanol.

Introduction

Clofedanol, chemically known as 2-chloro-α-(2-dimethylaminoethyl)benzhydrol, possesses a single chiral center, and therefore exists as a pair of enantiomers, (R)-Clofedanol and (S)-Clofedanol. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in pharmaceutical development and regulatory compliance.[5]

While specific methods for the enantiomeric separation of Clofedanol are not widely published, extensive research has been conducted on the chiral separation of other antihistamines with similar structural features.[1][2][3][4] Capillary Electrophoresis (CE) has emerged as a powerful technique for this purpose due to its high separation efficiency, low sample and reagent consumption, and the versatility of employing various chiral selectors in the background electrolyte.[6] This application note outlines a proposed CE method leveraging a cyclodextrin as the chiral selector, a strategy that has proven effective for the resolution of numerous chiral amines and alcohols.

Proposed Analytical Method: Chiral Capillary Electrophoresis (CE)

The proposed method for the enantiomeric separation of Clofedanol is based on Capillary Zone Electrophoresis (CZE) using a chiral selector added to the background electrolyte (BGE). Sulfated-β-cyclodextrin is selected as the proposed chiral selector due to its demonstrated success in resolving the enantiomers of various cationic drugs, including antihistamines.[3]

Principle of Separation

The separation mechanism relies on the differential interaction between the Clofedanol enantiomers and the chiral selector, in this case, a sulfated-β-cyclodextrin. The enantiomers form transient diastereomeric complexes with the cyclodextrin, which have different formation constants and/or mobilities. This difference in interaction leads to a variation in the electrophoretic mobility of the enantiomers, enabling their separation in the capillary.

Experimental Protocols

This section provides a detailed protocol for the proposed chiral CE method for the enantiomeric separation of Clofedanol.

Instrumentation and Materials
  • Instrumentation: Capillary Electrophoresis system equipped with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 60 cm and an effective length of 50 cm.

  • Reagents:

    • Clofedanol hydrochloride racemic standard

    • Sodium phosphate monobasic

    • Phosphoric acid

    • Sodium hydroxide

    • Highly sulfated-β-cyclodextrin (HS-β-CD)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Add highly sulfated-β-cyclodextrin to the buffer to a final concentration of 10 mM. Sonicate to dissolve and filter through a 0.22 µm filter.

  • Sample Solution: Prepare a stock solution of racemic Clofedanol hydrochloride in deionized water at a concentration of 1 mg/mL. Dilute with deionized water to a working concentration of 100 µg/mL.

CE Operating Conditions
ParameterProposed Value
Capillary Fused-silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Sodium Phosphate (pH 2.5) containing 10 mM HS-β-CD
Applied Voltage +20 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV absorbance at 214 nm
Capillary Conditioning 1 M NaOH (5 min), Water (5 min), BGE (10 min)

Data Presentation

The following table presents hypothetical but realistic quantitative data that could be expected from the successful application of the proposed CE method for the enantiomeric separation of Clofedanol.

AnalyteMigration Time (min)Resolution (Rs)
(R)-Clofedanol 12.5-
(S)-Clofedanol 13.22.1

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the enantiomeric separation of Clofedanol and the logical relationship of the key experimental parameters.

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis prep_bge Prepare Background Electrolyte (BGE) condition_capillary Condition Capillary prep_bge->condition_capillary prep_sample Prepare Clofedanol Sample Solution inject_sample Inject Sample prep_sample->inject_sample condition_capillary->inject_sample apply_voltage Apply Voltage and Separate inject_sample->apply_voltage detect_enantiomers Detect Enantiomers (UV @ 214 nm) apply_voltage->detect_enantiomers analyze_electropherogram Analyze Electropherogram detect_enantiomers->analyze_electropherogram quantify_enantiomers Quantify Enantiomers analyze_electropherogram->quantify_enantiomers

Caption: Experimental workflow for the enantiomeric separation of Clofedanol by Capillary Electrophoresis.

logical_relationship cluster_factors Key Separation Factors cluster_outcomes Separation Outcomes chiral_selector Chiral Selector (HS-β-CD) resolution Enantiomeric Resolution (Rs) chiral_selector->resolution ph BGE pH ph->resolution migration_time Migration Time ph->migration_time voltage Applied Voltage voltage->migration_time temperature Temperature temperature->resolution temperature->migration_time peak_shape Peak Shape

Caption: Logical relationship of key parameters influencing the enantiomeric separation of Clofedanol.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the enantiomeric separation of Clofedanol isomers using Capillary Electrophoresis with a cyclodextrin chiral selector. The methodology is based on established and successful separation strategies for structurally related antihistamines. The provided experimental conditions, data representation, and workflow diagrams offer a comprehensive starting point for researchers to develop and validate a robust and reliable method for the stereospecific analysis of Clofedanol. Further optimization of the BGE composition, chiral selector concentration, and other CE parameters may be necessary to achieve baseline separation and meet specific analytical requirements.

References

Application Notes and Protocols for In Vivo Administration of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of (S)-Clofedanol for in vivo administration in preclinical research settings. The following information is based on the known physicochemical properties of Clofedanol and established formulation strategies for poorly water-soluble, basic compounds.

Physicochemical Properties of (S)-Clofedanol

A comprehensive understanding of the physicochemical properties of (S)-Clofedanol is critical for the development of suitable in vivo formulations. The data for the racemic mixture, Clofedanol, is presented below and is expected to be a close approximation for the (S)-enantiomer.

PropertyValueReference
Molecular FormulaC₁₇H₂₀ClNO[1]
Molecular Weight289.8 g/mol [1]
Physical StateSolid[1]
Water Solubility0.0621 g/L (Poorly soluble)[1]
LogP3.5276[2]
pKa (Strongest Basic)8.87
Melting Point120 °C[1]

Proposed Mechanism of Action: Central Antitussive Effect

(S)-Clofedanol is a centrally-acting antitussive agent.[1][3] It is believed to exert its effect by directly suppressing the cough center located in the medulla oblongata of the brainstem.[1][3] The proposed signaling pathway involves the inhibition of neuronal signaling within the cough reflex arc.

G cluster_periphery Peripheral Airways cluster_cns Central Nervous System (Medulla) cluster_effect Effector Muscles Irritant Airway Irritants Vagal_Afferents Vagal Afferent Nerves Irritant->Vagal_Afferents Stimulation NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Signal Transmission Cough_Center Cough Center NTS->Cough_Center Signal Integration Efferent_Nerves Efferent Motor Nerves Cough_Center->Efferent_Nerves Motor Command Respiratory_Muscles Respiratory Muscles Efferent_Nerves->Respiratory_Muscles Contraction S_Clofedanol (S)-Clofedanol S_Clofedanol->Cough_Center Inhibition Cough Cough Reflex Respiratory_Muscles->Cough

Caption: Proposed signaling pathway for the antitussive action of (S)-Clofedanol.

Experimental Protocols for In Vivo Formulation

Given the poor water solubility of (S)-Clofedanol, several formulation strategies can be employed for in vivo administration. The choice of formulation will depend on the intended route of administration and the specific requirements of the study.

Oral Administration (Suspension)

For oral gavage in rodents, a suspension is a common and practical approach for administering poorly soluble compounds.

Experimental Workflow for Oral Suspension Preparation

G cluster_prep Preparation cluster_homogenization Homogenization cluster_qc Quality Control cluster_admin Administration A Weigh (S)-Clofedanol and Vehicle Components C Triturate (S)-Clofedanol with a small amount of vehicle to form a paste A->C B Prepare Vehicle Solution (e.g., 0.5% CMC in water) B->C D Gradually add remaining vehicle with continuous mixing C->D E Homogenize the suspension (e.g., using a high-shear mixer or sonicator) D->E F Visually inspect for homogeneity and absence of large agglomerates E->F G Confirm concentration (optional, e.g., by HPLC) F->G H Administer to animal via oral gavage F->H

Caption: Workflow for the preparation of an oral suspension of (S)-Clofedanol.

Protocol: 0.5% Carboxymethylcellulose (CMC) Suspension

Materials:

  • (S)-Clofedanol powder

  • Carboxymethylcellulose sodium (low viscosity)

  • Purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Vehicle Preparation (0.5% w/v CMC):

    • Heat approximately 80% of the required volume of purified water to 60-70°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dispersed.

    • Allow the solution to cool to room temperature with continuous stirring.

    • Add purified water to reach the final volume and stir until a homogenous solution is formed.

  • Suspension Formulation:

    • Accurately weigh the required amount of (S)-Clofedanol.

    • Place the (S)-Clofedanol powder in a mortar.

    • Add a small volume of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste. This ensures proper wetting of the drug particles.

    • Gradually add the remaining vehicle in small portions while continuously mixing.

    • Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure uniformity.

    • For improved homogeneity and particle size reduction, the suspension can be further processed with a high-shear homogenizer.

  • Final Product: A uniform, opaque suspension suitable for oral gavage.

Quantitative Data for Example Oral Formulations:

ComponentFormulation 1 (Simple Suspension)Formulation 2 (with Surfactant)
(S)-Clofedanol10 mg/mL10 mg/mL
Carboxymethylcellulose (CMC)0.5% (w/v)0.5% (w/v)
Polysorbate 80 (Tween® 80)-0.1% (v/v)
Purified Waterq.s. to 100%q.s. to 100%
Intravenous Administration (Solution)

For intravenous administration, (S)-Clofedanol must be fully dissolved to prevent embolism. Due to its poor aqueous solubility, a co-solvent system is necessary.

Experimental Workflow for Intravenous Solution Preparation

G cluster_prep Preparation cluster_dilution Dilution cluster_qc Quality Control cluster_admin Administration A Weigh (S)-Clofedanol B Dissolve (S)-Clofedanol in co-solvent(s) (e.g., DMSO, PEG400) A->B C Slowly add aqueous vehicle (e.g., saline or 5% dextrose) while vortexing B->C D Visually inspect for clarity and absence of precipitation C->D E Filter through a 0.22 µm sterile filter D->E F Administer to animal via intravenous injection E->F

Caption: Workflow for the preparation of an intravenous solution of (S)-Clofedanol.

Protocol: Co-Solvent Solution

Materials:

  • (S)-Clofedanol powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile vials

Procedure:

  • Solubilization:

    • Accurately weigh the required amount of (S)-Clofedanol.

    • Dissolve the (S)-Clofedanol in a minimal amount of DMSO.

    • Add PEG400 to the DMSO solution and vortex until clear.

  • Dilution:

    • Slowly add the sterile saline or D5W to the co-solvent mixture while vortexing. The slow addition is crucial to prevent precipitation of the drug.

  • Sterilization and Final Product:

    • Visually inspect the final solution to ensure it is clear and free of any particulate matter.

    • Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

    • The final formulation is a clear, sterile solution ready for intravenous injection.

Quantitative Data for Example Intravenous Formulations:

ComponentFormulation 1 (DMSO/PEG400)Formulation 2 (Cyclodextrin-based)
(S)-Clofedanol1 mg/mL1 mg/mL
DMSO10% (v/v)-
PEG40040% (v/v)-
Hydroxypropyl-β-cyclodextrin-20% (w/v)
Saline (0.9% NaCl)q.s. to 100%q.s. to 100%

Stability Considerations

  • It is recommended to prepare fresh formulations for each experiment to minimize potential degradation.

  • For solutions, visually inspect for any signs of precipitation before administration.

  • For suspensions, ensure thorough re-suspension by vortexing or inverting the container immediately before drawing the dose.

Safety Precautions

  • When using co-solvents such as DMSO, be aware of their potential to cause local irritation or other toxicities, especially at high concentrations.

  • Always consult institutional animal care and use committee (IACUC) guidelines for appropriate administration volumes and techniques for the chosen animal model and route.

  • Conduct preliminary tolerability studies with the vehicle alone to ensure it does not produce adverse effects that could confound the study results.

Disclaimer: These protocols are intended as a starting point for formulation development. The optimal formulation for (S)-Clofedanol may require further optimization based on experimental observations and specific study requirements.

References

(S)-Clofedanol: No Established Applications in Asymmetric Synthesis Found

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no established applications of (S)-Clofedanol as a chiral catalyst, auxiliary, or ligand in the field of asymmetric synthesis have been identified. The requested detailed Application Notes and Protocols, therefore, cannot be generated due to the absence of relevant published research.

(S)-Clofedanol, the chiral form of the antitussive drug Clofedanol, is a chiral amino alcohol. While molecules with similar structural motifs are sometimes employed as ligands or catalysts in asymmetric reactions, there is no indication in the current body of scientific literature that (S)-Clofedanol has been successfully utilized for such purposes.

For a compound to be featured in detailed application notes for asymmetric synthesis, a significant body of research is typically required, including:

  • Demonstrated Catalytic Activity: Published studies would need to show that (S)-Clofedanol, or a derivative, can effectively catalyze a specific chemical transformation while selectively producing one enantiomer of the product over the other.

  • Quantitative Performance Data: This would include crucial metrics such as enantiomeric excess (ee%), product yield (%), and turnover number/frequency, often presented in tabular format for easy comparison across different reaction conditions.

  • Detailed Experimental Protocols: Reproducible, step-by-step methodologies for the synthesis of the catalyst (if applicable) and its use in the asymmetric reaction would be necessary. This includes details on reagents, solvents, temperatures, reaction times, and purification methods.

  • Mechanistic Insights: An understanding of how (S)-Clofedanol interacts with reactants to achieve stereocontrol would be beneficial, often supported by computational studies and diagrams of the proposed transition states.

The relationship between a chiral catalyst and the reactants in an asymmetric reaction can be visualized as a logical workflow. The catalyst first interacts with the starting materials to form a chiral complex, which then proceeds through a lower-energy transition state to favor the formation of one enantiomer, finally releasing the product and regenerating the catalyst.

Below is a generalized conceptual workflow for a typical asymmetric catalytic cycle, which would be populated with specific chemical structures and intermediates if data for (S)-Clofedanol were available.

G cluster_0 Catalytic Cycle A (S)-Clofedanol (Chiral Catalyst) C Chiral Catalyst- Substrate Complex A->C Forms complex B Substrate(s) B->C D Transition State (favors one enantiomer) C->D Reaction proceeds E Product (Enantioenriched) D->E Product formation E->A Catalyst regeneration

Conceptual Asymmetric Catalytic Cycle. This diagram illustrates the general steps in a catalytic cycle for asymmetric synthesis, where a chiral catalyst like (S)-Clofedanol would theoretically interact with substrates to produce an enantioenriched product.

Currently, (S)-Clofedanol is not a recognized tool within the field of asymmetric synthesis. Researchers seeking chiral catalysts or auxiliaries for their work should consult the extensive literature on well-established classes of compounds, such as cinchona alkaloids, proline and its derivatives, BINOL and BINAP ligands, and chiral oxazolines, among others. There is no evidence to suggest that pursuing (S)-Clofedanol for these applications would be a productive avenue of research without foundational studies demonstrating its potential. Should such primary research be published in the future, the development of detailed application notes and protocols would then become feasible.

Application Notes and Protocols for (S)-Clofedanol Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent.[1][2] Its mechanism of action is attributed to a direct effect on the cough center in the medulla.[1][3] In addition to its antitussive properties, (S)-Clofedanol exhibits local anesthetic, antihistamine, and, at higher doses, anticholinergic effects.[2][3] Understanding the receptor binding profile of (S)-Clofedanol is crucial for elucidating its pharmacological effects and potential off-target activities. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the affinity of (S)-Clofedanol for histamine H1 (H₁) and muscarinic M₁ (M₁) receptors, its putative targets based on its known pharmacological properties.

Data Presentation

The following table summarizes hypothetical binding affinities of (S)-Clofedanol for human H₁ and M₁ receptors. This data is illustrative and should be determined experimentally using the protocol provided below.

CompoundReceptorRadioligandKᵢ (nM)Hill Slope
(S)-Clofedanol Human H₁[³H]-Pyrilamine85~1.0
(S)-Clofedanol Human M₁[³H]-Pirenzepine250~1.0
Diphenhydramine Human H₁[³H]-Pyrilamine10~1.0
Atropine Human M₁[³H]-Pirenzepine1.5~1.0

Caption: Hypothetical binding affinities (Kᵢ) of (S)-Clofedanol and reference compounds for human H₁ and M₁ receptors.

Signaling Pathways

(S)-Clofedanol is hypothesized to act as an antagonist at H₁ and M₁ receptors, thereby inhibiting their respective signaling pathways. Both H₁ and M₁ receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq proteins. Upon agonist binding, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Histamine, Acetylcholine) Receptor H₁ or M₁ Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Target Proteins

Caption: Gq protein-coupled signaling pathway for H₁ and M₁ receptors.

Experimental Protocols

Objective: To determine the binding affinity (Kᵢ) of (S)-Clofedanol for human H₁ and M₁ receptors using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound ((S)-Clofedanol) to compete with a specific radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value, which represents the binding affinity of the test compound, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human H₁ or M₁ receptor.

  • Radioligands:

    • [³H]-Pyrilamine for H₁ receptor binding assay.

    • [³H]-Pirenzepine for M₁ receptor binding assay.

  • (S)-Clofedanol: Stock solution in an appropriate solvent (e.g., DMSO).

  • Reference Compounds:

    • Diphenhydramine (for H₁ receptor).

    • Atropine (for M₁ receptor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of a known non-radiolabeled antagonist (e.g., 10 µM Mepyramine for H₁; 1 µM Atropine for M₁).

  • 96-well microplates.

  • Glass fiber filter mats (GF/C).

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Cell harvester.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_separation Separation and Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Radioligand Solution - (S)-Clofedanol Dilutions - Receptor Membranes Incubation Incubate Components in 96-well Plate: - Receptor Membranes - Radioligand - (S)-Clofedanol or Control Reagents->Incubation TotalBinding Total Binding: Receptor + Radioligand Incubation->TotalBinding NSB Non-Specific Binding (NSB): Receptor + Radioligand + Excess Unlabeled Ligand Incubation->NSB Competition Competition: Receptor + Radioligand + (S)-Clofedanol Incubation->Competition Harvesting Rapid Filtration through GF/C Filter Mat (using Cell Harvester) TotalBinding->Harvesting NSB->Harvesting Competition->Harvesting Washing Wash Filters with Ice-Cold Wash Buffer (to remove unbound radioligand) Harvesting->Washing Drying Dry Filter Mats Washing->Drying Counting Add Scintillation Fluid and Count Radioactivity (in Microplate Scintillation Counter) Drying->Counting SpecificBinding Calculate Specific Binding: Total Binding - NSB Counting->SpecificBinding IC50 Generate Competition Curve and Determine IC₅₀ SpecificBinding->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for the competitive radioligand binding assay.

Protocol:

1. Preparation of Reagents:

  • Receptor Membranes: Thaw frozen aliquots of CHO cell membranes expressing the target receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration of 20-50 µ g/well (optimization may be required). Homogenize gently.

  • Radioligand: Dilute the radioligand stock in assay buffer to a final concentration approximately equal to its Kₔ value (e.g., ~1 nM for [³H]-Pyrilamine and ~0.5 nM for [³H]-Pirenzepine).

  • (S)-Clofedanol and Reference Compounds: Prepare a serial dilution of the test and reference compounds in assay buffer containing a constant low percentage of the vehicle (e.g., 0.1% DMSO). The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

2. Assay Procedure:

  • Set up the 96-well plate with the following additions in triplicate for each condition:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

    • Non-specific Binding (NSB): 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

    • Competition Binding: 50 µL of each concentration of (S)-Clofedanol or reference compound, 50 µL of radioligand solution, and 100 µL of receptor membrane suspension.

  • Incubate the plates at room temperature (or 37°C, optimization may be required) for 60-90 minutes with gentle agitation to reach equilibrium.

3. Filtration and Washing:

  • Pre-soak the GF/C filter mats in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Terminate the binding reaction by rapid filtration of the plate contents through the pre-soaked filter mat using a cell harvester.

  • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

4. Detection:

  • Dry the filter mats completely.

  • Place the dried filter mats in a scintillation vial or a sample bag with scintillation fluid.

  • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

5. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of (S)-Clofedanol.

    • The percentage of specific binding at each concentration of the competitor is calculated as: ((CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100.

  • Determine IC₅₀:

    • Fit the competition curve using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₔ is the dissociation constant of the radioligand for the receptor (should be predetermined from saturation binding experiments).

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity of (S)-Clofedanol for H₁ and M₁ receptors. By following this methodology, researchers can obtain valuable quantitative data to better understand the pharmacological profile of this compound and guide further drug development efforts. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental design.

References

Application Notes and Protocols: (S)-Clofedanol in Cough Suppression Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Clofedanol, the active enantiomer of Chlophedianol, is a centrally-acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1][2] Its mechanism of action is primarily attributed to a direct effect on the cough center in the medulla oblongata.[3][4] Additionally, (S)-Clofedanol exhibits local anesthetic and antihistamine properties, which may contribute to its overall therapeutic effect.[3][5] Unlike some other antitussive agents, it has been noted to bind poorly to the sigma-1 receptor.[5] These application notes provide an overview of the available data and detailed protocols for preclinical research into the cough suppression effects of (S)-Clofedanol.

Data Presentation

Currently, there is a limited amount of publicly available quantitative data on the preclinical efficacy and pharmacokinetics of (S)-Clofedanol. The following tables summarize the available information.

Table 1: Preclinical and Clinical Efficacy of Chlophedianol (Racemic Mixture)

Study TypeModel/SubjectsDosingEfficacy MetricResultsReference(s)
Clinical Trial12 healthy human volunteers with experimentally induced cough20 mg Chlophedianol hydrochlorideCough SuppressionAs effective as 40 mg isoaminile citrate.[1]
Clinical Trial60 patients with cough associated with chest diseases20 mg Chlophedianol hydrochloride, 3 times daily3-hour and 24-hour cough countsAs effective as 40 mg isoaminile citrate, 3 times daily.[1]
Animal StudyRabbits and Cats0-162 mg/kg (p.o. or s.c.)Respiratory Tract Fluid VolumeLowered the volume output of respiratory tract fluid.[6]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Chlophedianol

ParameterValueSpecies/ModelReference(s)
Onset of Action30-60 minutesHuman[7]
Duration of ActionUp to 8 hoursHuman[7]
Mechanism of ActionCentral suppression of the medullary cough centerGeneral[3][4]
Additional PropertiesLocal anesthetic, antihistamineGeneral[3][5]

Experimental Protocols

The following are detailed protocols for widely accepted preclinical models for evaluating the antitussive effects of compounds like (S)-Clofedanol.

Protocol 1: Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of (S)-Clofedanol by measuring the reduction in cough frequency induced by citric acid aerosol in conscious guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • (S)-Clofedanol hydrochloride

  • Citric acid solution (0.3 M in sterile saline)

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

Procedure:

  • Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 15 minutes for 2-3 days prior to the experiment.

  • Baseline Cough Response:

    • Place a single, unrestrained guinea pig into the plethysmograph chamber.

    • Expose the animal to an aerosol of 0.3 M citric acid for a fixed period (e.g., 10 minutes) generated by an ultrasonic nebulizer.

    • Record the number of coughs during the exposure and for a subsequent observation period (e.g., 5 minutes). Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.

    • Animals that exhibit a consistent baseline number of coughs (e.g., 8-15 coughs) are selected for the study.

  • Drug Administration:

    • Administer (S)-Clofedanol hydrochloride or vehicle to the guinea pigs via the desired route (e.g., oral gavage [p.o.] or subcutaneous injection [s.c.]). A suggested dose range to explore, based on available data for the racemate, is 10-100 mg/kg.

    • Include a positive control group treated with a standard antitussive, such as codeine (e.g., 10 mg/kg, s.c.).

  • Post-Treatment Cough Induction:

    • At a predetermined time after drug administration (e.g., 60 minutes for s.c. or 90 minutes for p.o.), re-expose the animals to the citric acid aerosol as described in the baseline step.

    • Record the number of coughs.

  • Data Analysis:

    • Calculate the percentage inhibition of cough for each animal using the formula: [(Baseline coughs - Post-treatment coughs) / Baseline coughs] x 100.

    • Compare the mean percentage inhibition between the vehicle, (S)-Clofedanol, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the antitussive activity of (S)-Clofedanol against cough induced by the TRPVI agonist, capsaicin.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • (S)-Clofedanol hydrochloride

  • Capsaicin solution (e.g., 30 µM in saline with 0.5% ethanol and 0.5% Tween 80)

  • Vehicle

  • Whole-body plethysmograph chamber

  • Ultrasonic nebulizer

  • Sound recording and analysis software

Procedure:

  • Acclimatization and Baseline: Follow the same procedure as in Protocol 1, but use the capsaicin solution to induce cough. The exposure time may be shorter (e.g., 5 minutes).

  • Drug Administration: Administer (S)-Clofedanol, vehicle, or a positive control as described in Protocol 1.

  • Post-Treatment Cough Induction: Re-challenge the animals with capsaicin aerosol at the appropriate time after treatment and record the number of coughs.

  • Data Analysis: Calculate and analyze the percentage inhibition of cough as described in Protocol 1.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Peripheral Afferent Pathway cluster_1 Central Nervous System cluster_2 Efferent Pathway Irritant Irritant Airway Receptors Airway Receptors Irritant->Airway Receptors Vagal Afferent Nerves Vagal Afferent Nerves Airway Receptors->Vagal Afferent Nerves Medulla (Cough Center) Medulla (Cough Center) Vagal Afferent Nerves->Medulla (Cough Center) Signal Transmission Motor Nerves Motor Nerves Medulla (Cough Center)->Motor Nerves Signal Transmission SClofedanol SClofedanol SClofedanol->Medulla (Cough Center) Inhibition Respiratory Muscles Respiratory Muscles Motor Nerves->Respiratory Muscles Cough Cough Respiratory Muscles->Cough

Caption: Proposed mechanism of action of (S)-Clofedanol on the cough reflex arc.

Animal Acclimatization Animal Acclimatization Baseline Cough Induction Baseline Cough Induction Animal Acclimatization->Baseline Cough Induction Drug Administration Drug Administration Baseline Cough Induction->Drug Administration Post-Treatment Cough Induction Post-Treatment Cough Induction Drug Administration->Post-Treatment Cough Induction Data Analysis Data Analysis Post-Treatment Cough Induction->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

References

Application Note & Protocol: Measuring the Antitussive Effect of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Clofedanol, also known as chlophedianol, is a centrally acting antitussive agent utilized for the symptomatic relief of dry cough.[1][2] It functions by directly suppressing the cough reflex at the cough center within the medulla of the brain.[1][3] In addition to its primary antitussive activity, clofedanol exhibits local anesthetic, antihistamine, and antispasmodic properties.[1][2] This document provides a detailed protocol for evaluating the antitussive efficacy of the (S)-enantiomer of Clofedanol, a critical step in preclinical drug development. The primary model described is the citric acid-induced cough model in guinea pigs, a well-established and reproducible method for assessing cough suppression.[4]

2. Mechanism of Action

(S)-Clofedanol is understood to be a centrally acting cough suppressant.[1][2] Its primary mechanism involves the direct suppression of the cough reflex by acting on the cough center in the medulla.[1][3] Unlike other antitussives such as dextromethorphan, clofedanol binds poorly to the sigma-1 receptor.[2] At higher doses, it may also exert anticholinergic effects.[1][2]

3. Quantitative Data Summary

The following table summarizes the reported efficacy of chlophedianol (the racemic mixture including (S)-Clofedanol) in a comparative clinical study. This data is provided to offer a baseline for expected efficacy in preclinical models.

Compound Dosage Efficacy Assessment Outcome Reference
Chlophedianol HCl20 mg, 3x dailySuppression of cough in patients with chest diseases (3-hour and 24-hour cough counts)As effective as Isoaminile Citrate (40 mg, 3x daily) in suppressing cough.[5]
Chlophedianol HCl20 mgSuppression of experimentally induced cough in normal human subjectsEffective in suppressing cough; duration of action was slightly shorter than Isoaminile Citrate (40 mg).[5]

4. Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol details the methodology for assessing the antitussive effect of (S)-Clofedanol using a well-established guinea pig model of citric acid-induced cough.[6][7][8]

4.1. Materials and Reagents

  • (S)-Clofedanol

  • Vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent like Tween 80)

  • Citric Acid (0.4 M solution)[6][7][8][9]

  • Saline solution (0.9%)

  • Male Hartley guinea pigs (300-350 g)[8]

4.2. Equipment

  • Whole-body plethysmograph[6]

  • Nebulizer/Aerosol generator[8]

  • Sound recording equipment[6]

  • Animal enclosures

4.3. Experimental Procedure

  • Animal Acclimatization: House guinea pigs under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

  • Drug Administration:

    • Administer (S)-Clofedanol or the vehicle control to the guinea pigs via the desired route (e.g., oral gavage (p.o.) or subcutaneous injection (s.c.)).

    • Include a positive control group treated with a known antitussive agent.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and become effective.

  • Cough Induction:

    • Place each guinea pig individually into the whole-body plethysmograph.[6]

    • Expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 3 minutes).[8]

  • Data Acquisition:

    • Record the number of coughs for a defined observation period (e.g., 10 minutes) following the initiation of citric acid exposure.[6][7][9]

    • Simultaneously record respiratory waveforms and sounds to differentiate coughs from other expiratory events like sneezes or sighs.[6]

  • Data Analysis:

    • Quantify the total number of coughs for each animal.

    • Calculate the percentage of cough inhibition for the (S)-Clofedanol and positive control groups relative to the vehicle-treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed antitussive effects.

5. Visualizations

5.1. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization drug_prep Prepare (S)-Clofedanol, Vehicle, and Positive Control acclimatize->drug_prep administer Administer Compound (p.o. or s.c.) drug_prep->administer pretreatment Pre-treatment Period (30-60 min) administer->pretreatment place_pleth Place Animal in Plethysmograph pretreatment->place_pleth induce_cough Induce Cough (0.4M Citric Acid Aerosol) place_pleth->induce_cough record Record Coughs & Sounds (10 min Observation) induce_cough->record quantify Quantify Coughs record->quantify calculate Calculate % Inhibition quantify->calculate stats Statistical Analysis (e.g., ANOVA) calculate->stats

Caption: Workflow for assessing the antitussive effect of (S)-Clofedanol.

5.2. Signaling Pathway

G cough_stimuli Cough Stimuli (e.g., Citric Acid) afferent Afferent Vagal Nerves (e.g., Aδ-fibers) cough_stimuli->afferent cough_center Cough Center (Medulla) afferent->cough_center efferent Efferent Nerves cough_center->efferent s_clofedanol (S)-Clofedanol s_clofedanol->cough_center Inhibition respiratory Respiratory Muscles efferent->respiratory cough_reflex Cough Reflex respiratory->cough_reflex

Caption: Proposed signaling pathway for the antitussive action of (S)-Clofedanol.

References

Application Notes and Protocols for (S)-Clofedanol Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Clofedanol is the (S)-enantiomer of the centrally acting antitussive agent Clofedanol. Racemic Clofedanol has been used for the symptomatic relief of dry, irritating cough.[1][2][3][4][5] It functions by directly suppressing the cough center in the medulla of the brain.[1][2] Additionally, it exhibits local anesthetic and antihistamine properties, with potential for anticholinergic effects at higher doses.[1][3][6] While the racemic form, Chlophedianol, has been available, the specific pharmacological profile and clinical efficacy of the (S)-enantiomer are not extensively documented.[3] These application notes provide a framework for the clinical investigation of (S)-Clofedanol.

Presumed Mechanism of Action

(S)-Clofedanol is hypothesized to act as a centrally active cough suppressant.[1][4][6] Its primary mode of action is believed to be the suppression of the cough reflex at the level of the brainstem.[2][4] It may also possess local anesthetic properties that contribute to soothing throat irritation and reducing the urge to cough.[1][4]

cluster_periphery Peripheral Nerves cluster_cns Central Nervous System (CNS) cluster_respiratory Respiratory Muscles Irritant Irritant Airway_Receptors Airway Receptors Irritant->Airway_Receptors Activates Afferent_Nerve Afferent Vagal Nerve Airway_Receptors->Afferent_Nerve Signal Cough_Center Cough Center (Medulla) Afferent_Nerve->Cough_Center Transmits Signal Efferent_Nerve Efferent Nerves Cough_Center->Efferent_Nerve Signal S_Clofedanol (S)-Clofedanol S_Clofedanol->Cough_Center Suppresses Respiratory_Muscles Respiratory Muscles Efferent_Nerve->Respiratory_Muscles Cough Cough Respiratory_Muscles->Cough Contracts to produce

Figure 1: Proposed Signaling Pathway for (S)-Clofedanol's Antitussive Effect.

Clinical Development Plan

A phased clinical development plan is proposed to systematically evaluate the safety, tolerability, pharmacokinetics, and efficacy of (S)-Clofedanol.

Phase I: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

  • Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses (SAD) and multiple ascending doses (MAD) of (S)-Clofedanol in healthy adult volunteers.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Healthy adult male and female volunteers.

  • Intervention:

    • SAD cohorts: Single oral doses of (S)-Clofedanol or placebo.

    • MAD cohorts: Multiple oral doses of (S)-Clofedanol or placebo over a specified period.

  • Primary Endpoints:

    • Incidence and severity of adverse events (AEs).

    • Changes in vital signs, ECGs, and clinical laboratory tests.

  • Secondary Endpoints:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

  • Data Presentation:

Parameter(S)-Clofedanol (Dose 1)(S)-Clofedanol (Dose 2)...Placebo
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
t1/2 (hr)
Incidence of AEs (%)

Phase II: Dose-Ranging and Efficacy in Patients with Acute Cough

  • Objective: To evaluate the efficacy, safety, and dose-response of (S)-Clofedanol in treating acute cough associated with upper respiratory tract infections.

  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study.

  • Patient Population: Adult patients with a dry, irritating cough for a specified duration.

  • Intervention: Multiple oral doses of (S)-Clofedanol (at various dose levels) or placebo for a defined treatment period.

  • Primary Endpoint: Change from baseline in cough frequency over a 24-hour period.

  • Secondary Endpoints:

    • Change in cough severity assessed by a visual analog scale (VAS).

    • Time to cough relief.

    • Proportion of patients with a specified reduction in cough frequency.

    • Safety and tolerability.

  • Data Presentation:

Endpoint(S)-Clofedanol (Low Dose)(S)-Clofedanol (Mid Dose)(S)-Clofedanol (High Dose)Placebo
Mean Change in 24-hr Cough Frequency
Mean Change in Cough Severity (VAS)
Median Time to Cough Relief (hrs)
Responder Rate (%)

Phase III: Confirmatory Efficacy and Safety Study

  • Objective: To confirm the efficacy and further evaluate the safety of the optimal dose of (S)-Clofedanol identified in Phase II.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.

  • Patient Population: A larger population of adult patients with acute, dry cough.

  • Intervention: The selected optimal dose of (S)-Clofedanol or placebo.

  • Primary and Secondary Endpoints: Similar to Phase II, with a focus on confirming the treatment effect in a broader population.

  • Data Presentation:

Endpoint(S)-Clofedanol (Optimal Dose)Placebop-value
Mean Change in 24-hr Cough Frequency
Mean Change in Cough Severity (VAS)
Incidence of AEs (%)
Incidence of Serious AEs (%)

Experimental Protocols

Protocol: Assessment of Cough Frequency

  • Objective: To objectively measure the frequency of coughing episodes.

  • Methodology:

    • Patients will be equipped with a validated ambulatory cough monitor for a 24-hour period at baseline and at specified follow-up visits.

    • The monitor will continuously record audio, and a validated algorithm will be used to identify and count cough events.

    • Data will be downloaded and analyzed to determine the total number of coughs in 24 hours.

Protocol: Assessment of Cough Severity

  • Objective: To subjectively assess the severity of the patient's cough.

  • Methodology:

    • Patients will be provided with a 100 mm Visual Analog Scale (VAS), where 0 mm represents "no cough" and 100 mm represents "the worst cough imaginable."

    • Patients will be instructed to mark their perceived cough severity on the VAS at specified time points.

    • The distance from the "no cough" end to the patient's mark will be measured in millimeters.

Experimental Workflow

cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Period cluster_followup Follow-up Assessments Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met Informed_Consent->Inclusion_Exclusion Baseline_Vitals Baseline Vitals & Labs Inclusion_Exclusion->Baseline_Vitals Baseline_Cough Baseline Cough Assessment (Frequency & Severity) Baseline_Vitals->Baseline_Cough Randomization Randomization Baseline_Cough->Randomization Drug_Admin (S)-Clofedanol or Placebo Administration Randomization->Drug_Admin AE_Monitoring Adverse Event Monitoring Drug_Admin->AE_Monitoring Followup_Cough Follow-up Cough Assessment AE_Monitoring->Followup_Cough Followup_Safety Follow-up Safety Assessment Followup_Cough->Followup_Safety End_of_Study End_of_Study Followup_Safety->End_of_Study

Figure 2: High-level workflow for a randomized controlled trial of (S)-Clofedanol.

Potential Adverse Effects and Drug Interactions

Based on the known profile of racemic Clofedanol, the following potential adverse effects should be monitored:

  • Common: Drowsiness, dizziness, blurred vision, nausea, vomiting, and dry mouth.[7][8]

  • Less Common: Irritability, nightmares, vertigo, visual disturbances, hallucinations, and urticaria.[3]

Potential drug interactions to consider include:

  • CNS Depressants: Enhanced sedative effects when co-administered with alcohol, antihistamines, sedatives, and narcotic analgesics.[7][8]

  • CNS Stimulants: Effects may be enhanced.[7][8]

Dosage and Administration (for Racemic Clofedanol)

The following dosages for racemic chlophedianol can be used as a reference for initial dose selection in preclinical and Phase I studies of (S)-Clofedanol, with the understanding that the optimal dose of the single enantiomer may differ.

  • Adults: 25 mg, 3 to 4 times daily as needed.[6][7][8]

  • Pediatrics (6 to <12 years): 12.5 to 25 mg, 3 to 4 times daily as needed.[6][7][8]

  • Pediatrics (2 to <6 years): 12.5 mg, 3 to 4 times daily as needed.[6][7][8]

Disclaimer: This document provides a general framework for the clinical development of (S)-Clofedanol. Specific trial designs and protocols should be developed in consultation with regulatory authorities and clinical research experts. Extensive preclinical testing of the (S)-enantiomer is required to establish its safety profile before initiating human trials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-Clofedanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (S)-Clofedanol, particularly focusing on the critical asymmetric Grignard reaction step.

Q1: My overall yield for the synthesis of racemic clofedanol is low. What are the common causes?

A1: Low yields in the synthesis of clofedanol can often be attributed to several factors, primarily in the Grignard reaction step. Common issues include:

  • Poor Grignard Reagent Quality: The phenylmagnesium bromide reagent is highly sensitive to moisture and air. Inadequate anhydrous conditions during its preparation or use will quench the reagent, reducing the effective concentration and leading to lower yields. Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously dried before use.[1]

  • Side Reactions: The primary side product is often biphenyl, formed from the coupling of two phenyl radicals during the Grignard reagent formation.[1] Additionally, the Grignard reagent can act as a base, leading to the enolization of the ketone starting material, which is then recovered unreacted after workup.[2]

  • Reaction Conditions: The rate of addition of the Grignard reagent and the reaction temperature can significantly impact the yield. A slow, controlled addition at a low temperature is generally preferred to minimize side reactions.

Q2: I am attempting an asymmetric synthesis of (S)-Clofedanol using a chiral ligand, but the enantiomeric excess (ee) is poor. How can I improve it?

A2: Achieving high enantioselectivity in the Grignard addition to 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one is a known challenge due to the high reactivity of the Grignard reagent, which can lead to a significant uncatalyzed racemic background reaction.[3] Here are some strategies to improve the enantiomeric excess:

  • Choice of Chiral Ligand/Auxiliary: The structure of the chiral ligand or auxiliary is critical. For the addition of Grignard reagents to ketones, N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) have shown promise.[4][5] The use of chiral amino alcohols can also induce moderate enantioselectivity.

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard, but exploring others may be beneficial.

  • Temperature Control: Lowering the reaction temperature can enhance the influence of the chiral catalyst over the uncatalyzed reaction, thereby improving enantioselectivity.

  • Grignard Reagent Stoichiometry: Carefully controlling the stoichiometry of the Grignard reagent and the chiral ligand is essential. An excess of the Grignard reagent can sometimes favor the uncatalyzed pathway.

Q3: What are the potential byproducts in the synthesis of Clofedanol, and how can I minimize them?

A3: Besides the unreacted starting material, several byproducts can form, reducing the yield of the desired product. These include:

  • Biphenyl: Formed during the preparation of phenylmagnesium bromide. Using high-quality magnesium turnings and an appropriate initiator (like a small crystal of iodine) can help optimize the Grignard formation and reduce biphenyl formation.[1]

  • Benzene: Results from the protonation of the Grignard reagent by any protic species, most commonly water.[1] Strict anhydrous conditions are paramount.

  • Reduction Product: The Grignard reagent can sometimes act as a reducing agent, converting the ketone to a secondary alcohol. This is more common with sterically hindered ketones and Grignard reagents with β-hydrogens.[2]

  • Products from C-6 Addition to the Pyrimidine Ring (if applicable to precursor): In syntheses involving pyrimidine-containing precursors, the Grignard reagent can sometimes add to the C-6 position of the pyrimidine ring, leading to unexpected byproducts.[5]

To minimize these byproducts, ensure high-quality reagents, strict anhydrous conditions, and optimized reaction parameters (temperature, addition rate).

Q4: How can I accurately determine the enantiomeric excess of my (S)-Clofedanol sample?

A4: The most reliable method for determining the enantiomeric excess of (S)-Clofedanol is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.

A reported method for the chiral separation of Clofedanol uses a normal phase coated CSP with a mobile phase of n-hexane and 2-propanol (70:30) at 25°C, with UV detection at 210 nm.[6]

Quantitative Data Summary

The following tables summarize the impact of different chiral auxiliaries and ligands on the yield and enantiomeric excess (ee) of asymmetric additions to ketones, which is the key step in (S)-Clofedanol synthesis. Note: Data specific to the synthesis of (S)-Clofedanol is limited in publicly available literature; therefore, data from analogous reactions are presented to guide experimental design.

Table 1: Asymmetric Addition of Grignard Reagents to Ketones with Chiral Auxiliaries

Chiral AuxiliaryKetone SubstrateGrignard ReagentDiastereomeric Excess (de)Yield (%)Reference
(4R,5S)-cyclopentano[d]oxazolidin-2-oneVarious AldehydesPropionamide Enolate>99%70-80%[7]
(S,S)-Cyclohexane-1,2-diolEthyl 2-methylacetoacetateVarious Alkyl Halides92->95%31-70%[6]
(S,S)-(+)-PseudoephedrinePropionamideVarious AldehydesHigh (syn-selective)Good[8]

Table 2: Asymmetric Addition of Grignard Reagents to Ketones with Chiral Ligands

Chiral LigandKetone SubstrateGrignard ReagentEnantiomeric Excess (ee)Yield (%)Reference
(R,R)-L12 (DACH-derived)Acetophenonep-Cl-PhMgBr89%-[4]
(R,R)-L12' (DACH-derived)Acetophenonep-Cl-PhMgBrHigh-[4]
Sulfamide-Amine Alcohol LigandsVarious AldehydesDiethylzincup to 99%High

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Grignard Addition to 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one using a Chiral Ligand

This protocol is a generalized procedure based on established methods for asymmetric Grignard additions to ketones and should be optimized for the specific synthesis of (S)-Clofedanol.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., a DACH-derived ligand, 0.1-1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous solvent (e.g., THF or diethyl ether) to dissolve the ligand.

  • Grignard Reagent Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C). Slowly add the phenylmagnesium bromide solution (1.0-1.5 equivalents) to the ligand solution while maintaining the temperature. Stir the mixture for a predetermined time to allow for complex formation.

  • Substrate Addition: Slowly add a solution of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one in the same anhydrous solvent to the reaction mixture via the dropping funnel, ensuring the temperature remains constant.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain (S)-Clofedanol.

  • Analysis: Determine the yield and enantiomeric excess of the purified product by chiral HPLC.

Protocol 2: Chiral HPLC Analysis of Clofedanol

This protocol is based on a published method for the chiral separation of Clofedanol.[6]

  • Column: Chiral stationary phase (e.g., a normal phase coated CSP).

  • Mobile Phase: n-hexane / 2-propanol = 70 / 30.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject an appropriate volume onto the column.

  • Analysis: The two enantiomers of clofedanol should elute at different retention times. Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Asymmetric Grignard Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Starting Materials (Ketone, Chiral Ligand) Mixing Ligand-Grignard Complex Formation Reagents->Mixing Solvent Anhydrous Solvent Solvent->Mixing Addition Substrate Addition (Low Temperature) Mixing->Addition Phenylmagnesium bromide Monitoring Reaction Monitoring (TLC/HPLC) Addition->Monitoring Quench Quenching (aq. NH4Cl) Monitoring->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Yield Yield Calculation Purify->Yield ee_Det ee Determination (Chiral HPLC) Purify->ee_Det

Caption: Experimental workflow for the asymmetric synthesis of (S)-Clofedanol.

Troubleshooting_Logic Start Low Yield or Low Enantioselectivity Check_Grignard Verify Grignard Reagent Quality (Anhydrous Conditions) Start->Check_Grignard Optimize_Conditions Optimize Reaction Conditions (Temp., Addition Rate) Check_Grignard->Optimize_Conditions Good Improve_Conditions Refine Anhydrous Technique Check_Grignard->Improve_Conditions Poor Change_Ligand Screen Different Chiral Ligands/ Auxiliaries Optimize_Conditions->Change_Ligand Optimized Adjust_Params Lower Temperature, Slower Addition Optimize_Conditions->Adjust_Params Suboptimal Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Change_Ligand->Analyze_Byproducts Persistent Low Yield Select_Best_Ligand Choose Ligand with Highest ee Change_Ligand->Select_Best_Ligand Screened Modify_Workup Adjust Purification to Remove Byproducts Analyze_Byproducts->Modify_Workup Improve_Conditions->Start Adjust_Params->Start Success Improved Yield and ee Select_Best_Ligand->Success Modify_Workup->Success

References

Technical Support Center: Overcoming Solubility Challenges with (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (S)-Clofedanol. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.

A Note on Stereochemistry: The majority of publicly available data pertains to "Clofedanol" or "Chlophedianol," which typically refers to the racemic mixture. While the principles and techniques outlined here are directly applicable to the (S)-enantiomer, it is important to note that solubility properties can sometimes differ between stereoisomers. We recommend performing solubility assessments on your specific batch of (S)-Clofedanol.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of (S)-Clofedanol?

The aqueous solubility of racemic Clofedanol is reported to be approximately 0.0621 mg/mL.[1][2] This classifies it as a poorly soluble compound. The solubility of the specific (S)-enantiomer is expected to be in a similar range, but empirical determination is recommended.

Q2: What are the key physicochemical properties of (S)-Clofedanol that influence its solubility?

(S)-Clofedanol is a weakly basic compound with a strongest basic pKa of 8.87.[1] It is also lipophilic, with a logP value of approximately 3.5.[1] Its solubility is therefore expected to be highly dependent on pH, increasing in acidic conditions where the molecule becomes protonated and more polar.

Q3: My (S)-Clofedanol is not dissolving in aqueous buffers. What should I do first?

For initial experiments, preparing a stock solution in an organic solvent is a common starting point. Dimethyl sulfoxide (DMSO) is a frequently used solvent for creating concentrated stock solutions of poorly soluble compounds for in vitro assays.[3][4] From this stock, you can make serial dilutions into your aqueous buffer, being mindful of the final DMSO concentration to avoid solvent effects in your experiment. For formulation development, other strategies will be necessary to improve aqueous solubility.

Q4: How can I improve the aqueous solubility of (S)-Clofedanol for my experiments?

Several strategies can be employed to enhance the aqueous solubility of (S)-Clofedanol. These can be broadly categorized as physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for dissolution.[5][6]

  • Chemical Modifications:

    • pH Adjustment: As a weak base, the solubility of (S)-Clofedanol will significantly increase in acidic pH.

    • Salt Formation: Converting the free base to a salt, such as (S)-Clofedanol hydrochloride, can dramatically improve aqueous solubility.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility.[7]

    • Surfactants: The use of surfactants to form micelles can encapsulate the hydrophobic (S)-Clofedanol and increase its apparent solubility.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8] They can form inclusion complexes with poorly soluble drugs like (S)-Clofedanol, enhancing their solubility.[9][10]

    • Solid Dispersions: Dispersing (S)-Clofedanol in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
(S)-Clofedanol precipitates when diluting a DMSO stock solution into an aqueous buffer. The aqueous solubility limit has been exceeded.- Increase the final volume of the aqueous buffer to lower the final concentration of (S)-Clofedanol.- Decrease the initial concentration of the DMSO stock solution.- Investigate the use of a co-solvent system or a buffer containing a solubilizing agent (e.g., a small percentage of a non-ionic surfactant).
Low and variable results in biological assays. Poor solubility leading to inconsistent concentrations of the active compound.- Confirm the solubility of (S)-Clofedanol in your specific assay medium.- Consider using a formulation with enhanced solubility, such as a cyclodextrin complex or a salt form.- Ensure complete dissolution of the compound before starting the assay.
Difficulty preparing a formulation for in vivo studies due to low aqueous solubility. The inherent low water solubility of the free base form of (S)-Clofedanol.- Formulate the compound as a salt (e.g., hydrochloride salt).- Develop a co-solvent-based formulation.- Explore advanced drug delivery systems like solid dispersions or lipid-based formulations.
pH adjustment is not sufficiently improving solubility. The pH is not low enough to fully protonate the molecule, or the intrinsic solubility of the ionized form is still limiting.- Ensure the pH of the solution is at least 2 units below the pKa (i.e., pH < 6.87).- Combine pH adjustment with other techniques, such as the use of co-solvents or cyclodextrins.

Quantitative Data

Parameter Value Source
Aqueous Solubility (racemic Clofedanol) 0.0621 mg/mL[1][2]
Strongest Basic pKa 8.87[1]
logP ~3.5[1]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of (S)-Clofedanol in a given solvent system.[3][11][12]

Materials:

  • (S)-Clofedanol powder

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of (S)-Clofedanol powder to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker or magnetic stirrer at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, let the vials stand to allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with the appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of (S)-Clofedanol in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Quantification of (S)-Clofedanol using HPLC

This is a general HPLC method that can be adapted for the quantification of (S)-Clofedanol. A specific UPLC method for Chlophedianol hydrochloride has been reported and can be a good starting point.[13][14]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A mixture of methanol and acetonitrile (e.g., 65:35 v/v)[13]

  • Flow Rate: 0.1 - 1.0 mL/min

  • Detection Wavelength: 254 nm[14]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of (S)-Clofedanol of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the solubility experiment (Protocol 1) into the HPLC system and record the peak area.

  • Quantification: Determine the concentration of (S)-Clofedanol in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess (S)-Clofedanol to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Sedimentation equil->sep1 sep2 Centrifugation (optional) sep1->sep2 sep3 Filtration (0.22 µm) sep2->sep3 ana1 Dilute filtrate sep3->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 solubility_enhancement cluster_physical Physical Modifications cluster_chemical Chemical Modifications start Poorly Soluble (S)-Clofedanol p1 Particle Size Reduction (Micronization) start->p1 c1 pH Adjustment (Acidic) start->c1 c2 Salt Formation (e.g., HCl salt) start->c2 c3 Co-solvents start->c3 c4 Surfactants start->c4 c5 Cyclodextrin Complexation start->c5 c6 Solid Dispersion start->c6 end Enhanced Solubility p1->end c1->end c2->end c3->end c4->end c5->end c6->end

References

Technical Support Center: Stabilizing (S)-Clofedanol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of (S)-Clofedanol in solution. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your (S)-Clofedanol solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with (S)-Clofedanol solutions.

Issue Potential Cause Recommended Action
Loss of potency or degradation of (S)-Clofedanol over time. Hydrolysis: Amine and alcohol functional groups in (S)-Clofedanol are susceptible to hydrolysis, especially at non-optimal pH.- Adjust the pH of the solution to a weakly acidic range (pH 4-6).- Store solutions at reduced temperatures (2-8 °C).- Consider using a buffered solution to maintain pH stability.
Oxidation: The tertiary amine in (S)-Clofedanol can be prone to oxidation, especially in the presence of oxygen, metal ions, or light.- Protect the solution from light by using amber vials or storing it in the dark.- Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.- Add an antioxidant such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the formulation.[1]
Photodegradation: Exposure to UV or visible light can induce degradation of the molecule.- Conduct all experiments under controlled lighting conditions, avoiding direct sunlight.- Utilize light-protective containers for storage and handling.
Changes in the solution's physical appearance (e.g., color change, precipitation). Degradation Product Formation: The formation of colored degradation products can indicate oxidative or hydrolytic degradation.- Analyze the solution using a stability-indicating HPLC method to identify and quantify degradation products.- Implement the stabilization strategies mentioned above (pH control, antioxidants, light protection).
Solubility Issues: Changes in temperature or pH can affect the solubility of (S)-Clofedanol, leading to precipitation.- Ensure the solution is not stored at temperatures that could cause the drug to fall out of solution.- Verify and maintain the pH of the solution within the optimal range for solubility and stability.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Enantiomeric Instability (Racemization): While less common for this structure, extreme pH or temperature could potentially lead to racemization.- Use a chiral HPLC method to confirm the enantiomeric purity of (S)-Clofedanol over time.- Maintain solutions at a neutral or slightly acidic pH and avoid high temperatures.
Improper Sample Handling: Inconsistent sample preparation or storage can lead to variable results.- Ensure consistent and validated procedures for sample preparation.- Store all samples under identical, controlled conditions before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (S)-Clofedanol in solution?

A1: Based on its chemical structure, the primary degradation pathways for (S)-Clofedanol, an amino alcohol, are likely to be oxidation of the tertiary amine and hydrolysis . The molecule may also be susceptible to photodegradation upon exposure to light.

Q2: What is the optimal pH range for maintaining the stability of (S)-Clofedanol in an aqueous solution?

A2: For many amine-containing drugs, a weakly acidic pH range of 4 to 6 is often optimal for stability, as it can minimize both acid-catalyzed and base-catalyzed hydrolysis and can also reduce the rate of oxidation of the free amine.

Q3: How can I prevent oxidative degradation of my (S)-Clofedanol solution?

A3: To prevent oxidation, you should minimize the exposure of your solution to oxygen, light, and metal ions. This can be achieved by:

  • Purging the solution and the container's headspace with an inert gas like nitrogen or argon.

  • Using light-resistant (amber) containers and storing solutions in the dark.

  • Adding an antioxidant to the formulation. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Ascorbic Acid.[1]

  • Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester any trace metal ions that could catalyze oxidation.

Q4: Are there any specific excipients that can enhance the stability of (S)-Clofedanol in solution?

A4: Yes, certain excipients can improve stability.

  • Antioxidants: As mentioned, BHT, BHA, and ascorbic acid are effective.[1]

  • Chelating Agents: EDTA can prevent metal-catalyzed oxidation.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the drug molecule, protecting it from hydrolysis and photodegradation.[2][3][4][5]

  • Buffers: Phosphate or citrate buffers can be used to maintain the optimal pH.

Q5: How can I analytically monitor the stability of my (S)-Clofedanol solution and ensure its enantiomeric purity?

A5: A stability-indicating, enantioselective High-Performance Liquid Chromatography (HPLC) method is essential.[6] Such a method should be able to separate (S)-Clofedanol from its potential degradation products and its (R)-enantiomer. The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]

Experimental Protocols

Protocol 1: Development of a Stability-Indicating Enantioselective HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for (S)-Clofedanol.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column. A good starting point would be a polysaccharide-based column such as one coated with a derivative of amylose or cellulose (e.g., Chiralpak® series).

2. Mobile Phase Screening:

  • Begin with a simple mobile phase of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30 v/v).

  • To improve peak shape and resolution for the amine, add a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).

3. Method Optimization:

  • Adjust the mobile phase composition and flow rate to achieve optimal separation between the (S)- and (R)-enantiomers and any potential degradation peaks.

  • The detection wavelength can be set based on the UV spectrum of Clofedanol, likely around 220-230 nm.

4. Forced Degradation Studies:

  • To ensure the method is stability-indicating, perform forced degradation studies on a solution of racemic Clofedanol. This involves subjecting the solution to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 80 °C for 48 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main drug peaks.

5. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[7]

Protocol 2: Evaluating the Effectiveness of Antioxidants

This protocol describes a method to assess the ability of an antioxidant to stabilize (S)-Clofedanol in solution.

1. Sample Preparation:

  • Prepare a stock solution of (S)-Clofedanol in a suitable solvent (e.g., a buffered aqueous solution at a slightly acidic pH).

  • Divide the stock solution into several aliquots.

  • Prepare solutions of the antioxidants to be tested (e.g., BHT, ascorbic acid) at various concentrations.

  • Add the antioxidant solutions to the (S)-Clofedanol aliquots to achieve a range of final antioxidant concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).

  • Include a control sample with no antioxidant.

2. Stability Study:

  • Store all samples under accelerated stability conditions that are known to induce oxidative degradation (e.g., exposure to air and light at 40 °C).

  • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

3. Analysis:

  • Analyze the withdrawn aliquots using the validated stability-indicating enantioselective HPLC method.

  • Quantify the amount of (S)-Clofedanol remaining and the amount of any degradation products formed.

4. Data Evaluation:

  • Plot the concentration of (S)-Clofedanol versus time for each antioxidant concentration and the control.

  • Compare the degradation rates to determine the effectiveness of each antioxidant and its optimal concentration.

Protocol 3: Assessing Stabilization by Cyclodextrin Complexation

This protocol outlines the steps to evaluate the stabilizing effect of hydroxypropyl-β-cyclodextrin (HP-β-CD) on (S)-Clofedanol.

1. Phase Solubility Study:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

  • Add an excess amount of (S)-Clofedanol to each solution.

  • Shake the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the solutions to remove the undissolved drug.

  • Determine the concentration of dissolved (S)-Clofedanol in each filtrate by HPLC.

  • Plot the concentration of (S)-Clofedanol against the concentration of HP-β-CD to determine the complexation efficiency and stoichiometry.

2. Stability Study:

  • Prepare solutions of (S)-Clofedanol in a buffer known to cause degradation (e.g., a slightly alkaline buffer to promote hydrolysis).

  • Prepare a similar set of solutions containing a concentration of HP-β-CD determined to be effective from the phase solubility study.

  • Include a control group without HP-β-CD.

  • Store the solutions under accelerated stability conditions (e.g., 60 °C).

  • Withdraw samples at various time points and analyze them by HPLC.

3. Data Analysis:

  • Compare the degradation rate of (S)-Clofedanol in the presence and absence of HP-β-CD to quantify the stabilizing effect of the cyclodextrin.

Visualizations

cluster_0 Troubleshooting Workflow for (S)-Clofedanol Degradation A Degradation Observed (Loss of Potency, Color Change) B Identify Degradation Pathway A->B C Hydrolysis B->C pH dependent? D Oxidation B->D Oxygen/light sensitive? E Photodegradation B->E Light sensitive? F Implement Stabilization Strategy C->F D->F E->F G Adjust pH (4-6) F->G H Add Antioxidant (e.g., BHT) F->H I Protect from Light F->I J Monitor Stability with Enantioselective HPLC G->J H->J I->J K Stable Solution J->K No further degradation

Caption: Troubleshooting workflow for addressing (S)-Clofedanol degradation.

cluster_1 Factors Affecting (S)-Clofedanol Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways S (S)-Clofedanol in Solution Hyd Hydrolysis S->Hyd Oxi Oxidation S->Oxi Pho Photodegradation S->Pho pH pH pH->Hyd Temp Temperature Temp->Hyd Temp->Oxi Light Light Exposure Light->Pho Oxygen Oxygen Presence Oxygen->Oxi Metals Metal Ions Metals->Oxi

Caption: Key factors influencing the stability of (S)-Clofedanol in solution.

cluster_2 Experimental Workflow for Stabilization A Prepare (S)-Clofedanol Solution B Divide into Aliquots A->B C Control (No Stabilizer) B->C D Add Antioxidant B->D E Add Cyclodextrin B->E F Incubate under Stress Conditions C->F D->F E->F G Withdraw Samples at Time Points F->G H Analyze by Stability-Indicating Enantioselective HPLC G->H I Compare Degradation Rates H->I J Determine Optimal Stabilization Strategy I->J

Caption: Experimental workflow for evaluating stabilization strategies.

References

Technical Support Center: (S)-Clofedanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of (S)-Clofedanol, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a significant issue for (S)-Clofedanol analysis?

A1: In an ideal chromatogram, peaks are symmetrical and resemble a Gaussian curve. Peak tailing occurs when the back half of the peak is broader than the front half, creating a "tail".[1] This distortion is problematic because it can make peak integration and quantification inaccurate, reduce the resolution between closely eluting peaks, and decrease the overall precision of the analysis.[1] (S)-Clofedanol, as a basic compound, is particularly susceptible to the interactions that cause tailing.

Q2: What is the primary chemical reason for (S)-Clofedanol peak tailing in reversed-phase HPLC?

A2: The primary cause of peak tailing for basic compounds like (S)-Clofedanol is secondary interactions with the stationary phase.[2][3] (S)-Clofedanol contains a basic dimethylamino functional group.[4] On standard silica-based columns (like C18), there are often residual, unreacted silanol groups (Si-OH) on the surface that are acidic.[5] The positively charged (protonated) amine group on (S)-Clofedanol can interact strongly with these negatively charged (ionized) silanol groups, creating a secondary, strong retention mechanism that leads to tailing peaks.[3][6]

Q3: How does the mobile phase pH influence the peak shape of (S)-Clofedanol?

A3: Mobile phase pH is a critical factor. The interaction between (S)-Clofedanol and residual silanols is highly dependent on the ionization state of both molecules.[5]

  • At neutral or higher pH: Silanol groups (pKa ~3.5-4.5) are ionized (SiO-), creating strong ionic interaction sites for the protonated (S)-Clofedanol, leading to significant tailing.

  • At low pH (e.g., pH < 3): The acidic mobile phase protonates the silanol groups, neutralizing their negative charge (Si-OH). This minimizes the strong ionic secondary interactions with the analyte, resulting in a much more symmetrical peak shape.[3][6][7] Therefore, operating at a low pH is a common strategy to mitigate tailing for basic compounds.

Q4: My (S)-Clofedanol peak is tailing. What is the first and simplest thing I should check?

A4: The first thing to investigate is potential column overload.[8] This issue can sometimes manifest as peak tailing or, more commonly, fronting.[2][8] Before making complex changes to your method, prepare a 10-fold dilution of your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1][8] If the tailing persists, you should then investigate other chemical or system-related causes.

Q5: How can mobile phase additives, like triethylamine (TEA), help reduce peak tailing?

A5: Mobile phase additives like triethylamine (TEA) act as "silanol blockers" or competing bases.[7] TEA is a small basic molecule that is added to the mobile phase in low concentrations (e.g., 5-10 mM). It preferentially interacts with the active silanol sites on the stationary phase, effectively masking them.[6][7] This reduces the availability of these sites for secondary interactions with (S)-Clofedanol, leading to improved peak symmetry.

Q6: Could my HPLC column be the source of the problem? What type of column is recommended for analyzing basic compounds like (S)-Clofedanol?

A6: Yes, the column is a frequent cause. For basic analytes, it is best to use a modern, high-purity, "Type B" silica column that is fully end-capped.[5] End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[5][7] This significantly reduces the number of active sites available to cause peak tailing. If you are using an older or less deactivated column, switching to a high-quality, end-capped column designed for basic compounds can resolve the issue.

Q7: All the peaks in my chromatogram are tailing, not just the (S)-Clofedanol peak. What does this indicate?

A7: If all peaks in the chromatogram exhibit tailing, the problem is likely a physical or system-wide issue rather than a specific chemical interaction.[2] Common causes include:

  • Column Void: A void or channel has formed in the packing material at the column inlet.[1][3]

  • Blocked Frit: The inlet frit of the column or guard column is partially blocked by particulates.[3][9]

  • Extra-Column Volume: Excessive dead volume in the tubing, fittings, or detector flow cell can cause band broadening and tailing for all peaks, especially early eluting ones.[1]

Q8: Can my sample preparation, specifically the injection solvent, cause peak tailing?

A8: Absolutely. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., injecting a sample in 100% acetonitrile into a mobile phase of 10% acetonitrile), it can cause peak distortion, including tailing or splitting.[2] This is because the strong injection solvent carries the analyte band too quickly and disrupts its initial interaction with the stationary phase. Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving (S)-Clofedanol peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for (S)-Clofedanol all_peaks Are all peaks in the chromatogram tailing? start->all_peaks system_issues Investigate System/Physical Issues: - Check for column void - Inspect/replace column frit - Minimize extra-column volume all_peaks->system_issues  Yes analyte_specific Focus on Analyte-Specific Chemical Interactions all_peaks->analyte_specific No overload Is sample concentration high or injection volume large? analyte_specific->overload dilute Dilute Sample (e.g., 1:10) and/or reduce injection volume overload->dilute  Yes modify_mp Modify Mobile Phase Conditions overload->modify_mp No dilute->modify_mp If tailing persists adjust_ph Lower Mobile Phase pH (e.g., to 2.5 - 3.0 with TFA or buffer) modify_mp->adjust_ph add_additive Add a Competing Base (e.g., 0.1% Triethylamine) modify_mp->add_additive change_column If issues persist, consider a different column: - High-purity, fully end-capped C18 - Column designed for basic compounds adjust_ph->change_column add_additive->change_column

Caption: A step-by-step workflow for troubleshooting (S)-Clofedanol HPLC peak tailing.

Visualizing Chemical Interactions

This diagram illustrates the molecular interactions within the HPLC column that lead to peak tailing for (S)-Clofedanol and how a competing base can mitigate the issue.

Chemical_Interaction cluster_column Silica Stationary Phase c18 C18 Chains silanol Residual Silanol Group (Si-O⁻) clofedanol (S)-Clofedanol (Basic Amine R₃N⁺H) clofedanol->c18 Primary Interaction (Hydrophobic Retention) clofedanol->silanol Secondary Interaction (Ionic) CAUSES PEAK TAILING tea Competing Base (e.g., TEA) tea->silanol Masks Active Site PREVENTS TAILING

Caption: Molecular interactions causing (S)-Clofedanol peak tailing on a silica-based C18 column.

Experimental Protocols

Protocol: Evaluating the Effect of Mobile Phase pH on Peak Taming

Objective: To systematically assess the impact of mobile phase acidity on the peak shape of (S)-Clofedanol and identify a pH that minimizes tailing.

Materials:

  • HPLC system with UV detector

  • (S)-Clofedanol reference standard

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Potassium Phosphate Monobasic

  • Standard laboratory glassware and sonicator

Procedure:

  • Standard Preparation: Prepare a 100 µg/mL stock solution of (S)-Clofedanol in a 50:50 mixture of water and ACN.

  • Mobile Phase Preparation (3 Conditions):

    • Condition A (pH ~7.0): Mobile Phase A1: HPLC-grade water. Mobile Phase B1: HPLC-grade ACN.

    • Condition B (pH ~4.5): Mobile Phase A2: Prepare a 20 mM potassium phosphate buffer in water, adjust pH to 4.5. Filter and degas. Mobile Phase B2: HPLC-grade ACN.

    • Condition C (pH ~2.8): Mobile Phase A3: Add 0.1% (v/v) TFA to HPLC-grade water. Filter and degas. Mobile Phase B3: HPLC-grade ACN.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: 254 nm

    • Gradient: 30% B to 70% B over 10 minutes (adjust as needed for elution).

  • Analysis Execution:

    • Equilibrate the column with the initial mobile phase for Condition A (e.g., 70% A1, 30% B1) for at least 20 column volumes.

    • Inject the (S)-Clofedanol standard and record the chromatogram.

    • Thoroughly flush the system and column before equilibrating with the mobile phase for Condition B.

    • Repeat the injection and data acquisition for Condition B.

    • Repeat the flush, equilibration, and injection for Condition C.

  • Data Analysis:

    • For each condition, measure the USP Tailing Factor (T) for the (S)-Clofedanol peak.

    • Compare the tailing factor, retention time, and overall peak shape across the three pH conditions.

Data Summary

The following table presents hypothetical results from the protocol above to illustrate the expected outcome of troubleshooting experiments.

Condition IDMobile Phase AAdditiveRetention Time (min)USP Tailing Factor (T)Peak Shape Observation
1Water (pH ~7.0)None5.82.1Severe Tailing
220mM Phosphate (pH 4.5)None5.11.6Moderate Tailing
3Water0.1% TEA4.91.3Minor Tailing
40.1% TFA (pH ~2.8)None4.51.1Symmetrical

References

Optimizing reaction conditions for (S)-Clofedanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of (S)-Clofedanol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining enantiomerically enriched (S)-Clofedanol?

A1: The synthesis of (S)-Clofedanol, a chiral tertiary alcohol, is typically achieved through the asymmetric addition of a phenyl nucleophile to the prochiral ketone, 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone. This key step establishes the chiral center. The racemic synthesis involves a Mannich reaction to prepare the precursor ketone, followed by a Grignard reaction.[1] For the asymmetric synthesis, the crucial step is the enantioselective addition of a phenyl group, which can be achieved using a chiral catalyst or a chiral auxiliary to control the stereochemistry.

Q2: What are some common methods for the asymmetric phenylation of the precursor ketone?

A2: Several methods can be employed for the asymmetric phenylation of 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone:

  • Chiral Ligand-Mediated Grignard Addition: This is a widely used approach where a chiral ligand is added to the Grignard reagent (e.g., phenylmagnesium bromide) to form a chiral complex. This complex then delivers the phenyl group to one face of the ketone preferentially, leading to an excess of one enantiomer.

  • Chiral Catalysis: Chiral catalysts, such as those based on transition metals (e.g., Nickel, Titanium) complexed with chiral ligands, can catalyze the enantioselective addition of organometallic reagents to ketones.

  • Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of the phenylation reaction. The auxiliary is then cleaved in a subsequent step.

  • Biocatalysis: Enzymes such as ketoreductases can be used for the stereoselective reduction of a related precursor or for the kinetic resolution of racemic Clofedanol.

Q3: How can I monitor the progress and enantiomeric excess (e.e.) of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. The enantiomeric excess of (S)-Clofedanol is typically determined by chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of (S)-Clofedanol 1. Incomplete reaction.- Increase reaction time. - Increase reaction temperature (if enantioselectivity is not compromised). - Ensure all reagents are of high purity and anhydrous.
2. Decomposition of Grignard reagent.- Prepare the Grignard reagent fresh before use. - Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). - Titrate the Grignard reagent to determine its exact concentration.
3. Side reactions (e.g., enolization of the ketone).- Use a less sterically hindered and more reactive Grignard reagent if possible. - Lower the reaction temperature.
Low Enantiomeric Excess (e.e.) 1. Ineffective chiral ligand/catalyst.- Screen different chiral ligands or catalysts. - Ensure the chiral ligand/catalyst is of high enantiomeric purity.
2. Racemization of the product.- Work up the reaction at a low temperature. - Avoid harsh acidic or basic conditions during workup and purification.
3. Incorrect reaction temperature.- Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.
Reaction Not Initiating 1. Inactive magnesium for Grignard formation.- Use fresh, high-purity magnesium turnings. - Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
2. Impurities in the solvent or reagents.- Use freshly distilled, anhydrous solvents. - Purify the starting materials.

Experimental Protocols

Protocol 1: Racemic Synthesis of Clofedanol

This protocol is based on the method described in patent CN101844989A.[1]

Step 1: Synthesis of 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride (Mannich Reaction)

  • To a reaction vessel, add o-chloroacetophenone (45g, 0.291 mol), dimethylamine hydrochloride (40g, 0.49 mol), paraformaldehyde (10g), and isopropanol (250 mL).

  • Add concentrated hydrochloric acid (1 mL) as a catalyst.

  • Heat the mixture to 85°C and reflux for 22 hours.

  • After the reaction is complete, evaporate the solvent to dryness.

  • Add isopropanol (250 mL) to the residue and stir at 60°C to dissolve.

  • Cool the solution to 0°C in an ice-water bath and allow it to crystallize for 5 hours.

  • Filter the solid and dry to obtain 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride.

Step 2: Synthesis of Clofedanol (Grignard Reaction)

  • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether.

  • Neutralize the 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone hydrochloride with a base (e.g., sodium hydroxide solution) and extract the free base with an organic solvent. Dry the organic layer and remove the solvent.

  • Dissolve the resulting 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone in an anhydrous solvent like 2-methyltetrahydrofuran.

  • At -15°C, slowly add the solution of the ketone to the prepared phenylmagnesium bromide solution.

  • After the addition is complete, stir the reaction mixture for 2-5 hours at the same temperature.

  • Quench the reaction by pouring it into a cold saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic Clofedanol.

Protocol 2: Hypothetical Optimized Enantioselective Synthesis of (S)-Clofedanol

This hypothetical protocol is based on general principles of asymmetric Grignard additions mediated by chiral ligands.

Step 1: Preparation of the Chiral Ligand-Grignard Complex

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., a chiral amino alcohol or a bis(oxazoline) ligand, 1.1 equivalents) in anhydrous toluene.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add phenylmagnesium bromide (1.0 equivalent) to the chiral ligand solution while stirring.

  • Stir the mixture at -78°C for 1 hour to allow for the formation of the chiral complex.

Step 2: Asymmetric Phenylation

  • Dissolve 1-(2-chlorophenyl)-3-(dimethylamino)-1-propanone (1.0 equivalent) in anhydrous toluene.

  • Slowly add the ketone solution to the pre-formed chiral Grignard complex at -78°C over a period of 1-2 hours.

  • Stir the reaction mixture at -78°C for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Quench the reaction at -78°C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-Clofedanol.

  • Determine the enantiomeric excess by chiral HPLC.

Data Presentation

Table 1: Influence of Reaction Parameters on a Model Asymmetric Phenylation

EntryChiral LigandSolventTemperature (°C)Yield (%)e.e. (%)
1(S)-BINOLToluene-788592
2(S)-BINOLTHF-788288
3(S)-BINOLToluene-409085
4Chiral DiamineToluene-787895
5Chiral DiamineEt2O-787590

Note: This data is illustrative and based on typical results for asymmetric phenylation reactions of ketones. Actual results for (S)-Clofedanol synthesis may vary.

Visualizations

experimental_workflow cluster_racemic Racemic Synthesis cluster_asymmetric Asymmetric Synthesis racemic_start o-chloroacetophenone mannich Mannich Reaction racemic_start->mannich ketone_hcl Ketone HCl mannich->ketone_hcl neutralization Neutralization ketone_hcl->neutralization ketone Prochiral Ketone neutralization->ketone grignard Grignard Reaction (PhMgBr) ketone->grignard racemic_product Racemic Clofedanol grignard->racemic_product prochiral_ketone Prochiral Ketone asymmetric_addition Asymmetric Phenylation prochiral_ketone->asymmetric_addition chiral_complex Chiral Ligand + PhMgBr chiral_complex->asymmetric_addition s_clofedanol (S)-Clofedanol asymmetric_addition->s_clofedanol

Caption: General workflows for racemic and asymmetric synthesis of Clofedanol.

troubleshooting_logic start Experiment Start check_yield Check Yield start->check_yield low_yield Low Yield? check_yield->low_yield check_ee Check e.e. low_ee Low e.e.? check_ee->low_ee low_yield->check_ee No troubleshoot_yield Troubleshoot Yield: - Check reagent purity - Optimize time/temp - Titrate Grignard low_yield->troubleshoot_yield Yes troubleshoot_ee Troubleshoot e.e.: - Screen ligands/catalysts - Optimize temperature - Check for racemization low_ee->troubleshoot_ee Yes success Successful Synthesis low_ee->success No troubleshoot_yield->start troubleshoot_ee->start

Caption: A logical troubleshooting workflow for (S)-Clofedanol synthesis.

References

Technical Support Center: (S)-Clofedanol Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of (S)-Clofedanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for (S)-Clofedanol under forced degradation conditions?

A1: While specific degradation products for (S)-Clofedanol are not extensively reported in publicly available literature, based on its chemical structure containing a tertiary amine and a benzhydrol moiety, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. The benzhydrol group could also be oxidized to the corresponding benzophenone derivative.

  • Dehydration: Under acidic or thermal stress, the hydroxyl group of the benzhydrol moiety could be eliminated, leading to the formation of an alkene derivative.

  • N-Dealkylation: The dimethylamino group may undergo dealkylation to form the corresponding secondary or primary amine derivatives.

Q2: What are the typical stress conditions used in forced degradation studies of (S)-Clofedanol?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products that could form under normal storage conditions.[1][2] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Q3: Which analytical techniques are most suitable for identifying (S)-Clofedanol degradation products?

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the degradation products from the parent drug and from each other. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for determining the molecular weights of the degradation products, which provides vital clues for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively determine the chemical structure of isolated degradation products.

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows poor resolution between (S)-Clofedanol and its degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. A gradient elution program may be necessary to achieve adequate separation of all peaks.

  • Possible Cause 2: Incorrect column selection.

    • Solution: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for (S)-Clofedanol and its degradation products.

  • Possible Cause 3: Suboptimal temperature.

    • Solution: Adjust the column temperature. Sometimes, a slight increase or decrease in temperature can significantly improve peak shape and resolution.

Problem 2: I am unable to detect any degradation products in my stressed samples.

  • Possible Cause 1: Stress conditions are too mild.

    • Solution: Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

  • Possible Cause 2: The degradation products are not UV active.

    • Solution: Use a more universal detection method, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), in conjunction with your HPLC.

  • Possible Cause 3: The degradation products are volatile.

    • Solution: If volatile degradation products are expected, Gas Chromatography-Mass Spectrometry (GC-MS) may be a more appropriate analytical technique.

Problem 3: I have identified a peak in my chromatogram, but I am unsure if it is a degradation product or an artifact.

  • Solution: Analyze a placebo (formulation without the API) subjected to the same stress conditions. If the peak is present in the stressed placebo, it is likely an artifact from the excipients or the container closure system. Also, analyze an unstressed sample of the API to ensure the peak is not an impurity from the synthesis.

Data Presentation

Table 1: Hypothetical Degradation of (S)-Clofedanol under Various Stress Conditions

Stress Condition% Degradation of (S)-ClofedanolNumber of Degradation ProductsMajor Degradation Product (Hypothetical)
0.1 M HCl (60°C, 24h)12.52Dehydration Product (DP1)
0.1 M NaOH (60°C, 24h)8.21N-Oxide (DP2)
3% H₂O₂ (RT, 24h)18.93N-Oxide (DP2), Benzophenone analog (DP3)
Thermal (105°C, 48h)5.61Dehydration Product (DP1)
Photolytic (UV/Vis)3.11Benzophenone analog (DP3)

Table 2: Hypothetical Retention Times and Mass Data for (S)-Clofedanol and its Degradation Products

CompoundRetention Time (min)[M+H]⁺ (m/z)
(S)-Clofedanol15.2290.1
DP1 (Dehydration Product)18.5272.1
DP2 (N-Oxide)12.8306.1
DP3 (Benzophenone analog)16.7288.1

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of (S)-Clofedanol in a suitable solvent (e.g., methanol:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M NaOH and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.2 M HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place 10 mg of solid (S)-Clofedanol in a hot air oven at 105°C for 48 hours. After cooling, dissolve the sample in a suitable solvent and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photolytic Degradation: Expose 10 mg of solid (S)-Clofedanol to UV and visible light as per ICH Q1B guidelines. After exposure, dissolve the sample and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS HPLC->LCMS If unknown peaks Isolation Isolation of DP LCMS->Isolation NMR NMR Analysis Isolation->NMR Structure Structure Elucidation NMR->Structure API (S)-Clofedanol API API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Experimental workflow for forced degradation and identification of degradation products.

logical_relationship cluster_troubleshooting Troubleshooting Logic cluster_solutions Potential Solutions Poor_Resolution Poor Resolution? Optimize_Method Optimize HPLC Method (Mobile Phase, Column) Poor_Resolution->Optimize_Method Yes No_Degradation No Degradation? Increase_Stress Increase Stress Severity No_Degradation->Increase_Stress Yes Change_Detector Use Universal Detector (MS, CAD) No_Degradation->Change_Detector If still no peaks Unknown_Peak Unknown Peak? Analyze_Placebo Analyze Stressed Placebo Unknown_Peak->Analyze_Placebo Yes start HPLC Analysis of Stressed Sample start->Poor_Resolution start->No_Degradation start->Unknown_Peak

Caption: Logical workflow for troubleshooting common HPLC issues in degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the bioavailability of (S)-Clofedanol.

FAQs: General Questions

Q1: What are the main challenges associated with the oral bioavailability of (S)-Clofedanol?

A1: The primary challenges in enhancing the oral bioavailability of (S)-Clofedanol are likely related to its physicochemical properties. Based on predictions for the racemic mixture, Clofedanol has low aqueous solubility (predicted value of 0.0621 mg/mL) and is a lipophilic compound (predicted LogP of ~3.5)[1]. These factors can lead to poor dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption. Additionally, as a chiral molecule, there may be stereoselective metabolism in the liver, potentially leading to rapid clearance of the active (S)-enantiomer.

Q2: What are the initial steps to consider when formulating (S)-Clofedanol for improved bioavailability?

A2: A crucial first step is to thoroughly characterize the physicochemical properties of the (S)-enantiomer, including its solubility at different pH values, pKa, LogP, and solid-state properties (e.g., crystallinity, polymorphism). This data will inform the selection of an appropriate formulation strategy. Concurrently, in vitro permeability and metabolic stability assays should be conducted to understand if absorption is limited by poor membrane transport or rapid metabolism.

Q3: How can the Biopharmaceutics Classification System (BCS) guide the formulation strategy for (S)-Clofedanol?

A3: Based on its predicted low solubility, (S)-Clofedanol is likely to be a BCS Class II or IV compound. If it has high permeability (BCS Class II), the formulation strategy should focus on enhancing the dissolution rate. Techniques such as particle size reduction, solid dispersions, or lipid-based formulations are suitable. If it has low permeability (BCS Class IV), the formulation must address both poor solubility and poor membrane transport, which is more challenging and may require more advanced drug delivery systems.

Troubleshooting Guides

Issue 1: Poor Dissolution of (S)-Clofedanol in Formulation Prototypes
Potential Cause Troubleshooting Step Expected Outcome
High Crystallinity of (S)-Clofedanol Prepare an amorphous solid dispersion using a suitable polymer carrier (e.g., PVP, HPMC).Increased dissolution rate due to the higher energy state of the amorphous form.
Inadequate Wetting of the Drug Substance Incorporate a surfactant or wetting agent into the formulation.Improved contact between the drug particles and the dissolution medium, leading to faster dissolution.
Drug Recrystallization from a Supersaturated Solution Include a precipitation inhibitor in the formulation (e.g., a cellulosic polymer).Maintenance of a supersaturated state for a longer duration, allowing for greater absorption.
Particle Agglomeration Reduce particle size through micronization or nanomilling.Increased surface area available for dissolution, leading to a faster dissolution rate.
Issue 2: Low Permeability in Caco-2 or PAMPA Assays
Potential Cause Troubleshooting Step Expected Outcome
High Efflux Ratio Observed in Caco-2 Assay Co-administer with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) in the assay.A significant increase in the apparent permeability (Papp) from the apical to basolateral direction would confirm P-gp mediated efflux.
Low Passive Diffusion Formulate (S)-Clofedanol in a lipid-based system (e.g., a self-emulsifying drug delivery system - SEDDS).The lipidic components can enhance membrane fluidity and facilitate passive diffusion across the intestinal epithelium.
Poor Solubility in the Assay Buffer Increase the concentration of a co-solvent (e.g., DMSO) in the donor compartment (within cell-tolerated limits for Caco-2).Improved solubility in the donor compartment, ensuring a sufficient concentration gradient to drive permeation.
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Food Effects on Absorption Conduct the pharmacokinetic study in both fasted and fed states.Characterize the impact of food on the Cmax and AUC of (S)-Clofedanol to provide dosing recommendations.
Stereoselective First-Pass Metabolism Develop a sensitive and stereospecific bioanalytical method to quantify both (S)- and (R)-Clofedanol in plasma samples.Determine if there is significant chiral inversion or differential metabolism of the enantiomers.
Formulation Performance Issues Evaluate the in vitro dissolution of the formulation under different pH conditions simulating the gastrointestinal tract.Ensure robust and consistent drug release from the formulation as it transits through the gut.

Quantitative Data Summary

Table 1: Physicochemical Properties of Clofedanol (Racemate)

PropertyPredicted ValueSource
Water Solubility0.0621 mg/mLALOGPS[1]
LogP3.51ALOGPS[1]
pKa (Strongest Acidic)13.18Chemaxon[1]
pKa (Strongest Basic)8.87Chemaxon[1]

Table 2: Hypothetical In Vitro Permeability Data for (S)-Clofedanol Formulations

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
Unformulated (S)-Clofedanol1.55.2
Solid Dispersion (1:5 Drug:PVP K30)3.84.9
Nano-suspension (1% w/v)4.55.1
SEDDS Formulation8.22.1

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters of (S)-Clofedanol Formulations in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension852.0450100
Solid Dispersion2101.51150256
Nano-suspension2501.01320293
SEDDS Formulation4501.02500556

Experimental Protocols

Protocol 1: Preparation of (S)-Clofedanol Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of (S)-Clofedanol and 500 mg of polyvinylpyrrolidone (PVP K30) in 20 mL of a 1:1 mixture of dichloromethane and methanol.

  • Mixing: Stir the solution at room temperature for 30 minutes to ensure complete dissolution and homogeneity.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.

  • Final Drying: Place the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution profile, and solid-state properties (using techniques like DSC and XRD).

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by performing a Lucifer yellow leakage test.

  • Preparation of Test Compound: Prepare a stock solution of the (S)-Clofedanol formulation in a suitable vehicle and dilute it to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral): Add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): In a separate set of wells, perform the transport study in the reverse direction to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of (S)-Clofedanol in the collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation_strategy Formulation Strategy Selection (e.g., Solid Dispersion, Nanoparticles) preparation Preparation of (S)-Clofedanol Formulation formulation_strategy->preparation characterization Physicochemical Characterization (Dissolution, Particle Size) preparation->characterization permeability Permeability Assays (Caco-2, PAMPA) characterization->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) characterization->metabolism pk_study Pharmacokinetic Study in Animals permeability->pk_study metabolism->pk_study bioanalysis Bioanalytical Sample Analysis pk_study->bioanalysis data_analysis Pharmacokinetic Data Analysis bioanalysis->data_analysis

Caption: Workflow for enhancing the bioavailability of (S)-Clofedanol.

Caption: Troubleshooting logic for low bioavailability of (S)-Clofedanol.

References

Dealing with impurities in (S)-Clofedanol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Clofedanol samples. The information provided is intended to assist in identifying and resolving issues related to impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my (S)-Clofedanol sample?

You may encounter several types of impurities in your (S)-Clofedanol sample, which can be broadly categorized as:

  • Enantiomeric Impurity: The most common chiral impurity is the (R)-Clofedanol enantiomer.

  • Process-Related Impurities: These impurities originate from the synthetic route. Based on a common synthesis starting from o-chloroacetophenone, these may include:

    • Unreacted starting materials: o-chloroacetophenone, dimethylamine hydrochloride, paraformaldehyde, and phenyl lithium.

    • Byproducts from the Mannich reaction.

    • Byproducts from the Grignard-type reaction with phenyl lithium.

  • Degradation Products: While specific forced degradation studies on (S)-Clofedanol are not extensively published, potential degradation pathways could involve oxidation of the tertiary amine or the benzhydrol moiety.

Q2: My (S)-Clofedanol sample shows a lower than expected purity by HPLC. What could be the cause?

Lower than expected purity can be attributed to several factors:

  • Presence of the (R)-enantiomer: Your current HPLC method may not be suitable for chiral separations, leading to the co-elution of both enantiomers.

  • Process-related impurities: Residual starting materials or byproducts from the synthesis may be present.

  • Sample degradation: Improper storage conditions (e.g., exposure to light, high temperatures, or oxygen) could lead to the formation of degradation products.

  • Contamination: Contamination from solvents, glassware, or other external sources.

Q3: How can I determine the enantiomeric purity of my (S)-Clofedanol sample?

To determine the enantiomeric purity, you will need to use a chiral analytical technique. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) are the most common and effective methods.

Q4: I am observing extraneous peaks in my chromatogram. How can I identify them?

Identifying unknown peaks requires a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the impurities, which can provide significant clues to their identity.

  • Reference Standards: If you suspect specific impurities (e.g., starting materials), you can inject reference standards to compare retention times.

  • Forced Degradation Studies: Subjecting a pure sample of (S)-Clofedanol to stress conditions (acid, base, oxidation, heat, light) can help to generate degradation products and identify if the extraneous peaks correspond to these.

Q5: What are the recommended methods for purifying (S)-Clofedanol?

The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is an effective method for removing many process-related impurities and can significantly improve the overall purity of the final product.

  • Preparative Chromatography (HPLC or SFC): For separating the (S)- and (R)-enantiomers or other closely related impurities, preparative chiral chromatography is often necessary.

Quantitative Data

The following table summarizes the achievable purity of Clofedanol hydrochloride after recrystallization, based on data from patent literature.

Purification MethodSolvent SystemChromatographic Purity (HPLC)Reference
RecrystallizationEthanol/Water>98.5%[1]

Experimental Protocols

Protocol 1: Analytical Chiral HPLC for Enantiomeric Purity

This protocol provides a general procedure for determining the enantiomeric purity of (S)-Clofedanol. Method optimization will be required for your specific instrumentation and column.

1. Instrumentation and Column:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®).

2. Mobile Phase:

  • A typical mobile phase for normal phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like Clofedanol.

  • A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

3. Sample Preparation:

  • Dissolve a known concentration of the (S)-Clofedanol sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm filter before injection.

4. Chromatographic Conditions:

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: Monitor at a wavelength where (S)-Clofedanol has significant absorbance (e.g., around 220-230 nm).

  • Injection Volume: Typically 5 - 20 µL.

5. Data Analysis:

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers.

  • Calculate the percentage of each enantiomer based on the peak areas.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of Clofedanol hydrochloride by recrystallization.

1. Solvent Selection:

  • An ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water has been shown to be effective.[1]

2. Procedure:

  • Place the impure (S)-Clofedanol hydrochloride in a clean flask.

  • Add a minimal amount of the hot solvent mixture (e.g., ethanol/water) to dissolve the solid completely. Gentle heating and stirring may be required.

  • Once fully dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.

  • Dry the purified crystals under vacuum.

3. Assessment of Purity:

  • Analyze the purity of the recrystallized material using the analytical chiral HPLC method described in Protocol 1.

Visualizations

Experimental_Workflow cluster_0 Impurity Identification and Quantification cluster_1 Purification start Impure (S)-Clofedanol Sample chiral_hplc Chiral HPLC/SFC Analysis start->chiral_hplc Determine enantiomeric purity lc_ms LC-MS Analysis start->lc_ms Determine molecular weight of impurities identify_impurities Identify and Quantify Impurities chiral_hplc->identify_impurities nmr NMR Spectroscopy lc_ms->nmr For structural elucidation nmr->identify_impurities purification_decision Select Purification Method identify_impurities->purification_decision recrystallization Recrystallization purification_decision->recrystallization Process impurities prep_chromatography Preparative Chromatography (HPLC/SFC) purification_decision->prep_chromatography Enantiomeric/closely related impurities final_analysis Final Purity Analysis (Chiral HPLC/SFC) recrystallization->final_analysis prep_chromatography->final_analysis pure_product Pure (S)-Clofedanol final_analysis->pure_product

Caption: Workflow for Impurity Analysis and Purification of (S)-Clofedanol.

Purification_Decision_Tree start Impure (S)-Clofedanol impurity_type What is the primary impurity? start->impurity_type enantiomer (R)-Enantiomer or other stereoisomers impurity_type->enantiomer Chiral process_related Process-related impurities (starting materials, byproducts) impurity_type->process_related Achiral prep_sfc Preparative Chiral SFC enantiomer->prep_sfc Preferred for speed and green chemistry prep_hplc Preparative Chiral HPLC enantiomer->prep_hplc recrystallization Recrystallization process_related->recrystallization If crystalline solid column_chromatography Column Chromatography (achiral) process_related->column_chromatography If recrystallization is ineffective

Caption: Decision Tree for Selecting a Purification Method for (S)-Clofedanol.

References

Technical Support Center: Scaling Up the Production of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of (S)-Clofedanol.

Frequently Asked Questions (FAQs)

1. What is (S)-Clofedanol and what are its potential applications?

(S)-Clofedanol, the (S)-enantiomer of Clofedanol, is a chiral diaryl carbinol. Clofedanol is known as a centrally-acting cough suppressant with local anesthetic and antihistamine properties.[1] Enantiomerically pure compounds are often sought in the pharmaceutical industry to improve efficacy and reduce side effects.[2]

2. What are the common synthetic routes for producing racemic Clofedanol?

A common and scalable method for synthesizing racemic Clofedanol is through a Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate aldehyde. Two viable routes are:

  • Route A: Reaction of 2-chlorophenylmagnesium bromide with benzaldehyde.

  • Route B: Reaction of phenylmagnesium bromide with 2-chlorobenzaldehyde.

3. How can the desired (S)-enantiomer of Clofedanol be obtained?

There are two primary strategies for obtaining (S)-Clofedanol:

  • Chiral Resolution: This involves synthesizing the racemic mixture of Clofedanol and then separating the two enantiomers. Common methods include:

    • Diastereomeric Salt Formation: Reacting the racemic Clofedanol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

    • Preparative Chiral Chromatography: Using techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase to separate the enantiomers.[][4][5][6]

  • Asymmetric Synthesis: This approach directly synthesizes the (S)-enantiomer with high enantiomeric excess. Methods include:

    • Catalytic Asymmetric Arylation: Using a chiral catalyst to control the stereochemistry of the Grignard reaction.[7]

    • Asymmetric Reduction: Synthesizing the corresponding ketone (2-chlorobenzophenone) and then using a chiral reducing agent or a biocatalyst to stereoselectively reduce it to (S)-Clofedanol.[8][9][10]

Troubleshooting Guides

Section 1: Synthesis of Racemic Clofedanol via Grignard Reaction

Issue 1.1: Grignard reaction fails to initiate.

Possible Cause Troubleshooting Step
Wet glassware or solventFlame-dry all glassware under vacuum and use anhydrous solvents.[11]
Inactive magnesium surfaceCrush or grind magnesium turnings to expose a fresh surface.[11] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[11][12]
Impure starting materialsEnsure the aryl halide and aldehyde are pure and dry.

Issue 1.2: Low yield of racemic Clofedanol.

Possible Cause Troubleshooting Step
Side reactions (e.g., Wurtz coupling)Add the aryl halide slowly to the magnesium suspension to maintain a low concentration.
Grignard reagent decompositionMaintain an inert atmosphere (nitrogen or argon) throughout the reaction.[11] Avoid overheating the reaction mixture.
Incomplete reactionEnsure sufficient reaction time and appropriate temperature. Monitor the reaction progress by TLC or GC.

Issue 1.3: Exothermic reaction is difficult to control during scale-up.

Possible Cause Troubleshooting Step
Rapid addition of reagentsControl the addition rate of the aldehyde to the Grignard reagent.
Inefficient heat dissipationUse a reactor with a high surface area-to-volume ratio and an efficient cooling system. Consider using a continuous flow setup for better heat management.[13][14]
Section 2: Chiral Resolution of Racemic Clofedanol

Issue 2.1: Poor separation of diastereomeric salts.

Possible Cause Troubleshooting Step
Inappropriate resolving agentScreen a variety of chiral resolving agents to find one that forms well-defined crystals with one of the diastereomers.
Suboptimal crystallization conditionsExperiment with different solvents, temperatures, and cooling rates to improve crystal formation and diastereomeric purity.

Issue 2.2: Low recovery and/or purity from preparative chiral chromatography.

Possible Cause Troubleshooting Step
Inefficient chiral stationary phase (CSP)Screen different CSPs to find one that provides good separation (resolution > 1.5).
Suboptimal mobile phase compositionOptimize the mobile phase composition (e.g., hexane/isopropanol ratio) to improve resolution and reduce run time.[15]
Column overloadingReduce the amount of racemate injected onto the column to avoid peak broadening and loss of resolution.
Section 3: Asymmetric Synthesis of (S)-Clofedanol

Issue 3.1: Low enantiomeric excess (ee) in catalytic asymmetric arylation.

Possible Cause Troubleshooting Step
Ineffective chiral ligandScreen different chiral ligands to find one that induces high stereoselectivity.[7]
Suboptimal reaction conditionsOptimize reaction parameters such as temperature, solvent, and catalyst loading.
Racemization of the productEnsure the work-up and purification conditions are mild to prevent racemization.

Issue 3.2: Low yield or ee in asymmetric reduction of 2-chlorobenzophenone.

Possible Cause Troubleshooting Step
Inefficient chiral reducing agent/biocatalystScreen different chiral reducing agents or biocatalysts for optimal conversion and enantioselectivity.[8][9]
Substrate inhibition or catalyst poisoningEnsure the purity of the ketone substrate.
Suboptimal reaction conditionsOptimize pH, temperature, and co-factor concentration for biocatalytic reductions.

Experimental Protocols

Protocol 1: Synthesis of Racemic Clofedanol via Grignard Reaction (Route A)

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Add magnesium turnings to the flask. Add a small crystal of iodine. Slowly add a solution of 2-chlorobromobenzene in anhydrous tetrahydrofuran (THF) to the magnesium.

  • Reaction: Once the Grignard reagent formation is initiated (observed by a color change and gentle reflux), add the remaining 2-chlorobromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Aldehyde Addition: Cool the reaction mixture to 0°C. Add a solution of benzaldehyde in anhydrous THF dropwise via the dropping funnel.

  • Quenching: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Chiral Resolution of Racemic Clofedanol using Preparative HPLC

  • System Preparation: Use a preparative HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based CSP).

  • Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol. The exact ratio should be optimized for the best separation.

  • Sample Preparation: Dissolve the racemic Clofedanol in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect the fractions corresponding to the two enantiomers as they elute from the column.

  • Analysis: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.

  • Solvent Removal: Combine the fractions of the desired (S)-enantiomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods

Method Typical Purity (ee) Typical Yield Scalability Key Considerations
Diastereomeric Salt Crystallization>98%30-45% (per enantiomer)Moderate to HighRequires screening of resolving agents and solvents.
Preparative Chiral HPLC/SFC>99%>90%Low to ModerateHigh initial capital cost for equipment and columns.[4]

Table 2: Comparison of Asymmetric Synthesis Methods

Method Typical Purity (ee) Typical Yield Scalability Key Considerations
Catalytic Asymmetric Arylation80-99%70-95%ModerateRequires optimization of chiral ligand and reaction conditions.
Asymmetric Reduction of Ketone90->99%85-98%HighRequires synthesis of the ketone precursor. Biocatalytic methods can be very selective.[8][9]

Visualizations

experimental_workflow cluster_synthesis Racemic Clofedanol Synthesis cluster_separation Chiral Separation start Starting Materials (2-chlorobromobenzene, Mg, benzaldehyde) grignard Grignard Reaction start->grignard workup Quenching & Work-up grignard->workup racemate Racemic Clofedanol workup->racemate resolution Chiral Resolution (e.g., Preparative HPLC) racemate->resolution s_clofedanol (S)-Clofedanol resolution->s_clofedanol r_clofedanol (R)-Clofedanol resolution->r_clofedanol

Caption: Workflow for the synthesis and chiral separation of (S)-Clofedanol.

troubleshooting_logic start Low Yield in Grignard Reaction q1 Reaction initiated? start->q1 a1_yes Check for side reactions (e.g., Wurtz coupling) q1->a1_yes Yes q2 Anhydrous conditions? q1->q2 No a1_no Activate Mg surface (Iodine, 1,2-dibromoethane) a1_no->q2 a2_yes Check reagent purity q2->a2_yes Yes a2_no Flame-dry glassware, use anhydrous solvents q2->a2_no No

Caption: Troubleshooting logic for low yield in the Grignard reaction.

References

Technical Support Center: Refining the Purification of (S)-Clofedanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process for (S)-Clofedanol.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of (S)-Clofedanol.

Issue 1: Low Purity of Crude (S)-Clofedanol After Synthesis

  • Question: My initial purity after synthesis is low. What are the likely impurities and how can I minimize them?

  • Answer: Low purity in crude (S)-Clofedanol often results from unreacted starting materials or side products from the synthesis process. The synthesis typically involves a Mannich reaction followed by the addition of phenyl lithium.

    • Potential Impurities:

      • Unreacted o-chloroacetophenone

      • Unreacted 1-(o-chlorophenyl)-3-dimethylamino-1-propanone

      • By-products from the Mannich reaction

      • By-products from the phenyl lithium addition, such as biphenyl

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Ensure the molar ratios of reactants are correct. For the addition reaction, a molar ratio of phenyl lithium to 1-(o-chlorophenyl)-3-dimethylamino-1-propanone of 1.2:1 is recommended. The reaction temperature should be maintained between -15°C and 10°C.

      • Aqueous Work-up: After the reaction, a thorough aqueous work-up is crucial. Adjusting the pH to 9 with a sodium hydroxide solution can help to separate the product into the organic layer.

      • Solvent Washes: Washing the aqueous layer with a solvent like methyl tertiary butyl ether can help to remove organic-soluble impurities before proceeding to crystallization.

Issue 2: Low Yield After Recrystallization

  • Question: I am losing a significant amount of product during recrystallization. How can I improve the yield?

  • Answer: Low yield during recrystallization can be due to several factors, including the choice of solvent, crystallization temperature, and the volume of solvent used.

    • Troubleshooting Steps:

      • Solvent Selection: The choice of solvent is critical. A mixed solvent system of ethanol/water (2.5:1 w/w) has been shown to be effective. Isopropanol is another solvent that has been used, resulting in a crystalline solid.

      • Control Cooling Rate: Rapid cooling can lead to the formation of small crystals and trapping of impurities, as well as loss of product in the mother liquor. A slower, controlled cooling process is recommended. For instance, after dissolving the crude product in isopropanol at 60°C, cool to 0°C with an ice-water bath and incubate for 5 hours to maximize crystal formation.

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in more of the product remaining in the mother liquor upon cooling, thus reducing the yield.

Issue 3: Difficulty in Separating (S)-Clofedanol from its (R)-enantiomer

  • Question: I need to isolate the (S)-enantiomer. What is an effective method for chiral separation?

  • Answer: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating enantiomers of chiral compounds like Clofedanol.

    • Troubleshooting Steps:

      • Column Selection: The choice of chiral stationary phase (CSP) is the most critical parameter. For Clofedanol, polysaccharide-based CSPs are effective.

      • Mobile Phase Optimization: The composition of the mobile phase will significantly impact the separation. A mobile phase of n-hexane, ethanol, and diethylamine (75:25:0.1) has been shown to provide good resolution on a CHIRALCEL OJ-3 column.

Issue 4: Inconsistent HPLC Purity Results

  • Question: My HPLC results for purity analysis are not reproducible. What could be the cause?

  • Answer: Inconsistent HPLC results can stem from issues with sample preparation, the HPLC method itself, or the column.

    • Troubleshooting Steps:

      • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection and that it is filtered to remove any particulate matter.

      • Method Validation: Use a validated HPLC method. A developed UPLC method for Chlophedianol hydrochloride uses a Hypersil BDS C18 column with a mobile phase of methanol and acetonitrile (65:35 %v/v) at a flow rate of 0.1 ml/min and detection at 254 nm.

      • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to shifting retention times.

      • System Suitability: Perform system suitability tests before running your samples to ensure the HPLC system is performing correctly.

Quantitative Data on Purification

The following tables summarize quantitative data from different purification methods for Clofedanol.

Table 1: Comparison of Recrystallization Solvents for Clofedanol

Recrystallization SolventInitial Purity (HPLC)Final Purity (HPLC)
Ethanol/Water (2.5:1 w/w)Not Specified96%
IsopropanolNot Specified95%
Glacial Acetic AcidNot Specified94%

Table 2: Purification of Clofedanol Hydrochloride

Purification StepSolventFinal Purity (HPLC)
Conversion to Hydrochloride and CrystallizationAcetone>98.5%

Experimental Protocols

Protocol 1: Recrystallization of Clofedanol using Ethanol/Water

  • Transfer the crude Clofedanol to a suitable reaction vessel.

  • Prepare a mixed solvent of ethanol and water in a 2.5:1 weight-for-weight ratio.

  • Add the solvent mixture to the crude product.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice-water bath for at least 2 hours to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC Separation of Clofedanol Enantiomers

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chiral Column: CHIRALCEL OJ-3 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: n-hexane / ethanol / diethylamine = 75 / 25 / 0.1.

  • Flow Rate: 1 mL/min.

  • Temperature: 25°C.

  • Detection: UV-VIS at 230 nm.

  • Sample Preparation: Dissolve a small amount of racemic Clofedanol in the mobile phase.

  • Injection: Inject the sample onto the column.

  • Analysis: The two enantiomers will elute at different retention times.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude (S)-Clofedanol recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization Dissolve in solvent filtration Filtration recrystallization->filtration Cool and crystallize drying Drying filtration->drying purity_check Purity Check (HPLC) drying->purity_check chiral_check Chiral Purity (Chiral HPLC) purity_check->chiral_check end_product Purified (S)-Clofedanol chiral_check->end_product

Caption: Experimental workflow for the purification of (S)-Clofedanol.

G start Low Purity of (S)-Clofedanol? check_impurities Identify Impurities (TLC, HPLC-MS) start->check_impurities Yes unreacted_sm Unreacted Starting Materials? check_impurities->unreacted_sm side_products Side Products? unreacted_sm->side_products No optimize_reaction Optimize Reaction (Stoichiometry, Temp.) unreacted_sm->optimize_reaction Yes improve_workup Improve Work-up (pH adjustment, Washes) side_products->improve_workup Yes column_chroma Consider Column Chromatography side_products->column_chroma If persistent recrystallize Optimize Recrystallization (Solvent, Cooling Rate) optimize_reaction->recrystallize improve_workup->recrystallize column_chroma->recrystallize

Caption: Troubleshooting decision tree for low purity of (S)-Clofedanol.

Technical Support Center: Improving the Resolution of Clofedanol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic resolution of Clofedanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral stationary phases (CSPs) for separating enantiomers of pharmaceutical compounds like Clofedanol?

A1: The most widely used and effective chiral stationary phases (CSPs) for pharmaceutical compounds are polysaccharide-based.[1] These are derivatives of cellulose and amylose that are coated or immobilized on a silica matrix.[1][2] Immobilized polysaccharide CSPs are particularly robust and compatible with a wider range of solvents, extending their application.[1] Other types of CSPs include protein-based, cyclodextrin-based, and macrocyclic antibiotic-based phases.[3]

Q2: I am not getting any separation of my Clofedanol enantiomers. What is the first thing I should check?

A2: If you are observing no separation (a single peak), the primary issue is likely the choice of the chiral stationary phase or the mobile phase composition. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are a good starting point.[4] Ensure your mobile phase is appropriate for the column and the analyte. For basic compounds like Clofedanol, a mobile phase containing a basic additive (e.g., diethylamine, ammonia) is often necessary to achieve separation and good peak shape.

Q3: What is the difference between normal-phase, reversed-phase, and polar organic modes in chiral chromatography?

A3:

  • Normal-Phase (NP): Uses a non-polar mobile phase (e.g., hexane, heptane) with a polar modifier (e.g., isopropanol, ethanol). It is a very common mode for chiral separations on polysaccharide CSPs.[1]

  • Reversed-Phase (RP): Employs a polar mobile phase (e.g., water, acetonitrile, methanol) and is often preferred for its compatibility with mass spectrometry (MS) detection.[5]

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile, methanol, or ethanol as the mobile phase.[1]

The choice of mode significantly impacts selectivity, and screening different modes is a standard part of method development.

Q4: Can I use a mass spectrometer (MS) with any mobile phase for chiral separations?

A4: No. Mobile phases used in normal-phase chromatography, such as hexane, are generally incompatible with MS detection due to their high flammability in the ion source.[5] Reversed-phase and some polar organic mobile phases are more suitable for LC-MS analysis. Using volatile buffers like ammonium bicarbonate or ammonium acetate is recommended for RP-LC-MS methods.[5]

Troubleshooting Guides

Problem 1: Poor Resolution (Rs < 1.5)
Potential Cause Recommended Solution
Incorrect Chiral Stationary Phase (CSP) Screen different polysaccharide-based CSPs. For basic compounds, amylose-based columns (e.g., Chiralpak IA, ID) often provide good selectivity. A comparative study on the antitussive agent cloperastine showed Chiralpak IA to have the best resolution and peak shape.[3]
Suboptimal Mobile Phase Composition 1. Adjust Modifier Percentage: In normal-phase, vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in small increments (e.g., 2-5%).2. Change Modifier Type: Switch between different alcohols (e.g., from isopropanol to ethanol) as this can significantly alter selectivity.3. Add/Adjust Basic Additive: For a tertiary amine like Clofedanol, add a basic modifier like diethylamine (DEA) or ammonia, typically at 0.1% (v/v), to improve peak shape and resolution.
Incorrect Mobile Phase Mode If working in normal-phase, screen reversed-phase or polar organic modes. Reversed-phase can offer complementary selectivity.[5]
Low Column Temperature Decrease the column temperature. Lower temperatures often enhance enantioselectivity, although this may increase analysis time and backpressure.
High Flow Rate Reduce the flow rate. This increases the interaction time between the analyte and the CSP, which can improve resolution.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions with Silica For basic analytes like Clofedanol, interactions with residual silanols on the silica support can cause peak tailing. Add a basic modifier (e.g., 0.1% diethylamine or ammonia) to the mobile phase to block these sites.
Sample Overload The injected sample concentration is too high, leading to peak fronting. Reduce the amount of sample injected onto the column.
Inappropriate Sample Solvent The sample is dissolved in a solvent much stronger than the mobile phase. Dissolve the sample in the mobile phase or a weaker solvent if possible.
Column Contamination or Degradation Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may be degraded and need replacement.

Experimental Protocols

Recommended Starting Protocol for Clofedanol Enantiomer Resolution

  • High-Performance Liquid Chromatography (HPLC) System: Standard HPLC or UHPLC system with UV detection.

  • Chiral Stationary Phase: Chiralpak ID (immobilized amylose tris(3-chlorophenylcarbamate)) column.

  • Mobile Phase: Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of Clofedanol (a range of 220-280 nm is typical for aromatic compounds).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the Clofedanol standard in the mobile phase at a concentration of approximately 0.5 - 1.0 mg/mL.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Start: Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate for a basic amine? (e.g., Polysaccharide-based) start->check_csp screen_csp Screen alternative CSPs (e.g., Chiralpak IA, IC, ID) check_csp->screen_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp->check_mp adjust_modifier Adjust alcohol % in NP mode or ACN/MeOH ratio in RP/PO modes check_mp->adjust_modifier No check_temp Is temperature optimized? check_mp->check_temp Yes add_additive Add/Adjust basic additive (e.g., 0.1% DEA or NH3) adjust_modifier->add_additive add_additive->check_temp lower_temp Lower column temperature (e.g., to 15-20°C) check_temp->lower_temp No end_good Resolution Achieved check_temp->end_good Yes lower_temp->end_good

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental Workflow for Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation csp_screen 1. Select CSPs (Chiralpak IA, ID, IC) mode_screen 2. Screen Modes (NP, RP, PO) csp_screen->mode_screen mp_optimize 3. Optimize Mobile Phase (Adjust modifiers/additives) mode_screen->mp_optimize Promising separation found param_optimize 4. Optimize Parameters (Flow Rate, Temperature) mp_optimize->param_optimize validate 5. Method Validation (Robustness, Linearity, etc.) param_optimize->validate Resolution > 1.5

Caption: General workflow for chiral method development.

References

Troubleshooting unexpected results in (S)-Clofedanol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving (S)-Clofedanol.

Frequently Asked Questions (FAQs)

FAQ 1: My experimental results with (S)-Clofedanol are inconsistent or show low efficacy. What is the most common cause?

The most critical factor to verify is the stereochemical identity and purity of your compound. (S)-Clofedanol is a specific enantiomer of Clofedanol (also known as Chlophedianol). However, commercially available "Clofedanol" is often the racemic mixture, containing both (S)- and (R)-enantiomers. Using the racemate instead of the pure (S)-isomer can lead to significantly different biological activity, resulting in apparent low efficacy or inconsistent results.

FAQ 2: How can I confirm if I have the correct (S)-Clofedanol enantiomer?

You should perform chiral analysis on your sample. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.

  • Polarimetry: The pure (S)-enantiomer should rotate plane-polarized light in a specific direction. Compare the measured optical rotation to the literature value for (S)-Clofedanol.

If you do not have access to these techniques, contact your supplier and request a certificate of analysis that specifically details the enantiomeric purity.

FAQ 3: I've confirmed I have the correct (S)-isomer, but my results are still variable. What else could be wrong?

Consider the following factors:

  • Compound Stability: Ensure your compound has been stored correctly, typically at -20°C or -80°C under nitrogen and away from moisture, to prevent degradation.[1]

  • Solvent Effects: The choice of solvent for dissolving (S)-Clofedanol can impact its stability and delivery in your experimental system. Verify that the solvent is appropriate for your assay and does not interfere with the results.

  • Assay Conditions: Minor variations in pH, temperature, or incubation time can significantly affect biological assays. Ensure these parameters are tightly controlled.

  • Cell Line or Animal Model Variability: Passage number, cell health, and the genetic background of animal models can all contribute to experimental variability.

FAQ 4: Are there any known off-target effects of Clofedanol that could be influencing my results?

Yes, Clofedanol is known to have local anesthetic, antispasmodic, and antihistamine properties.[2][3] At higher doses, it may also exhibit anticholinergic effects.[2][3][4] These activities are independent of its antitussive effect and could confound results in assays that are sensitive to these mechanisms. For example, its antihistamine properties could interfere with immunology-related experiments.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Potency in Cell-Based Assays

If you are observing lower-than-expected or variable potency of (S)-Clofedanol in your cell-based assays, follow this troubleshooting workflow.

G A Start: Inconsistent Potency Observed B Step 1: Verify Compound Identity A->B C Perform Chiral HPLC or request Certificate of Analysis for enantiomeric purity. B->C Action D Is the compound the correct (S)-isomer with >99% purity? C->D E Issue Likely Resolved: Proceed with pure compound. D->E Yes F Step 2: Assess Compound Stability & Handling D->F No G Review storage conditions (-20°C or -80°C). Prepare fresh stock solutions. F->G Action H Step 3: Evaluate Assay Parameters G->H I Check cell passage number, confluency, and health. Optimize incubation times and compound concentration range. H->I Action J Step 4: Consider Off-Target Effects I->J K Does the assay involve histamine or cholinergic pathways? If so, consider control experiments to isolate the antitussive effect. J->K Action L Problem Persists: Contact Technical Support K->L

Caption: Troubleshooting workflow for inconsistent potency.

Guide 2: Unexpected Phenotypes in Animal Models

If you observe unexpected behavioral or physiological effects in animal models treated with (S)-Clofedanol, consider the following.

Potential Causes and Solutions

Observed Issue Potential Cause Recommended Action
Sedation or Drowsiness Known side effect of Clofedanol.[2]Lower the dose. Include a vehicle-only control group to establish baseline activity levels.
Irritability or Agitation Paradoxical reaction, a known side effect.[2]Reduce the dose. Monitor animals closely for signs of distress.
Anticholinergic Effects (e.g., dry mouth, blurred vision) High doses of Clofedanol can have anticholinergic activity.[2][3][4]Decrease the dosage. If these effects interfere with the primary endpoint, consider an alternative antitussive.
Variable Drug Exposure Poor oral bioavailability or rapid metabolism.Perform pharmacokinetic studies to determine the concentration of (S)-Clofedanol in plasma over time. Consider alternative routes of administration.

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity of Clofedanol

Objective: To separate and quantify the (S)- and (R)-enantiomers of Clofedanol.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC-grade diethylamine

  • Clofedanol sample

  • Reference standards for (R)- and (S)-Clofedanol (if available)

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for your specific column.

  • Sample Preparation: Dissolve the Clofedanol sample in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should resolve into distinct peaks. Calculate the percentage of each enantiomer based on the peak area.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase B Dissolve Clofedanol Sample A->B C Inject Sample B->C D Separate Enantiomers on Chiral Column C->D E Detect by UV D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G

Caption: Workflow for Chiral HPLC analysis.

Signaling Pathways

Clofedanol is a centrally acting antitussive that suppresses the cough reflex via a direct effect on the cough center in the medulla of the brain.[3][4] Unlike many other antitussives, it binds poorly to the sigma-1 receptor.[2] Its other known activities, such as antihistamine effects, would be mediated through antagonism of the Histamine H1 receptor.[3]

G cluster_cns Central Nervous System cluster_peripheral Peripheral System Clofedanol (S)-Clofedanol CoughCenter Cough Center in Medulla Clofedanol->CoughCenter Direct Effect H1R Histamine H1 Receptor Clofedanol->H1R Antagonist CoughReflex Cough Reflex CoughCenter->CoughReflex Suppression AllergicResponse Allergic Response H1R->AllergicResponse Initiates Histamine Histamine Histamine->H1R Agonist

Caption: Known mechanisms of action for Clofedanol.

References

Validation & Comparative

A Comparative Analysis of (S)-Clofedanol and Codeine as Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cough is a prevalent symptom for which patients seek medical intervention. Centrally acting antitussives remain a cornerstone of symptomatic treatment. This guide provides a detailed comparison of two such agents: (S)-Clofedanol, a non-opioid antitussive, and codeine, a commonly used opioid-based cough suppressant. This objective analysis is based on available preclinical and clinical data to inform research and drug development efforts in the field of respiratory medicine.

Mechanism of Action

(S)-Clofedanol exerts its antitussive effect through a multi-faceted mechanism. It is a centrally-acting agent that directly suppresses the cough center in the medulla oblongata[1][2]. Additionally, (S)-Clofedanol possesses antihistaminic properties by acting as a histamine H1 receptor antagonist, which can be beneficial in cough associated with allergic conditions[1]. Emerging evidence also suggests a potential role for the modulation of GABAergic neurotransmission in its mechanism of action, contributing to neuronal inhibition within the cough reflex pathway[3][4][5][6].

Codeine primarily functions as an agonist at μ (mu) and to a lesser extent, κ (kappa) opioid receptors in the central nervous system[7][8][9]. Its binding to these receptors in the brainstem, particularly within the medullary cough center, leads to the suppression of the cough reflex[7][10].

Signaling Pathways

The signaling pathways for both agents differ significantly, reflecting their distinct receptor targets.

(S)-Clofedanol Signaling Pathway

G cluster_clofedanol (S)-Clofedanol Signaling Cascade Clofedanol (S)-Clofedanol CoughCenter Medullary Cough Center Clofedanol->CoughCenter Direct Inhibition GABA_R GABA-A Receptor Clofedanol->GABA_R Positive Allosteric Modulation (Putative) H1_R Histamine H1 Receptor Clofedanol->H1_R Antagonism Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization Neuronal Hyperpolarization GABA_R->Neuronal_Hyperpolarization Increased Cl- influx H1_R->Reduced_Excitability Decreased Histaminergic Excitation Neuronal_Hyperpolarization->Reduced_Excitability Cough_Suppression Cough Suppression Reduced_Excitability->Cough_Suppression

Caption: Putative signaling pathway for (S)-Clofedanol's antitussive action.

Codeine Signaling Pathway

G cluster_codeine Codeine Opioid Receptor Signaling Codeine Codeine Opioid_R μ/κ-Opioid Receptor Codeine->Opioid_R Agonism G_protein Gi/o Protein Opioid_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Decreased Ca2+ Influx Cough_Suppression Cough Suppression Hyperpolarization->Cough_Suppression Reduced_Neurotransmitter_Release->Cough_Suppression

Caption: Opioid receptor-mediated signaling cascade for codeine's antitussive effect.

Comparative Efficacy: Preclinical Data

Direct comparative clinical trials evaluating the antitussive efficacy of (S)-Clofedanol and codeine are limited. However, preclinical studies in animal models provide valuable insights into their relative potencies. The citric acid-induced cough model in guinea pigs is a standard method for evaluating antitussive drugs.

CompoundAnimal ModelAdministration RouteED50 (mg/kg)Reference
Codeine Guinea Pig (Citric Acid-Induced Cough)Subcutaneous9.1 (5.8-15)[11]
(S)-Clofedanol (as Chlophedianol) Guinea Pig (Citric Acid-Induced Cough)Oral~10-20 (estimated)Indirectly estimated from comparative studies

Note: The ED50 for (S)-Clofedanol is an estimation based on studies comparing it to other antitussives which in turn have been compared to codeine. A study comparing chlophedianol to isoaminile citrate found them to be similarly effective, and other animal studies have reported isoaminile citrate to be as efficacious as codeine[1].

Receptor Binding Profiles

The affinity of each compound for its primary receptor targets is a key determinant of its pharmacological profile.

CompoundReceptorBinding Affinity (Ki)Reference
Codeine μ-Opioid Receptor~2,500 nM
κ-Opioid Receptor~4,000 nM
δ-Opioid Receptor>10,000 nM
(S)-Clofedanol Histamine H1 ReceptorData not available

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This is a widely used preclinical model to assess the efficacy of antitussive agents.

Workflow:

G cluster_protocol Experimental Workflow: Citric Acid-Induced Cough Model Animal_Prep Acclimatize Guinea Pigs Baseline Establish Baseline Cough Response to Citric Acid Aerosol Animal_Prep->Baseline Drug_Admin Administer Test Compound ((S)-Clofedanol or Codeine) or Vehicle Baseline->Drug_Admin Challenge Re-challenge with Citric Acid Aerosol Drug_Admin->Challenge Measurement Record Number of Coughs Challenge->Measurement Analysis Calculate % Inhibition and ED50 Measurement->Analysis

Caption: Workflow for assessing antitussive efficacy in the guinea pig model.

Detailed Methodology:

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Cough Induction: Conscious, unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (typically 0.1-0.4 M) for a defined period (e.g., 5-10 minutes) to induce coughing.

  • Data Recording: The number of coughs is detected by a microphone and pressure changes within the plethysmograph.

  • Dosing: Animals are pre-treated with the test compound ((S)-Clofedanol or codeine) or vehicle at various doses via the desired route of administration (e.g., oral, subcutaneous).

  • Post-Dose Challenge: After a specified time, the animals are re-challenged with the citric acid aerosol.

  • Analysis: The number of coughs post-treatment is compared to the pre-treatment baseline to determine the percentage of cough inhibition. The ED50, the dose required to produce a 50% reduction in cough count, is then calculated.

Safety and Side Effect Profile

(S)-Clofedanol is generally well-tolerated. Common side effects are mild and may include drowsiness, dizziness, and gastrointestinal upset. Due to its antihistaminic properties, it can have sedative effects, although these are generally less pronounced than those of first-generation antihistamines[12].

Codeine , as an opioid, has a more extensive side effect profile. Common adverse effects include constipation, nausea, vomiting, drowsiness, and dizziness. A significant concern with codeine is the risk of respiratory depression, particularly in "ultra-rapid metabolizers" who convert codeine to morphine more efficiently. Furthermore, codeine carries a risk of dependence and abuse[13].

Conclusion

(S)-Clofedanol and codeine are both effective centrally-acting antitussive agents, but they possess distinct mechanisms of action and safety profiles. Codeine, an opioid agonist, has long been a standard of care, but its use is associated with a range of side effects, including the potential for abuse and respiratory depression. (S)-Clofedanol, a non-opioid agent with a multi-modal mechanism involving direct suppression of the cough center and histamine H1 receptor antagonism, offers an alternative with a potentially more favorable safety profile.

Preclinical data suggests that both agents have comparable antitussive efficacy in animal models. The choice between these agents in a clinical or developmental context should be guided by a thorough consideration of the patient's underlying condition, potential for side effects, and risk of abuse. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of (S)-Clofedanol and codeine in various patient populations.

References

A Comparative Guide to Validating an Analytical Method for (S)-Clofedanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of (S)-Clofedanol, the active enantiomer of the antitussive agent Clofedanol. The development of stereoselective assays is crucial as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. This document outlines potential high-performance liquid chromatography (HPLC) methods and provides a detailed protocol for method validation in line with industry standards, supported by hypothetical experimental data.

Comparison of Potential Analytical Methods

The enantioselective quantification of (S)-Clofedanol necessitates the use of chiral separation techniques. Based on the successful separation of other chiral pharmaceutical compounds, two primary HPLC-based approaches are proposed: Chiral Stationary Phase (CSP) HPLC and Chiral Derivatization HPLC.

MethodPrinciplePotential AdvantagesPotential Disadvantages
Chiral Stationary Phase (CSP) HPLC Utilizes a stationary phase containing a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.Direct separation without derivatization, reducing sample preparation time and potential for errors.CSP columns can be expensive and may have a limited lifetime. Method development can be complex, requiring screening of different columns and mobile phases.
Chiral Derivatization HPLC with standard RP-HPLC The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., C18).Utilizes readily available and less expensive achiral columns. Can enhance the detectability of the analyte.Indirect method requiring an additional reaction step, which can be time-consuming and may introduce variability. The derivatizing agent must be enantiomerically pure.

Experimental Protocols

A robust analytical method validation is essential to ensure the reliability of the quantitative data. The following protocol is based on the validation of a UPLC method for Chlophedianol hydrochloride and is adapted for the enantioselective analysis of (S)-Clofedanol using a Chiral Stationary Phase HPLC-UV method.[1]

Instrumentation and Chromatographic Conditions (Hypothetical)
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The mobile phase composition may require optimization for optimal enantiomeric resolution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (S)-Clofedanol reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL for the calibration curve.

  • Sample Preparation: For a drug product, an appropriate amount of the formulation is extracted with a suitable solvent, filtered, and diluted with the mobile phase to fall within the calibration range. For biological samples, a validated extraction procedure such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be required prior to analysis.

Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the R-enantiomer. This is evaluated by analyzing a placebo and a sample spiked with (S)-Clofedanol and its R-enantiomer to ensure no interference at the retention time of (S)-Clofedanol.

  • Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of the (S)-Clofedanol standard. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: Accuracy is assessed by performing recovery studies on a placebo sample spiked with known amounts of (S)-Clofedanol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): This is assessed by analyzing the same sample on two different days by two different analysts.

    • The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C), and observing the effect on the results.

Quantitative Data Summary

The following table summarizes the expected performance data from a validated chiral HPLC method for (S)-Clofedanol, with acceptance criteria based on typical ICH guidelines.

Validation ParameterExpected ResultAcceptance Criteria
Linearity
Range1 - 100 µg/mL-
Correlation Coefficient (r²)≥ 0.999r² ≥ 0.995
Accuracy (% Recovery)
80% Level98.0 - 102.0%98.0 - 102.0%
100% Level98.0 - 102.0%98.0 - 102.0%
120% Level98.0 - 102.0%98.0 - 102.0%
Precision (%RSD)
Repeatability (n=6)< 2.0%%RSD ≤ 2.0%
Intermediate Precision< 2.0%%RSD ≤ 2.0%
Sensitivity
Limit of Detection (LOD)~0.1 µg/mL-
Limit of Quantitation (LOQ)~0.3 µg/mL-
Robustness No significant impact on results%RSD < 2.0%

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

G cluster_method_dev Method Development cluster_validation Method Validation cluster_application Method Application A Select Chiral Separation Strategy B Optimize Chromatographic Conditions A->B C Specificity/ Selectivity B->C Validate Method D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Sample Analysis H->I Implement Validated Method

Caption: Workflow for Analytical Method Validation.

Conclusion

The successful validation of an analytical method for the quantification of (S)-Clofedanol is paramount for ensuring drug quality, safety, and efficacy. While a chiral stationary phase HPLC method offers a direct approach, a chiral derivatization method provides a viable alternative. The provided experimental protocol and performance data serve as a robust template for researchers to develop and validate a reliable and accurate method for the enantioselective analysis of (S)-Clofedanol in various sample matrices. The choice of method will ultimately depend on the specific requirements of the analysis, available resources, and the complexity of the sample matrix.

References

Cross-Reactivity of (S)-Clofedanol in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Immunoassay Cross-Reactivity

Immunoassays are foundational tools in drug screening due to their speed and high sensitivity. These tests utilize antibodies to detect specific drug classes. However, the specificity can be limited, as the antibodies may bind not only to the target analyte but also to other structurally similar molecules.[1] This phenomenon, known as cross-reactivity, can lead to presumptive false-positive results.[2] A definitive confirmation requires a more specific secondary method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

The potential for a compound to cross-react is largely dependent on its structural similarity to the target drug of the assay.[1] For TCA immunoassays, which are designed to detect a three-ringed chemical structure, other medications possessing a similar tricyclic framework are common sources of interference.[2]

The Case of (S)-Clofedanol (Chlophedianol)

(S)-Clofedanol is a centrally acting cough suppressant. Its chemical structure, featuring a diarylmethane backbone, bears a resemblance to the core structure of tricyclic antidepressants. This structural similarity is the basis for the hypothesis that (S)-Clofedanol may cross-react with TCA immunoassays. However, after a comprehensive review of scientific literature and manufacturer documentation, no specific quantitative data on the cross-reactivity of (S)-Clofedanol in commercially available immunoassays was identified.

To provide context for researchers, the following table summarizes the cross-reactivity of other compounds commonly reported to interfere with TCA immunoassays. This data is indicative of how structurally similar, non-TCA drugs can produce a positive result.

Table 1: Reported Cross-Reactivity of Various Compounds in Tricyclic Antidepressant (TCA) Immunoassays

Interfering CompoundType of CompoundNotes on Cross-Reactivity
Cyclobenzaprine Muscle RelaxantStructurally very similar to amitriptyline. Significant cross-reactivity is well-documented.[4]
Carbamazepine AnticonvulsantPossesses a tricyclic structure and is a known cause of false-positive TCA screens.
Quetiapine AntipsychoticIts structure can lead to false-positive results in some TCA immunoassays.
Diphenhydramine AntihistamineAt toxic concentrations, it has been shown to cross-react with some TCA assays.
Hydroxyzine AntihistamineCan produce false-positive TCA results.

Note: The degree of cross-reactivity can vary significantly between different immunoassay manufacturers and specific assay formats (e.g., EMIT, CEDIA, ELISA).

Structural Basis for Potential Cross-Reactivity

The mechanism of cross-reactivity is based on molecular recognition. Immunoassay antibodies are designed to bind to a specific epitope on the target molecule—in this case, the characteristic three-ring structure of TCAs like nortriptyline or desipramine. If another molecule, such as (S)-Clofedanol, shares sufficient structural features, it can fit into the antibody's binding site, triggering a positive signal. The diagram below illustrates this principle.

Principle of Immunoassay Cross-Reactivity cluster_0 Scenario 1: Target Drug Present cluster_1 Scenario 2: Cross-Reactant Present TCA TCA Drug Antibody Antibody TCA->Antibody Assay_TCA Assay Signal (True Positive) Antibody->Assay_TCA Binding Assay_Clofedanol Assay Signal (False Positive) Antibody->Assay_Clofedanol Cross-Reactivity Clofedanol (S)-Clofedanol (Structurally Similar) Clofedanol->Antibody

Principle of Immunoassay Cross-Reactivity.

Experimental Protocols

To definitively determine the cross-reactivity of (S)-Clofedanol, a systematic experimental approach is required. The following protocol outlines the standard method used by immunoassay manufacturers and clinical laboratories to assess cross-reactivity.

Objective: To determine the concentration of (S)-Clofedanol that produces a positive result in a specific drug-of-abuse immunoassay (e.g., a TCA assay).

Materials:

  • Immunoassay test kits (e.g., CEDIA, DRI, EMIT, or rapid test cassettes) for the target drug class (e.g., TCAs).

  • Certified drug-free human urine.

  • Certified reference standard of (S)-Clofedanol.

  • Reference standard of the target analyte for the assay (e.g., Nortriptyline for a TCA assay).[3]

  • Appropriate solvents for dissolving drug standards.

  • Calibrated pipettes and laboratory glassware.

  • Immunoassay analyzer or plate reader.

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of (S)-Clofedanol in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Spiked Samples: Create a series of dilutions of the (S)-Clofedanol stock solution in drug-free human urine to achieve a range of concentrations (e.g., 100 ng/mL, 500 ng/mL, 1,000 ng/mL, 5,000 ng/mL, 10,000 ng/mL, etc.).

  • Preparation of Controls:

    • Negative Control: Use unadulterated drug-free urine.

    • Positive Control: Spike drug-free urine with the target analyte (e.g., Nortriptyline) at the assay's cutoff concentration (e.g., 1,000 ng/mL for many rapid TCA tests).[3]

  • Immunoassay Testing:

    • Following the manufacturer's instructions for the specific immunoassay kit, analyze each of the spiked (S)-Clofedanol samples and the control samples.

    • Run each concentration in triplicate to ensure reproducibility.

  • Data Analysis:

    • Identify the lowest concentration of (S)-Clofedanol that produces a result equivalent to or greater than the positive cutoff control. This is the minimum concentration required to cause a positive interference.

    • (Optional) Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of Cross-Reactant Producing a Positive Result) x 100%

The workflow for investigating a suspected false positive due to cross-reactivity is illustrated in the diagram below.

Sample Urine Sample Collection Screen Initial Immunoassay Screen (e.g., for TCAs) Sample->Screen Result Result? Screen->Result Negative Negative Result: Report as Negative Result->Negative Negative Positive Presumptive Positive Result Result->Positive Positive Review Review Patient Medication History (e.g., for (S)-Clofedanol use) Positive->Review Confirm Confirmatory Testing (GC-MS or LC-MS/MS) Review->Confirm ConfirmResult Confirmed? Confirm->ConfirmResult TruePositive True Positive: Report Presence of Target Drug ConfirmResult->TruePositive Yes FalsePositive False Positive: Report Absence of Target Drug, Note Interference ConfirmResult->FalsePositive No

Workflow for Investigating and Confirming Immunoassay Results.

Conclusion and Recommendations

While the structural characteristics of (S)-Clofedanol suggest a potential for cross-reactivity with tricyclic antidepressant immunoassays, there is currently a lack of specific experimental data to confirm and quantify this interaction. For researchers and clinicians, this highlights a critical principle: all positive immunoassay results should be considered presumptive.[2]

References

Comparative Analysis of (S)-Clofedanol and Dextromethorphan as Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological and physicochemical properties of (S)-Clofedanol and dextromethorphan. This document summarizes key data in structured tables, details experimental methodologies for cited assays, and includes visualizations of signaling pathways and experimental workflows.

Introduction

(S)-Clofedanol and dextromethorphan are centrally acting antitussive agents utilized for the symptomatic relief of non-productive cough. While both drugs suppress the cough reflex, they exhibit distinct pharmacological profiles, including different mechanisms of action, receptor interactions, and pharmacokinetic properties. This guide aims to provide a detailed, data-driven comparison to inform research and development in the field of respiratory medicine.

Physicochemical and Pharmacokinetic Properties

(S)-Clofedanol and dextromethorphan possess distinct chemical structures that influence their physicochemical and pharmacokinetic characteristics. Dextromethorphan is a dextrorotatory morphinan, while (S)-Clofedanol is a diarylmethane derivative.[1][2] These structural differences contribute to their varying solubility, metabolism, and duration of action.

Property(S)-ClofedanolDextromethorphan
Chemical Formula C17H20ClNO[3]C18H25NO[4]
Molar Mass 289.80 g/mol [3]271.404 g/mol [4]
Solubility Not explicitly foundFreely soluble in chloroform, insoluble in water. Hydrobromide salt is water-soluble.[4]
Bioavailability Not explicitly found~11%[4]
Metabolism Hepatic[1][5]Primarily by CYP2D6 in the liver to its active metabolite, dextrorphan. Also metabolized by CYP3A4.[4]
Elimination Half-life Relatively long, contributing to a prolonged duration of action.[6]2–4 hours in extensive metabolizers; up to 24 hours in poor metabolizers.[4]
Duration of Action Longer than opioids[5]3–8 hours[4]

Mechanism of Action and Pharmacology

The antitussive effects of (S)-Clofedanol and dextromethorphan are mediated through different central nervous system pathways. Dextromethorphan's pharmacology is complex, involving interactions with multiple receptor systems.[4] In contrast, (S)-Clofedanol is understood to act more directly on the cough center in the medulla and exhibits additional properties not associated with dextromethorphan.[3][5]

Signaling Pathway of (S)-Clofedanol

(S)-Clofedanol is a centrally-acting cough suppressant that is thought to directly suppress the cough center in the medulla oblongata.[1][5] It also possesses local anesthetic, antihistamine, and, at high doses, anticholinergic properties.[3][5] Unlike dextromethorphan, it binds poorly to the sigma-1 receptor.[3]

G cluster_cns Central Nervous System Cough Center (Medulla) Cough Center (Medulla) Cough Reflex Cough Reflex Cough Center (Medulla)->Cough Reflex Suppression S-Clofedanol S-Clofedanol S-Clofedanol->Cough Center (Medulla) Suppression Suppression

Caption: (S)-Clofedanol's primary mechanism of action.

Signaling Pathway of Dextromethorphan

Dextromethorphan's antitussive action is multifaceted. It is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the sigma-1 receptor.[4] These interactions in the central nervous system are believed to elevate the cough threshold.

G cluster_cns Central Nervous System NMDA Receptor NMDA Receptor Cough Reflex Cough Reflex NMDA Receptor->Cough Reflex Suppression Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Reflex Suppression Dextromethorphan Dextromethorphan Dextromethorphan->NMDA Receptor Antagonist Dextromethorphan->Sigma-1 Receptor Agonist Suppression Suppression

Caption: Dextromethorphan's multifactorial mechanism.

Receptor Binding Affinity

The interaction of these compounds with various receptors dictates their pharmacological effects. Dextromethorphan's affinity for NMDA and sigma-1 receptors has been quantified, while data for (S)-Clofedanol's primary target is less specific, its activity at histamine and muscarinic receptors contributes to its side effect profile.

CompoundReceptorBinding Affinity (Ki)
Dextromethorphan NMDA (PCP site)IC50 = 0.55 µM[7]
Sigma-1Data suggests interaction, but specific Ki value not found in provided results.[8]
(S)-Clofedanol Histamine H1Antagonist activity confirmed, but specific Ki not found.[5]
Muscarinic AcetylcholinePotential for anticholinergic effects at high doses, but specific Ki not found.[5]

Preclinical Efficacy

Preclinical models are crucial for determining the antitussive potential of compounds. The citric acid-induced cough model in guinea pigs is a standard assay for this purpose. While specific comparative data is limited, the available information provides insights into the potency of each drug.

CompoundAssayEfficacy (ED50)
Dextromethorphan Citric Acid-Induced Cough (Guinea Pig)ED50 values for opioid agonists like codeine were around 5.2 mg/kg. Specific ED50 for dextromethorphan in this model was not found in the provided results.[9]
(S)-Clofedanol Not explicitly foundNot explicitly found

Clinical Efficacy and Safety

Feature(S)-ClofedanolDextromethorphan
Indications Symptomatic relief of dry, irritating cough.[3][5]Temporary relief of cough caused by minor throat and bronchial irritation.[4]
Common Adverse Effects Drowsiness, dizziness, nightmares, vertigo, nausea, vomiting, visual disturbances.[3]Dizziness, drowsiness, confusion, difficulty concentrating.[10]
Drug Interactions Potential interactions with other anticholinergics, CNS depressants, and alcohol.[3]May interact with drugs that inhibit CYP2D6 (e.g., certain SSRIs).[4]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound to the sigma-1 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Guinea pig liver membrane preparation (as a source of sigma-1 receptors).[6]

  • [3H]-(+)-pentazocine (radioligand).[6]

  • Test compound (e.g., dextromethorphan).

  • Non-radioactive ligand for determining non-specific binding (e.g., haloperidol).[11]

  • Scintillation vials and cocktail.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the guinea pig liver membrane preparation, a fixed concentration of [3H]-(+)-pentazocine, and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, radioligand, and a high concentration of a non-radioactive sigma-1 ligand.

  • Incubate the tubes at room temperature for a specified period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard in vivo model to assess the antitussive efficacy of a compound.

Objective: To evaluate the ability of a test compound to suppress cough induced by citric acid aerosol.

Animals: Male Dunkin-Hartley guinea pigs.

Materials:

  • Citric acid solution (e.g., 0.4 M).

  • Nebulizer.

  • Whole-body plethysmography chamber.

  • Test compound (e.g., (S)-Clofedanol or dextromethorphan) and vehicle.

Procedure:

  • Acclimatize guinea pigs to the plethysmography chamber.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • After a predetermined pretreatment time, place the animal in the chamber.

  • Expose the animal to an aerosol of citric acid for a fixed duration (e.g., 10 minutes).

  • Record the number of coughs during and immediately after the exposure period.

  • Compare the number of coughs in the test compound-treated group to the vehicle-treated group.

  • Calculate the percentage inhibition of cough for each dose of the test compound.

  • Determine the ED50 value (the dose that produces 50% of the maximal antitussive effect).

Experimental Workflow and Signaling Pathway Visualization

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of antitussive drug candidates.

G Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Enzyme Inhibition Enzyme Inhibition In Vitro Assays->Enzyme Inhibition In Vivo Preclinical Models In Vivo Preclinical Models Receptor Binding->In Vivo Preclinical Models Enzyme Inhibition->In Vivo Preclinical Models Citric Acid Cough Model Citric Acid Cough Model In Vivo Preclinical Models->Citric Acid Cough Model Pharmacokinetic Studies Pharmacokinetic Studies In Vivo Preclinical Models->Pharmacokinetic Studies Clinical Trials Clinical Trials Citric Acid Cough Model->Clinical Trials Pharmacokinetic Studies->Clinical Trials Phase I (Safety) Phase I (Safety) Clinical Trials->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Comparative) Phase III (Comparative) Phase II (Efficacy)->Phase III (Comparative) Regulatory Approval Regulatory Approval Phase III (Comparative)->Regulatory Approval

Caption: A generalized workflow for antitussive drug development.

Conclusion

(S)-Clofedanol and dextromethorphan are effective centrally acting antitussives that operate through distinct pharmacological mechanisms. Dextromethorphan exhibits a complex profile with interactions at NMDA and sigma-1 receptors, while (S)-Clofedanol is believed to act directly on the medullary cough center and possesses additional antihistaminic and anticholinergic properties. The lack of direct comparative clinical trials highlights a gap in the literature and underscores the need for further research to delineate the relative efficacy and safety of these two agents in specific patient populations. The experimental protocols and data presented in this guide provide a foundation for future comparative studies in the development of novel antitussive therapies.

References

Navigating the Synthesis of (S)-Clofedanol: A Comparative Guide to Chiral Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a critical endeavor. (S)-Clofedanol, a chiral tertiary amino alcohol with potential therapeutic applications, presents a synthetic challenge in obtaining the desired enantiomer with high purity. This guide provides a head-to-head comparison of potential synthesis routes to (S)-Clofedanol, offering insights into methodologies and the experimental data required for their evaluation.

Currently, detailed and publicly available experimental protocols for the direct asymmetric synthesis of (S)-Clofedanol are scarce. However, based on established stereoselective chemical transformations, two primary strategies can be proposed and evaluated: Chiral Resolution of Racemic Clofedanol and Asymmetric Synthesis via Chiral Catalysis . This guide will delve into the theoretical frameworks of these routes, providing detailed hypothetical experimental protocols and the expected data for a comprehensive comparison.

Data Presentation: A Comparative Overview

ParameterRoute 1: Chiral ResolutionRoute 2: Asymmetric Synthesis
Starting Material Racemic Clofedanol1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one
Key Reagent Chiral Resolving Agent (e.g., Tartaric Acid)Chiral Catalyst (e.g., Chiral Oxazaborolidine)
Overall Yield (Theoretical) < 50% (for the desired enantiomer)Potentially > 80%
Enantiomeric Excess (e.e.) > 99%80-99%
Number of Steps 3 (Racemate Synthesis, Resolution, Liberation)1 (Asymmetric addition)
Scalability ModerateHigh
Key Advantages High enantiopurity of the final product.Higher theoretical yield, fewer steps.
Key Disadvantages Theoretical maximum yield of 50%, waste of the undesired enantiomer.Catalyst cost, optimization of reaction conditions.

Route 1: Chiral Resolution of Racemic Clofedanol

This classical approach involves the synthesis of a racemic mixture of clofedanol, followed by separation of the enantiomers using a chiral resolving agent. The diastereomeric salts formed have different physical properties, allowing for their separation by fractional crystallization.

Experimental Protocol (Hypothetical)
  • Synthesis of Racemic Clofedanol:

    • To a solution of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one in anhydrous toluene, add a solution of phenylmagnesium bromide in diethyl ether dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic clofedanol.

  • Chiral Resolution:

    • Dissolve the racemic clofedanol in hot ethanol.

    • Add an equimolar amount of L-(+)-tartaric acid dissolved in hot ethanol.

    • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

    • Filter the crystals and wash with cold ethanol.

    • Recrystallize the salt from ethanol to improve diastereomeric purity.

  • Liberation of (S)-Clofedanol:

    • Treat the diastereomerically pure salt with an aqueous solution of sodium hydroxide to deprotonate the carboxylic acid and the ammonium ion.

    • Extract the free base, (S)-Clofedanol, with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Route 2: Asymmetric Synthesis via Chiral Catalysis

This modern approach aims to directly synthesize the desired (S)-enantiomer by employing a chiral catalyst to control the stereochemical outcome of the key bond-forming reaction. Asymmetric addition of a phenyl group to a ketone precursor is a promising strategy.

Experimental Protocol (Hypothetical)
  • Preparation of the Chiral Catalyst:

    • Prepare the (S)-CBS catalyst (Corey-Bakshi-Shibata catalyst) from (S)-diphenylprolinol and borane dimethylsulfide complex in anhydrous tetrahydrofuran (THF).

  • Asymmetric Phenyl Addition:

    • To a solution of the (S)-CBS catalyst in anhydrous THF at -78°C, add a solution of phenylmagnesium bromide in diethyl ether dropwise.

    • After stirring for 30 minutes, add a solution of 1-(2-chlorophenyl)-3-(dimethylamino)propan-1-one in anhydrous THF dropwise.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain (S)-Clofedanol.

Visualizing the Synthetic Pathways

To illustrate the logical flow of these synthetic strategies, the following diagrams were generated using the DOT language.

Synthesis_Routes cluster_0 Route 1: Chiral Resolution cluster_1 Route 2: Asymmetric Synthesis racemate Racemic Clofedanol diastereomers Diastereomeric Salts racemate->diastereomers + resolving_agent L-(+)-Tartaric Acid resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation s_salt (S)-Clofedanol Salt separation->s_salt Less Soluble r_salt (R)-Clofedanol Salt (discarded) separation->r_salt More Soluble liberation Base Treatment s_salt->liberation s_clofedanol (S)-Clofedanol liberation->s_clofedanol ketone 1-(2-chlorophenyl)-3- (dimethylamino)propan-1-one reaction Asymmetric Phenyl Addition ketone->reaction phenyl_reagent Phenylmagnesium Bromide phenyl_reagent->reaction catalyst (S)-CBS Catalyst catalyst->reaction Directs Stereochemistry s_clofedanol2 (S)-Clofedanol reaction->s_clofedanol2

Figure 1. Comparative workflow of Chiral Resolution versus Asymmetric Synthesis for (S)-Clofedanol.

Conclusion

The choice between chiral resolution and asymmetric synthesis for the preparation of (S)-Clofedanol depends on various factors including the desired scale of production, cost considerations, and the required level of enantiomeric purity. While chiral resolution is a well-established technique that can yield highly pure enantiomers, it is inherently inefficient due to the loss of at least 50% of the material. Asymmetric synthesis, on the other hand, offers a more atom-economical and potentially more scalable route, although it may require significant optimization to achieve high enantiomeric excess. The development of a robust and efficient catalytic asymmetric synthesis would represent a significant advancement in the production of (S)-Clofedanol for research and potential therapeutic applications. Further experimental validation is necessary to determine the most viable route for specific manufacturing needs.

A Comparative Analysis of (S)-Clofedanol's Efficacy in Cough Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of available clinical trial data for (S)-Clofedanol, a centrally acting antitussive agent. The aim is to offer an objective comparison of its performance, supported by experimental data, to aid in research and drug development. Due to the limited availability of direct placebo-controlled clinical trial data for (S)-Clofedanol in the public domain, this analysis primarily draws from a comparative study of its racemic form, chlophedianol hydrochloride, against another active antitussive agent, isoaminile citrate.

Data Presentation: Efficacy in Cough Suppression

The following tables summarize the quantitative data from a double-blind, randomized clinical trial comparing the efficacy of chlophedianol hydrochloride with isoaminile citrate in patients with cough associated with chest diseases.[1]

Table 1: Comparative Efficacy in Suppressing Cough Counts

Treatment GroupDosageMean 3-hour Cough CountMean 24-hour Cough Count
Chlophedianol Hydrochloride20 mg, 3 times dailyData not specifiedData not specified
Isoaminile Citrate40 mg, 3 times dailyData not specifiedData not specified
Conclusion from Study As effective as Isoaminile CitrateAs effective as Isoaminile Citrate

Note: The study concluded that chlophedianol was as effective as isoaminile in suppressing cough, but did not provide the specific mean cough count data.

Table 2: Effect on Respiratory Function

Treatment GroupDosageChange in Peak Expiratory Flow Rate (PEFR) at Day 7
Chlophedianol Hydrochloride20 mg, 3 times daily"Somewhat more marked" increase compared to Isoaminile Citrate
Isoaminile Citrate40 mg, 3 times dailyIncrease observed

Note: The study noted a more pronounced increase in PEFR with chlophedianol, suggesting a potential benefit in airway function, though specific statistical values were not provided.[1]

Table 3: Side Effect Profile

Treatment GroupReported Side Effects
Chlophedianol HydrochlorideAllergic skin rash (1 subject, withdrawn)
Isoaminile CitrateNot specified, described as "few, mild in nature"

Experimental Protocols

The methodologies employed in the key comparative study are detailed below to provide context for the presented data.

Study Design: A comparative, randomized, double-blind clinical trial was conducted.[1]

Participants: The study included 66 patients with cough associated with various chest diseases.[1] An initial phase of the study also involved 12 normal human subjects with experimentally induced cough.[1]

Intervention:

  • Test Group: Chlophedianol hydrochloride (20 mg, administered orally three times daily).

  • Comparison Group: Isoaminile citrate (40 mg, administered orally three times daily).

Outcome Measures:

  • Primary Efficacy: Suppression of cough as measured by 3-hour and 24-hour cough counts.

  • Respiratory Function: Changes in Peak Expiratory Flow Rate (PEFR) measured at day 7 of treatment.

  • Safety: Observation and recording of any adverse effects.

Statistical Analysis: The publication reporting the study's findings did not detail the specific statistical tests used to determine the comparative efficacy. It is stated that chlophedianol was as effective as isoaminile in suppressing cough.[1]

Mandatory Visualizations

Mechanism of Action of (S)-Clofedanol

(S)-Clofedanol is a centrally-acting antitussive.[2] Its primary mechanism of action is the suppression of the cough reflex by directly affecting the cough center in the medulla oblongata of the brainstem.[2]

Simplified Signaling Pathway of (S)-Clofedanol cluster_brain Central Nervous System (Brainstem) Cough Center (Medulla) Cough Center (Medulla) Efferent Nerve Signals Efferent Nerve Signals Cough Center (Medulla)->Efferent Nerve Signals initiates Airway Irritation Airway Irritation Afferent Nerve Signals Afferent Nerve Signals Airway Irritation->Afferent Nerve Signals stimulates Afferent Nerve Signals->Cough Center (Medulla) transmits to Cough Reflex Cough Reflex Efferent Nerve Signals->Cough Reflex triggers SClofedanol (S)-Clofedanol SClofedanol->Cough Center (Medulla) suppresses

Caption: Simplified signaling pathway of (S)-Clofedanol's antitussive action.

Experimental Workflow of a Comparative Antitussive Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, comparative clinical trial for antitussive agents, based on the described study.[1]

Experimental Workflow: Comparative Antitussive Trial PatientRecruitment Patient Recruitment (N=66 with cough) Randomization Randomization PatientRecruitment->Randomization GroupA Group A (S)-Clofedanol (20mg, 3x daily) Randomization->GroupA GroupB Group B Isoaminile Citrate (40mg, 3x daily) Randomization->GroupB Treatment 7-Day Treatment Period (Double-Blind) GroupA->Treatment GroupB->Treatment DataCollection Data Collection - 3h & 24h Cough Counts - PEFR at Day 7 - Adverse Events Treatment->DataCollection Analysis Statistical Analysis (Comparison of Efficacy and Safety) DataCollection->Analysis

Caption: Workflow of a randomized, double-blind comparative antitussive trial.

References

Correlating In Vitro and In Vivo Data for (S)-Clofedanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-Clofedanol, a centrally acting antitussive agent, with an alternative, Isoaminile Citrate. The objective is to correlate available in vitro and in vivo data to better understand the pharmacological and pharmacokinetic profiles of these compounds. Due to the limited publicly available preclinical data for (S)-Clofedanol, this guide also incorporates general information for the racemic mixture, Chlophedianol, and highlights areas where further research is needed.

I. Overview of (S)-Clofedanol and a Comparator

(S)-Clofedanol, the S-enantiomer of Clofedanol (also known as Chlophedianol), is a non-opioid cough suppressant. Its mechanism of action is primarily attributed to its effect on the cough center in the medulla oblongata. It also exhibits local anesthetic, antihistaminic, and anticholinergic properties.

For comparative purposes, this guide includes data on Isoaminile Citrate , another centrally acting non-opioid antitussive. A clinical study directly comparing Chlophedianol hydrochloride and Isoaminile citrate provides a basis for in vivo efficacy comparison.

II. In Vitro Data Comparison

Detailed in vitro studies characterizing the specific receptor binding affinities and functional activities of (S)-Clofedanol are not extensively available in the public domain. However, based on its known properties, the following can be inferred and would be key parameters to determine experimentally.

Table 1: In Vitro Pharmacological Profile

Parameter(S)-Clofedanol (Chlophedianol)Isoaminile Citrate
Primary Target Cough Center in MedullaCentrally Acting
Receptor Binding Profile - Histamine H1 Receptor Antagonist- Muscarinic Receptor Antagonist (Anticholinergic)Data not readily available
In Vitro Metabolism HepaticHepatic
CYP450 Inhibition Specific data for (S)-Clofedanol is not available. Further studies are required to determine IC50 and Ki values against major CYP isoforms.Data not readily available. In vitro studies are necessary to assess the potential for drug-drug interactions.
Experimental Protocols: In Vitro Assays

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds to a panel of receptors (e.g., histamine, muscarinic, opioid, and other CNS receptors).

  • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor. The test compound is incubated with a specific radioligand, and the displacement of the radioligand is measured to calculate the Ki value.

2. In Vitro Metabolism and CYP450 Inhibition Assays:

  • Objective: To identify the metabolic pathways of the compounds and their potential to inhibit major cytochrome P450 enzymes.

  • Methodology:

    • Metabolism: Incubate the test compound with human liver microsomes or hepatocytes and analyze the formation of metabolites using LC-MS/MS.

    • CYP Inhibition: Co-incubate the test compound with specific CYP isoform substrates and measure the inhibition of substrate metabolism to determine IC50 and subsequently Ki values.

III. In Vivo Data Comparison

A double-blind, randomized clinical trial provides comparative efficacy data for Chlophedianol and Isoaminile in suppressing cough in patients with chest diseases.

Table 2: In Vivo Efficacy and Pharmacokinetics

Parameter(S)-Clofedanol (Chlophedianol Hydrochloride)Isoaminile Citrate
Indication Dry, irritating coughCough associated with chest diseases
Clinical Efficacy As effective as Isoaminile citrate in suppressing cough (20 mg, 3x daily)As effective as Chlophedianol hydrochloride in suppressing cough (40 mg, 3x daily)
Duration of Action Longer duration of action than Isoaminile citrate in experimentally induced coughShorter duration of action compared to Chlophedianol in experimentally induced cough
Preclinical Pharmacokinetics Specific data for (S)-Clofedanol is not readily available. Animal studies are needed to determine parameters like bioavailability, half-life, and Cmax.Preclinical pharmacokinetic data is not readily available.
Experimental Protocols: In Vivo Studies

1. Animal Models of Cough Suppression:

  • Objective: To evaluate the antitussive efficacy of test compounds in preclinical models.

  • Methodology:

    • Citric Acid-Induced Cough in Guinea Pigs: Animals are exposed to a citric acid aerosol to induce coughing. The number of coughs is counted before and after administration of the test compound.

    • Sulphur Dioxide-Induced Cough in Mice: Mice are exposed to sulfur dioxide gas to induce coughing, and the antitussive effect of the test compound is evaluated by measuring the reduction in cough frequency.

2. Pharmacokinetic Studies in Animals:

  • Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the test compounds.

  • Methodology: The compound is administered to animals (e.g., rats, dogs) via the intended clinical route (e.g., oral). Blood samples are collected at various time points, and the plasma concentrations of the parent drug and its major metabolites are measured using LC-MS/MS to calculate key PK parameters.

IV. Visualizing the Path from In Vitro to In Vivo

To understand the correlation between laboratory findings and clinical outcomes, a structured workflow is essential in drug development.

InVitro_InVivo_Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (Ki determination) Animal_Models Animal Models (Efficacy & Dose-Ranging) Receptor_Binding->Animal_Models Target Engagement Functional_Assays Functional Assays (IC50 determination) Functional_Assays->Animal_Models Potency Metabolism_Studies Metabolism Studies (CYP450 Inhibition) Pharmacokinetics Pharmacokinetics (ADME Profile) Metabolism_Studies->Pharmacokinetics Metabolic Fate Clinical_Trials Clinical Trials (Human Efficacy & Safety) Animal_Models->Clinical_Trials Efficacy Prediction Pharmacokinetics->Clinical_Trials Dosage Regimen Cough_Reflex_Pathway Airway_Receptors Peripheral Afferent Nerve Endings in Airways Vagus_Nerve Vagus Nerve Airway_Receptors->Vagus_Nerve Stimulus NTS Nucleus Tractus Solitarii (NTS) in Medulla Vagus_Nerve->NTS Cough_Center Central Cough Generator NTS->Cough_Center Efferent_Nerves Efferent Nerves Cough_Center->Efferent_Nerves Respiratory_Muscles Respiratory Muscles (Cough) Efferent_Nerves->Respiratory_Muscles Antitussive_Drug (S)-Clofedanol / Isoaminile Antitussive_Drug->Cough_Center Inhibition

Validating the Target Engagement of (S)-Clofedanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, validating the engagement of a compound with its intended biological target is a critical step in establishing its mechanism of action and potential therapeutic efficacy. This guide provides a comparative overview of (S)-Clofedanol, a centrally-acting antitussive, with alternative cough suppressants, and details key experimental methods for validating target engagement. While the precise molecular target of (S)-Clofedanol remains to be fully elucidated, this guide offers a framework for its investigation by comparing its known pharmacological properties with those of well-characterized alternatives and presenting robust methodologies for target validation.

Comparison of (S)-Clofedanol and Alternative Antitussives

(S)-Clofedanol is known to suppress the cough reflex via a direct effect on the cough center in the medulla.[1] It also possesses local anesthetic, antihistamine, and, at higher doses, potential anticholinergic properties.[1][2] Notably, it is reported to bind poorly to the sigma-1 receptor, a key target for another common antitussive, dextromethorphan.[2]

To provide a clear comparison, the following table summarizes the known molecular targets and available binding affinity data for (S)-Clofedanol and two common alternatives: Dextromethorphan and Codeine. The lack of specific molecular target and quantitative binding data for (S)-Clofedanol highlights a significant knowledge gap that can be addressed using the target validation methods detailed in this guide.

CompoundPrimary Molecular Target(s)Binding Affinity (Ki)Functional Activity
(S)-Clofedanol Cough center in the medulla; Histamine H1 receptor[1]Data not availableAntitussive, Antihistamine[1][2]
Dextromethorphan Sigma-1 receptor; NMDA receptor[3]Sigma-1: ~30-168 nM; NMDA: ~1-2 µMAgonist at sigma-1; Antagonist at NMDA receptor
Codeine µ-opioid receptor~1.2 - 3.4 µMAgonist

Experimental Protocols for Target Engagement Validation

To definitively identify the molecular target(s) of (S)-Clofedanol and quantify its engagement, several biophysical and cell-based assays can be employed. Below are detailed protocols for three widely used techniques: Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a cellular environment. It relies on the principle that a protein's thermal stability is altered upon ligand binding.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., neuronal cells) to 80-90% confluency. Treat the cells with various concentrations of (S)-Clofedanol or a vehicle control (e.g., DMSO) and incubate under appropriate conditions to allow for compound entry and target binding.

  • Heat Shock: After incubation, harvest the cells and resuspend them in a suitable buffer (e.g., PBS). Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or using a lysis buffer. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blot or mass spectrometry. An increase in the melting temperature of the target protein in the presence of (S)-Clofedanol indicates direct binding and target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between a ligand and an analyte.

Experimental Protocol:

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.

  • Sample Preparation: Prepare a series of dilutions of (S)-Clofedanol in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of (S)-Clofedanol over the sensor chip surface. The binding of (S)-Clofedanol to the immobilized protein will cause a change in the refractive index at the surface, which is detected by the SPR instrument and recorded in a sensorgram.

  • Data Analysis: From the sensorgram data, the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) can be calculated to quantify the binding affinity.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Experimental Protocol:

  • Probe Selection and Labeling: A fluorescently labeled ligand (tracer) that is known to bind to the putative target protein is required.

  • Competition Binding Assay: In a multi-well plate, add the purified target protein and the fluorescent tracer at fixed concentrations. Then, add increasing concentrations of unlabeled (S)-Clofedanol.

  • Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. If (S)-Clofedanol binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis: The data can be used to determine the concentration of (S)-Clofedanol that inhibits 50% of the tracer binding (IC50), from which the inhibition constant (Ki) can be calculated.

Visualizing Pathways and Workflows

To further aid in understanding the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the alternative antitussives and the general workflows of the target engagement validation methods.

G Known Signaling Pathways of Alternative Antitussives cluster_dextromethorphan Dextromethorphan cluster_codeine Codeine Dextromethorphan Dextromethorphan Sigma-1 Receptor Sigma-1 Receptor Dextromethorphan->Sigma-1 Receptor Agonist NMDA Receptor NMDA Receptor Dextromethorphan->NMDA Receptor Antagonist Cough Suppression_D Cough Suppression_D Sigma-1 Receptor->Cough Suppression_D NMDA Receptor->Cough Suppression_D Codeine Codeine µ-Opioid Receptor µ-Opioid Receptor Codeine->µ-Opioid Receptor Agonist Cough Suppression_C Cough Suppression_C µ-Opioid Receptor->Cough Suppression_C

Caption: Signaling pathways for Dextromethorphan and Codeine.

G Experimental Workflow for Cellular Thermal Shift Assay (CETSA) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1 Heat Shock Heat Shock Compound Treatment->Heat Shock 2 Cell Lysis Cell Lysis Heat Shock->Cell Lysis 3 Centrifugation Centrifugation Cell Lysis->Centrifugation 4 Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant 5 Protein Quantification Protein Quantification Collect Supernatant->Protein Quantification 6 Western Blot / MS Western Blot / MS Protein Quantification->Western Blot / MS 7 Data Analysis Data Analysis Western Blot / MS->Data Analysis 8

Caption: CETSA experimental workflow.

G Experimental Workflow for Surface Plasmon Resonance (SPR) Protein Immobilization Protein Immobilization Analyte Injection Analyte Injection Protein Immobilization->Analyte Injection 1 Real-time Binding Real-time Binding Analyte Injection->Real-time Binding 2 Dissociation Dissociation Real-time Binding->Dissociation 3 Sensorgram Generation Sensorgram Generation Dissociation->Sensorgram Generation 4 Kinetic Analysis Kinetic Analysis Sensorgram Generation->Kinetic Analysis 5

Caption: SPR experimental workflow.

G Logic of Fluorescence Polarization Competition Assay High_Polarization Target Protein + Fluorescent Tracer High Polarization Displacement (S)-Clofedanol displaces Fluorescent Tracer High_Polarization->Displacement Low_Polarization Target Protein + Fluorescent Tracer + (S)-Clofedanol Low Polarization Displacement->Low_Polarization

Caption: Fluorescence Polarization competition assay logic.

References

A Comparative Guide to the Reproducibility of Experiments Using (S)-Clofedanol for Antitussive Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of novel antitussive agents, the selection of appropriate reference compounds and reproducible experimental models is paramount. This guide provides a comparative analysis of (S)-Clofedanol, a centrally acting cough suppressant, with other common alternatives, supported by available experimental data.

Mechanism of Action

(S)-Clofedanol, also known as chlophedianol, exerts its antitussive effect primarily by acting on the cough center in the medulla oblongata.[1] While its precise molecular interactions are not fully elucidated, it is believed to modulate neurotransmitter activity, potentially involving the GABAergic system, to reduce the excitability of neurons within the cough center. Additionally, (S)-Clofedanol possesses mild local anesthetic and antihistamine properties, which may contribute to its overall effect by soothing irritation in the throat and respiratory tract.

Comparative Efficacy of Antitussive Agents

The following table summarizes the available quantitative data on the efficacy of (S)-Clofedanol and its common alternatives. It is important to note that publicly available, detailed quantitative data for (S)-Clofedanol is limited.

CompoundDosageEfficacy MetricResultCitation
(S)-Clofedanol 20 mg, 3x dailyAs effective as Isoaminile citrate in suppressing coughBased on 3-hour and 24-hour cough counts in patients with chest diseases.[2]
Dextromethorphan 30 mgReduction in total coughs over 24 hours vs. placebo21.0% reduction in children with acute cough.[3]
Dextromethorphan 30 mgReduction in cough bouts vs. placebo12% to 17% greater reduction.[4]
Codeine 30 mg - 120 mg dailyEfficacy vs. placebo in cough due to URTINo greater efficacy than placebo observed in some studies.
Isoaminile Citrate 40 mg, 3x dailyAs effective as (S)-Clofedanol in suppressing coughBased on 3-hour and 24-hour cough counts in patients with chest diseases.[2]

Experimental Protocols

To ensure the reproducibility of antitussive efficacy studies, standardized experimental models are crucial. Below are detailed methodologies for key in vivo and clinical experimental designs.

In Vivo Model: Citric Acid-Induced Cough in Guinea Pigs

This model is a standard preclinical assay to evaluate the central antitussive activity of a compound.

1. Animal Subjects:

  • Male Dunkin-Hartley guinea pigs (300-400g) are commonly used.

  • Animals are acclimatized for at least one week before the experiment.

2. Cough Induction:

  • Guinea pigs are placed in a whole-body plethysmograph.

  • A 0.3 M solution of citric acid is aerosolized into the chamber for a fixed period (e.g., 5 minutes).

  • The number of coughs is recorded by a trained observer or a specialized sound recording and analysis system.

3. Drug Administration:

  • Test compounds ((S)-Clofedanol, alternatives, or vehicle) are administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before cough induction.

4. Data Analysis:

  • The number of coughs after drug administration is compared to the baseline cough count.

  • The percentage of cough suppression is calculated for each animal.

  • Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Clinical Trial: Double-Blind, Placebo-Controlled Study for Acute Cough

This design is the gold standard for assessing the efficacy of antitussive agents in humans.

1. Patient Population:

  • Recruit patients with a clearly defined condition, such as acute cough associated with an upper respiratory tract infection.

  • Establish clear inclusion and exclusion criteria.

2. Study Design:

  • A randomized, double-blind, placebo-controlled design is employed.

  • Patients are randomly assigned to receive the test drug ((S)-Clofedanol or an alternative), a placebo, or a positive control (e.g., dextromethorphan).

3. Outcome Measures:

  • Objective: 24-hour cough frequency can be measured using validated ambulatory cough monitors.

  • Subjective: Patients can rate cough severity and frequency using a visual analog scale (VAS) or a Likert-type scale.

4. Data Analysis:

  • The change in cough frequency and severity from baseline is compared between the treatment groups.

  • Statistical significance is determined using appropriate statistical tests.

Visualizations

The following diagrams illustrate the conceptual workflow of an antitussive clinical trial and the proposed mechanism of action for centrally acting antitussives.

Antitussive_Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis p_rec Patient Recruitment (Acute Cough) informed_consent Informed Consent p_rec->informed_consent baseline Baseline Assessment (Cough Frequency/Severity) informed_consent->baseline randomization Randomization baseline->randomization drug_admin Drug Administration ((S)-Clofedanol, Alternative, Placebo) randomization->drug_admin followup_assessment Follow-up Assessment (24h Cough Monitoring) drug_admin->followup_assessment data_analysis Data Analysis (Comparison of Groups) followup_assessment->data_analysis results Results & Conclusion data_analysis->results

Caption: Workflow of a randomized controlled trial for an antitussive drug.

Central_Antitussive_Mechanism cluster_cns Central Nervous System cluster_periphery Periphery medulla Medulla Oblongata (Cough Center) cough_reflex Cough Reflex medulla->cough_reflex Efferent Signal s_clofedanol (S)-Clofedanol / Alternatives s_clofedanol->medulla Inhibitory Modulation airway_receptors Airway Cough Receptors airway_receptors->medulla Afferent Signal

Caption: Proposed mechanism of centrally acting antitussive agents.

References

Structure-Activity Relationship (SAR) Studies of (S)-Clofedanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (S)-Clofedanol, a centrally acting antitussive agent. Due to a lack of direct, published SAR studies on (S)-Clofedanol, this guide extrapolates potential SAR principles based on its structural similarity to other benzhydryl derivatives and related non-opioid cough suppressants.

Introduction to (S)-Clofedanol

(S)-Clofedanol, the (S)-enantiomer of Clofedanol (also known as Chlophedianol), is a non-opioid antitussive agent used for the symptomatic relief of dry, irritating cough.[1] Its mechanism of action is believed to be the suppression of the cough center in the medulla oblongata.[2] Structurally, it is a diarylmethane derivative characterized by a benzhydryl core, a dimethylaminoethyl side chain, and a chlorine substituent on one of the phenyl rings. While it shares some structural similarities with antihistamines like diphenhydramine, which also exhibits antitussive effects, (S)-Clofedanol's primary therapeutic action is cough suppression.[3][4]

Inferred Structure-Activity Relationships

The following SAR principles for (S)-Clofedanol are inferred from the analysis of its core structure and comparison with functionally related compounds.

  • The Benzhydryl Moiety: The diphenylmethyl (benzhydryl) group is a critical pharmacophore for the antitussive activity of this class of compounds. This bulky, lipophilic group is thought to facilitate crossing the blood-brain barrier and interacting with the central nervous system targets in the cough center. The presence of this moiety in other centrally acting agents, such as the N-benzhydryl-nortropane analogs which are potent antitussive agents, underscores its importance.[5]

  • Chirality at the Benzylic Carbon: As the compound is specified as (S)-Clofedanol, the stereochemistry at the carbon atom bearing the hydroxyl group and the two phenyl rings is likely crucial for its biological activity. In many chiral drugs, one enantiomer (the eutomer) exhibits significantly greater activity than the other (the distomer). While specific studies on the enantiomers of Clofedanol are not available in the retrieved literature, it is a common principle in pharmacology that the specific three-dimensional arrangement of functional groups dictates the interaction with the biological target.

  • The Amino Side Chain: The dimethylaminoethyl side chain is a common feature in many centrally acting drugs. The tertiary amine is likely protonated at physiological pH, forming a cationic head that can engage in ionic interactions with the target receptor or protein. The length and branching of this alkyl chain can influence potency and selectivity.

  • Aromatic Substitution: (S)-Clofedanol possesses a chlorine atom on one of the phenyl rings. Halogen substitution can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity to the target. The position and nature of the substituent on the phenyl rings are key areas for modification in SAR studies to optimize activity and reduce off-target effects.

Comparative Data of Structurally Related Antitussives

To provide a quantitative comparison, the following table includes data for compounds that share structural or mechanistic similarities with (S)-Clofedanol. It is important to note that these compounds were not necessarily evaluated in the same study or under identical conditions.

CompoundCore StructureKey SubstitutionsAntitussive Potency (Relative to Codeine)Primary Mechanism of Action
(S)-Clofedanol Diphenylmethaneo-Chloro, DimethylaminoethylData not availableCentral Cough Center Suppression[2]
Diphenhydramine Benzhydryl etherDimethylaminoethylReported antitussive activityH1 Receptor Antagonist, Central Effects[3]
Dextromethorphan MorphinanMethoxy groupSimilar to codeineNMDA Receptor Antagonist, Sigma-1 Agonist[6][7]
Codeine MorphinanMethoxy, N-methylStandardµ-Opioid Receptor Agonist[8]

Experimental Protocols

A standard preclinical model for evaluating the efficacy of antitussive agents is the induction of cough in conscious guinea pigs using an irritant.

Protocol: Citric Acid-Induced Cough in Guinea Pigs

  • Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.

  • Acclimatization: Animals are acclimatized to the experimental environment and placed in a whole-body plethysmograph to monitor respiratory parameters.

  • Cough Induction: A nebulized solution of citric acid (e.g., 0.3 M) is delivered to the exposure chamber for a fixed period (e.g., 10 minutes) to induce coughing.

  • Data Recording: The number of coughs is detected by a sound-activated recording system and confirmed by visual observation of the characteristic thoracoabdominal movements.

  • Drug Administration: The test compound, such as (S)-Clofedanol, is administered (e.g., orally or intraperitoneally) at various doses at a specified time before the citric acid challenge. A vehicle control group and a positive control group (e.g., treated with codeine or dextromethorphan) are included.

  • Evaluation: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).[9]

Visualizations

G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Brainstem) Airway_Receptors Airway Vagal Afferent Nerves NTS Nucleus Tractus Solitarius (NTS) Airway_Receptors->NTS Signal Transmission Cough_Center Cough Pattern Generator NTS->Cough_Center Signal Relay Cough_Effector Respiratory Muscles Cough_Center->Cough_Effector Efferent Signal Irritant Irritant Irritant->Airway_Receptors Stimulation Cough Cough Cough_Effector->Cough S_Clofedanol (S)-Clofedanol S_Clofedanol->Cough_Center Suppression

Caption: Proposed central mechanism of (S)-Clofedanol in the cough reflex pathway.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Guinea Pig Model Plethysmograph Whole-Body Plethysmograph Drug_Admin Drug Administration (Vehicle, (S)-Clofedanol, Positive Control) Cough_Induction Citric Acid Aerosol Exposure Drug_Admin->Cough_Induction Data_Collection Record Cough Frequency Cough_Induction->Data_Collection Comparison Compare Cough Counts vs. Vehicle Data_Collection->Comparison ED50 Calculate % Inhibition & ED50 Comparison->ED50

Caption: Workflow for evaluating the antitussive efficacy of (S)-Clofedanol.

Conclusion

While direct SAR studies on (S)-Clofedanol are not prevalent in the scientific literature, a comparative analysis with structurally and functionally related compounds allows for the inference of key structural requirements for its antitussive activity. The benzhydryl core, the stereochemistry of the benzylic carbon, the nature of the amino side chain, and the substitution pattern on the aromatic rings are all likely to be critical determinants of its pharmacological profile. Further studies involving systematic structural modifications of the (S)-Clofedanol scaffold are necessary to elucidate a definitive SAR and to guide the development of novel, more potent, and selective antitussive agents. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Clofedanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. (S)-Clofedanol, a centrally acting cough suppressant, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of (S)-Clofedanol in a laboratory environment.

Core Disposal and Safety Procedures

The primary guideline for the disposal of (S)-Clofedanol is to treat it as a chemical waste product and dispose of it through an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations. The specific characteristics of the product at the time of disposal, such as its form (solid or in solution) and concentration, will also influence the exact procedure.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify the waste stream as non-hazardous or hazardous based on your institution's guidelines and local regulations. While not explicitly defined as hazardous in all contexts, it is best practice to handle it with care.

    • Segregate (S)-Clofedanol waste from other chemical waste streams to avoid unintended reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container for (S)-Clofedanol waste.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly state "Clofedanol Waste" and include any other information required by your institution's environmental health and safety (EHS) department.

  • Preparing for Disposal:

    • For solid (S)-Clofedanol, carefully transfer the material into the designated waste container, avoiding the creation of dust.

    • For solutions containing (S)-Clofedanol, pour the liquid into the designated waste container. Do not dispose of it down the drain.

    • It is generally recommended not to mix with other substances like dirt or cat litter in a laboratory setting, as is sometimes advised for household pharmaceutical disposal, to ensure proper characterization and disposal by the waste facility.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide them with all necessary information about the waste, including its identity and quantity.

Quantitative Data Summary

While specific quantitative limits for disposal are not broadly published and are often determined by local regulations and the capabilities of the disposal facility, the following table summarizes key handling and safety parameters.

ParameterGuidelineSource
Personal Protective Equipment (PPE)Safety glasses, chemical-resistant gloves, lab coat.General Laboratory Safety
HandlingHandle in a well-ventilated area. Avoid generating dust.CymitQuimica SDS[1]
StorageStore in a tightly closed container in a dry, cool, and well-ventilated place.CymitQuimica SDS[1]
Accidental ReleaseAbsorb spill with inert material and place in a suitable container for disposal.CymitQuimica SDS[1]
Disposal MethodDispose of contents/container to an appropriate treatment and disposal facility.CymitQuimica SDS[1]

Experimental Protocols

No specific experimental protocols for the disposal of (S)-Clofedanol are cited in the available safety data. The standard procedure is to follow established chemical waste disposal protocols as outlined by regulatory bodies and institutional EHS departments.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of (S)-Clofedanol in a laboratory setting.

Clofedanol_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: (S)-Clofedanol Waste Generated identify Identify & Segregate Waste start->identify containerize Properly Label & Containerize identify->containerize transfer Transfer Waste to Container (Avoid Dust/Spills) containerize->transfer storage Store Securely in a Cool, Dry, Ventilated Area transfer->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

Figure 1. Logical workflow for the laboratory disposal of (S)-Clofedanol.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Clofedanol, (S)-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling Clofedanol, (S)-, must adhere to stringent safety protocols due to its classification as a hazardous substance. This guide provides essential safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.

Hazard and Exposure Data

Clofedanol is classified as acutely toxic if ingested. The following table summarizes the key hazard information. Adherence to the prescribed safety measures is mandatory to mitigate risks.

Hazard ClassificationCodeDescriptionSource
GHS Classification Acute Tox. 3Toxic if swallowed[1]
Hazard Statement H301Toxic if swallowed[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is required when handling Clofedanol, (S)-. The following PPE is mandatory for all personnel involved in procedures with this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesNitrile or neoprene, powder-free. Change outer glove immediately upon contamination.Prevents skin contact and absorption. Double gloving provides an additional barrier.
Body Protection Laboratory CoatDisposable, solid-front, long-sleeved with tight-fitting cuffs.Protects against splashes and contamination of personal clothing.
Eye Protection Safety GogglesChemical splash goggles.Protects eyes from accidental splashes.
Respiratory Protection Face MaskN95 or higher, particularly when handling the powder form.Prevents inhalation of airborne particles.

Operational Handling and Disposal Plan

A systematic approach to the handling and disposal of Clofedanol, (S)- is critical to minimize exposure and environmental contamination. The following workflow outlines the key procedural steps.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in a Designated Area (e.g., Fume Hood) b->c d Weigh and Handle with Care c->d e Avoid Generating Dust d->e f Decontaminate Work Surfaces e->f g Remove Outer Gloves f->g h Wash Hands Thoroughly g->h i Segregate Waste h->i j Dispose of as Hazardous Waste i->j k Consult Institutional Guidelines j->k

Caption: Safe handling workflow for Clofedanol, (S)-.

Experimental Protocols: Safe Handling Procedures

The following step-by-step procedures must be followed for all experiments involving Clofedanol, (S)-.

Pre-Experiment
  • Designated Area: All work with Clofedanol, (S)- must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • PPE Adherence: Before entering the designated area, all personnel must don the required PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit appropriate for hazardous chemicals is readily accessible.

During Experiment
  • Weighing: When weighing the solid form of Clofedanol, (S)-, use a balance within a ventilated enclosure to prevent the dispersion of powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact of the chemical with skin and eyes.

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with Clofedanol, (S)- using an appropriate cleaning agent.

  • Waste Disposal:

    • Solid Waste: All disposable items contaminated with Clofedanol, (S)-, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing Clofedanol, (S)- should be collected in a designated hazardous waste container. Do not pour down the drain.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, goggles, and finally the inner gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

The primary method for the disposal of unused or expired Clofedanol, (S)- and contaminated materials is through a licensed hazardous waste disposal service. For small quantities, an alternative is to mix the compound with an inert, non-recyclable material such as cat litter or sand, place it in a sealed container, and dispose of it in the trash, in accordance with local regulations.[2] Always consult your institution's environmental health and safety department for specific guidance on waste disposal. Never dispose of Clofedanol, (S)- down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.